molecular formula C5H9NO5 B555825 (2S,4R)-2-amino-4-hydroxypentanedioic acid CAS No. 2485-33-8

(2S,4R)-2-amino-4-hydroxypentanedioic acid

Cat. No.: B555825
CAS No.: 2485-33-8
M. Wt: 163.13 g/mol
InChI Key: HBDWQSHEVMSFGY-STHAYSLISA-N
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Description

Erythro-4-hydroxy-L-glutamic acid is a 4-hydroxy-L-glutamic acid. It has a role as a Saccharomyces cerevisiae metabolite. It derives from a L-glutamic acid. It is a conjugate acid of an erythro-4-hydroxy-L-glutamate(1-).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,4R)-2-amino-4-hydroxypentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO5/c6-2(4(8)9)1-3(7)5(10)11/h2-3,7H,1,6H2,(H,8,9)(H,10,11)/t2-,3+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDWQSHEVMSFGY-STHAYSLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)[C@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90331532
Record name CHEBI:21285
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Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Hydroxy-L-glutamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002273
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2485-33-8
Record name (4R)-4-Hydroxy-L-glutamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2485-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CHEBI:21285
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Record name 4-Hydroxy-L-glutamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002273
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide on (2S,4R)-2-amino-4-hydroxypentanedioic Acid: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,4R)-2-amino-4-hydroxypentanedioic acid, also known as (2S,4R)-4-hydroxy-L-glutamic acid, is a naturally occurring amino acid derivative of glutamic acid. Its unique stereochemistry confers specific biological activities, most notably a significant and selective interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and relevant experimental protocols for this compound, serving as a valuable resource for researchers in neuroscience, pharmacology, and drug development.

Chemical Structure and Identification

This compound is a derivative of glutamic acid with a hydroxyl group at the 4-position. The stereochemistry at the two chiral centers, C2 and C4, is crucial for its biological function.

  • IUPAC Name: this compound

  • Synonyms: (2S,4R)-4-Hydroxy-L-glutamic Acid, L-erythro-4-Hydroxyglutamic Acid, erythro-4-Hydroxy-L-glutamic acid[1]

  • Molecular Formula: C₅H₉NO₅[2][3]

  • Molecular Weight: 163.13 g/mol [2][3]

  • CAS Number: 2485-33-8[2]

  • Chemical Structure:

  • Stereochemical Descriptors:

    • SMILES: N--INVALID-LINK--C(=O)O">C@@HC(=O)O[2]

    • InChI: InChI=1S/C5H9NO5/c6-2(4(8)9)1-3(7)5(10)11/h2-3,7H,1,6H2,(H,8,9)(H,10,11)/t2-,3+/m0/s1[2]

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. It is important to note that some of the available data are predicted rather than experimentally determined.

PropertyValueSource
Appearance White to off-white solid powder
Melting Point >159°C (decomposes)[4]
Optical Rotation [α]D20 = +20.5 ± 1.5° (c = 1 in H₂O)
pKa (Predicted) pKa₁: 2.15 ± 0.10, pKa₂: 4.25 (side chain), pKa₃: 9.67[4]
Water Solubility (Predicted) 565 g/L[5]
LogP (Predicted) -4.1[6]

Biological Activity and Mechanism of Action

The biological activity of this compound is primarily defined by its stereoselective interaction with glutamate receptors, which are crucial for mediating excitatory synaptic transmission in the central nervous system.

Selectivity for NMDA Receptors

Research has demonstrated that this compound exhibits a significant preference for the N-methyl-D-aspartate (NMDA) receptor subtype of ionotropic glutamate receptors.[7] In contrast, its diastereomer, (2S,4S)-4-hydroxy-L-glutamic acid, shows low affinity for NMDA receptors but acts as a substrate for excitatory amino acid transporters (EAATs).[7] this compound does not significantly interact with EAATs.[7] This stereospecificity highlights the precise structural requirements for ligand binding and transport at these distinct protein targets.

Signaling Pathway

As a ligand for the NMDA receptor, this compound is expected to modulate the downstream signaling pathways associated with NMDA receptor activation. The NMDA receptor is a ligand-gated ion channel that, upon binding of glutamate and a co-agonist (glycine or D-serine), and relief of a magnesium block by membrane depolarization, allows the influx of Ca²⁺ ions. This calcium influx triggers a cascade of intracellular events, including the activation of calcium-dependent enzymes and transcription factors, leading to long-term changes in synaptic strength, a process known as synaptic plasticity.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 2S4R_HGA (2S,4R)-2-amino-4- hydroxypentanedioic acid NMDAR NMDA Receptor 2S4R_HGA->NMDAR Binds to Glutamate Site Glutamate Glutamate Glutamate->NMDAR Glycine Glycine / D-Serine Glycine->NMDAR Co-agonist Binding Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Channel Opening CaM Calmodulin (CaM) Ca_influx->CaM Activates CaMKII CaMKII CaM->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates Gene_Expression Gene Expression & Synaptic Plasticity CREB->Gene_Expression Regulates

Figure 1. Simplified signaling pathway of NMDA receptor activation.

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis, purification, and biological evaluation of this compound. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and research objectives.

Synthesis

Several synthetic routes to this compound have been reported. One common strategy involves the stereoselective modification of a readily available chiral precursor, such as L-glutamic acid or (2S,4R)-4-hydroxyproline.

Synthesis from L-Glutamic Acid (Illustrative Workflow):

Synthesis_Workflow L_Glu L-Glutamic Acid N_Protect N-Protection (e.g., Phthaloyl) L_Glu->N_Protect Bromination Bromination at C4 N_Protect->Bromination Methanolysis Methanolysis Bromination->Methanolysis Diastereomer_Mix Mixture of Diastereomers ((2S,4R) and (2S,4S)) Methanolysis->Diastereomer_Mix Hydrolysis Acid Hydrolysis Diastereomer_Mix->Hydrolysis Separation Separation of Diastereomers Hydrolysis->Separation Final_Product (2S,4R)-2-amino-4- hydroxypentanedioic acid Separation->Final_Product

References

The Natural Occurrence of (2S,4R)-4-Hydroxyglutamic Acid in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,4R)-4-hydroxyglutamic acid, a non-proteinogenic amino acid, is a fascinating molecule with diverse roles across the biological kingdoms. While not as ubiquitous as its parent amino acid, L-glutamic acid, it serves as a key intermediate in metabolic pathways, a component of natural products, and a potential biomarker in human disease. This technical guide provides an in-depth exploration of the natural occurrence of (2S,4R)-4-hydroxyglutamic acid, its biosynthesis, metabolism, and physiological significance. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive resource for understanding and investigating this unique amino acid.

Natural Occurrence and Quantitative Data

(2S,4R)-4-hydroxyglutamic acid has been identified in a variety of biological systems, from plants to mammals. Its concentration can vary significantly depending on the organism, tissue, and physiological state.

In Plants
Plant SpeciesTissueConcentrationReference
Phlox decussata-Not specified[1]
Linaria vulgaris-Not specified[1]
Alhagi maurorumStem ExtractAsparagine (a related amino acid) was found at 7.006748 mg/g, suggesting the presence of various amino acids. Specific data for 4-hydroxyglutamic acid is not provided.[2]

Table 1: Reported Occurrences of 4-Hydroxyglutamic Acid in Plants. Note: Quantitative data for (2S,4R)-4-hydroxyglutamic acid in healthy plant tissues is sparse in the readily available literature. Further targeted quantitative studies are needed to fill this knowledge gap.

In Mammals

In mammals, (2S,4R)-4-hydroxyglutamic acid is primarily known as a key intermediate in the catabolism of L-hydroxyproline, a major component of collagen[1]. Its levels in bodily fluids can be indicative of metabolic processes and certain disease states.

Biological MatrixConditionConcentration RangeReference
Human UrineHealthy Controls (<0.5 years)<11.1 µmol/mmol creatinine[3]
Human UrineHealthy Controls (0.5–1 years)<4.2 µmol/mmol creatinine[3]
Human UrineHealthy Controls (1–5 years)<2.9 µmol/mmol creatinine[3]
Human UrineHealthy Controls (5–10 years)<1.8 µmol/mmol creatinine[3]
Human UrineHealthy Controls (>10 years)<1.4 µmol/mmol creatinine[3]
Human UrinePrimary Hyperoxaluria Type 3 (PH3) Patients6.5 to 98 µmol/mmol creatinine[3]
Human UrinePrimary Hyperoxaluria Type 2 (PH2) Patient3.5 µmol/mmol creatinine[3]
Human PlasmaHealthy (General)Not specified
Human MuscleHealthy (General)Not specified[4][5]
Human KidneyHealthy (General)Not specified[6][7]
Human LiverHealthy (General)Not specified

Table 2: Concentration of 4-Hydroxyglutamic Acid in Human Biological Samples. The data highlights the elevated levels of 4-hydroxyglutamic acid in the urine of patients with Primary Hyperoxaluria Type 3, making it a significant biomarker for this genetic disorder. Concentrations in healthy tissues are not well-documented in publicly available literature.

In Microorganisms

The presence and metabolism of (2S,4R)-4-hydroxyglutamic acid in microorganisms are less characterized compared to plants and mammals. However, some bacteria are known to possess pathways for hydroxyproline catabolism, which would involve this intermediate.

MicroorganismContextRole of 4-Hydroxyglutamic AcidReference
Sinorhizobium melilotiHydroxyproline catabolismIntermediate in the conversion of hydroxyproline to α-ketoglutarate.[8]
Various Gut MicrobiotaAnaerobic hydroxyproline metabolismPotential intermediate in pathways following the action of hydroxyproline dehydratase.[9]
Saccharomyces cerevisiaeGeneral amino acid metabolismSpecific metabolism of 4-hydroxyglutamic acid is not well-documented, though general amino acid metabolic pathways are extensively studied.[10][11][12][13]
Aspergillus nigerOrganic acid and secondary metabolite productionWhile a prolific producer of various organic acids, specific pathways involving 4-hydroxyglutamic acid are not well-characterized.[2][14][15]

Table 3: Involvement of 4-Hydroxyglutamic Acid in Microbial Systems. Research is ongoing to fully elucidate the metabolic capabilities of various microorganisms concerning this amino acid.

Metabolic Pathways Involving (2S,4R)-4-Hydroxyglutamic Acid

(2S,4R)-4-hydroxyglutamic acid is a key node in several metabolic pathways, most notably the degradation of L-hydroxyproline.

Mammalian Hydroxyproline Catabolism

In mammals, the breakdown of collagen releases L-hydroxyproline, which is then catabolized, primarily in the liver and kidneys, through a pathway that generates (2S,4R)-4-hydroxyglutamic acid as a central intermediate.

Mammalian_Hydroxyproline_Catabolism cluster_mitochondria Mitochondrion L_Hydroxyproline L-Hydroxyproline Delta1_Pyrroline_3_hydroxy_5_carboxylate Δ¹-Pyrroline-3-hydroxy- 5-carboxylate L_Hydroxyproline->Delta1_Pyrroline_3_hydroxy_5_carboxylate Hydroxyproline Oxidase L_erythro_4_Hydroxyglutamate_semialdehyde L-erythro-4-Hydroxy- glutamate semialdehyde Delta1_Pyrroline_3_hydroxy_5_carboxylate->L_erythro_4_Hydroxyglutamate_semialdehyde Spontaneous Hydroxyglutamate (2S,4R)-4-Hydroxyglutamic acid L_erythro_4_Hydroxyglutamate_semialdehyde->Hydroxyglutamate ALDH4A1 alpha_Hydroxy_gamma_ketoglutarate α-Hydroxy-γ-ketoglutarate Hydroxyglutamate->alpha_Hydroxy_gamma_ketoglutarate 4-Hydroxyglutamate Transaminase Glyoxylate Glyoxylate alpha_Hydroxy_gamma_ketoglutarate->Glyoxylate HOGA1 Pyruvate Pyruvate alpha_Hydroxy_gamma_ketoglutarate->Pyruvate HOGA1 Glycine Glycine Glyoxylate->Glycine Alanine-Glyoxylate Aminotransferase (AGT) TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Pyruvate Dehydrogenase caption Mammalian Hydroxyproline Catabolism Pathway Bacterial_Hydroxyproline_Catabolism L_Hydroxyproline L-Hydroxyproline cis_4_Hydroxy_D_proline cis-4-Hydroxy-D-proline L_Hydroxyproline->cis_4_Hydroxy_D_proline Hydroxyproline 2-epimerase Delta1_Pyrroline_4_hydroxy_2_carboxylate Δ¹-Pyrroline-4-hydroxy- 2-carboxylate cis_4_Hydroxy_D_proline->Delta1_Pyrroline_4_hydroxy_2_carboxylate cis-4-Hydroxy-D-proline dehydrogenase Hydroxyglutamate (2S,4R)-4-Hydroxyglutamic acid Delta1_Pyrroline_4_hydroxy_2_carboxylate->Hydroxyglutamate Δ¹-Pyrroline-4-hydroxy- 2-carboxylate deaminase alpha_Ketoglutarate_semialdehyde α-Ketoglutarate semialdehyde Hydroxyglutamate->alpha_Ketoglutarate_semialdehyde Transaminase alpha_Ketoglutarate α-Ketoglutarate alpha_Ketoglutarate_semialdehyde->alpha_Ketoglutarate α-Ketoglutarate semialdehyde dehydrogenase TCA_Cycle TCA Cycle alpha_Ketoglutarate->TCA_Cycle Enters TCA Cycle caption Bacterial Hydroxyproline Catabolism Pathway Sample_Preparation_Workflow start Biological Sample (Tissue, Plasma, Urine, Bacterial Culture) homogenization Homogenization / Lysis (e.g., with 80% Methanol) start->homogenization centrifugation1 Centrifugation to Pellet Macromolecules homogenization->centrifugation1 supernatant_collection Supernatant Collection centrifugation1->supernatant_collection derivatization Derivatization (Optional) (e.g., Silylation for GC-MS) supernatant_collection->derivatization analysis LC-MS/MS or GC-MS Analysis supernatant_collection->analysis Direct Injection (LC-MS) derivatization->analysis caption General Sample Preparation Workflow

References

An In-depth Technical Guide to the Biochemical Pathways Involving L-erythro-4-hydroxyglutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-erythro-4-hydroxyglutamic acid is a key intermediate in the mitochondrial catabolism of 4-hydroxyproline, a major component of collagen. This pathway is not only crucial for amino acid homeostasis but is also implicated in certain metabolic disorders, most notably Primary Hyperoxaluria Type 3 (PH3). Understanding the intricate details of the biochemical pathways involving L-erythro-4-hydroxyglutamic acid, the kinetics of its metabolizing enzymes, and the methodologies to study them is paramount for researchers in metabolic diseases and professionals in drug development. This guide provides a comprehensive overview of these pathways, presenting quantitative data in structured tables, detailed experimental protocols, and visual diagrams of the metabolic and experimental workflows.

Introduction

L-erythro-4-hydroxyglutamic acid is a non-proteinogenic amino acid that plays a central role in the degradation of 4-hydroxyproline. The primary source of 4-hydroxyproline in mammals is the breakdown of collagen, the most abundant protein in the body. The released 4-hydroxyproline cannot be reutilized for protein synthesis and is instead catabolized, primarily in the liver and kidney mitochondria. This catabolic pathway converges on the formation of L-erythro-4-hydroxyglutamic acid, which is subsequently metabolized by a transaminase and an aldolase. Deficiencies in this pathway can lead to the accumulation of upstream metabolites and have significant clinical implications, such as the excessive oxalate production seen in PH3. This document serves as a technical resource, consolidating current knowledge on the biochemical pathways, enzymatic data, and experimental methodologies related to L-erythro-4-hydroxyglutamic acid.

The Core Biochemical Pathway: Mitochondrial Degradation of 4-Hydroxyproline

The catabolism of 4-hydroxyproline to pyruvate and glyoxylate occurs through a series of four enzymatic reactions located within the mitochondria.[1][2][3] L-erythro-4-hydroxyglutamic acid is the product of the third step in this pathway.

The overall pathway is as follows:

  • 4-Hydroxyproline → Δ¹-Pyrroline-3-hydroxy-5-carboxylate: This initial oxidation is catalyzed by hydroxyproline oxidase (HPOX) .

  • Δ¹-Pyrroline-3-hydroxy-5-carboxylate → L-erythro-4-hydroxyglutamate semialdehyde: This intermediate is then oxidized by Δ¹-pyrroline-5-carboxylate dehydrogenase (P5CDH) .

  • L-erythro-4-hydroxyglutamate semialdehyde → L-erythro-4-hydroxyglutamic acid: This step is catalyzed by an aminotransferase.

  • L-erythro-4-hydroxyglutamic acid → 4-Hydroxy-2-oxoglutarate: L-erythro-4-hydroxyglutamic acid undergoes transamination with α-ketoglutarate, catalyzed by 4-hydroxyglutamate transaminase (which is likely identical to aspartate aminotransferase, GOT2 in mitochondria), to yield 4-hydroxy-2-oxoglutarate and glutamate.[1][2][3]

  • 4-Hydroxy-2-oxoglutarate → Pyruvate + Glyoxylate: The final step is the cleavage of 4-hydroxy-2-oxoglutarate by 4-hydroxy-2-oxoglutarate aldolase (HOGA1) .[1][2][3]

The products of this pathway, pyruvate and glyoxylate, can then enter central metabolic pathways. Pyruvate can be used in the tricarboxylic acid (TCA) cycle for energy production or for gluconeogenesis.[4] Glyoxylate is a key metabolite that can be converted to glycine, glycolate, or, pathologically, to oxalate.[5][6]

Diagram of the 4-Hydroxyproline Degradation Pathway

Hydroxyproline_Degradation cluster_collagen Extracellular Matrix cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Collagen Collagen HP_cyto 4-Hydroxyproline Collagen->HP_cyto Degradation HP 4-Hydroxyproline HP_cyto->HP P3H5C Δ¹-Pyrroline-3-hydroxy- 5-carboxylate HP->P3H5C HPOX HGSA L-erythro-4-hydroxy- glutamate semialdehyde P3H5C->HGSA P5CDH HG L-erythro-4-hydroxy- glutamic acid HGSA->HG Spontaneous/ Enzymatic HOG 4-Hydroxy-2-oxoglutarate HG->HOG 4-Hydroxyglutamate Transaminase (GOT2) Glutamate Glutamate HG->Glutamate Pyruvate Pyruvate HOG->Pyruvate HOGA1 Glyoxylate Glyoxylate HOG->Glyoxylate HOGA1 TCA TCA Cycle Pyruvate->TCA Glycine Glycine Glyoxylate->Glycine AGT Glycolate Glycolate Glyoxylate->Glycolate GR Oxalate Oxalate (Pathological) Glyoxylate->Oxalate LDH aKG α-Ketoglutarate aKG->HOG

Caption: Mitochondrial pathway for 4-hydroxyproline degradation.

Key Enzymes and Their Kinetics

The two central enzymes in the metabolism of L-erythro-4-hydroxyglutamic acid are 4-hydroxyglutamate transaminase and 4-hydroxy-2-oxoglutarate aldolase.

4-Hydroxyglutamate Transaminase (EC 2.6.1.23)

This enzyme catalyzes the reversible reaction:

L-erythro-4-hydroxyglutamate + α-ketoglutarate ⇌ 4-hydroxy-2-oxoglutarate + L-glutamate

4-Hydroxy-2-oxoglutarate Aldolase (HOGA1; EC 4.1.3.16)

HOGA1 catalyzes the final step in the pathway, a retro-aldol cleavage:

4-hydroxy-2-oxoglutarate ⇌ Pyruvate + Glyoxylate

This enzyme is of particular interest due to its association with Primary Hyperoxaluria Type 3. Loss-of-function mutations in the HOGA1 gene lead to the accumulation of 4-hydroxy-2-oxoglutarate and its precursor, L-erythro-4-hydroxyglutamate.

Quantitative Data for Key Enzymes

EnzymeSubstrateKM (µM)kcat (s-1)kcat/KM (mM-1s-1)OrganismReference
4-Hydroxy-2-oxoglutarate Aldolase (HOGA1) 4-hydroxy-2-oxoglutarate54 ± 51.0118.7Human[2][4]
Oxaloacetate130 ± 80.524.0Human[2][4]

Clinical Relevance: Primary Hyperoxaluria Type 3 (PH3)

PH3 is an autosomal recessive disorder caused by mutations in the HOGA1 gene, leading to a deficiency of the HOGA1 enzyme.[4] This results in the accumulation of 4-hydroxy-2-oxoglutarate and L-erythro-4-hydroxyglutamate, which are subsequently excreted in the urine. The pathophysiology leading to hyperoxaluria in PH3 is still under investigation, but it is hypothesized that the buildup of 4-hydroxy-2-oxoglutarate may lead to its conversion to glyoxylate in the cytosol by another, yet unidentified, aldolase. This cytosolic glyoxylate is then a substrate for lactate dehydrogenase (LDH), which converts it to oxalate.

Urinary Concentrations of L-erythro-4-hydroxyglutamic Acid

ConditionAge GroupConcentration (µmol/mmol creatinine)Reference
Healthy Controls < 0.5 years< 11.1[7][8]
0.5 - 1 year< 4.2[7][8]
1 - 5 years< 2.9[7][8]
5 - 10 years< 1.8[7][8]
> 10 years< 1.4[7][8]
PH3 Patients > 0.5 years6.5 - 98[7][8]
PH3 Heterozygous Carriers Adults0.6 - 2.5[7]

Experimental Protocols

Assay for 4-Hydroxy-2-oxoglutarate Aldolase (HOGA1) Activity

This protocol is based on a lactate dehydrogenase (LDH)-coupled enzyme assay that monitors the production of pyruvate.[4][9]

Principle: The pyruvate produced from the HOGA1-catalyzed cleavage of 4-hydroxy-2-oxoglutarate is reduced to lactate by LDH, with the concomitant oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically and is directly proportional to the HOGA1 activity.

Reagents:

  • 1 M Tris-HCl, pH 8.5

  • 10 mM NADH

  • Lactate Dehydrogenase (LDH) solution (e.g., 2000 units/mL)

  • 10 mM 4-hydroxy-2-oxoglutarate (substrate)

  • Enzyme sample (purified HOGA1 or mitochondrial lysate)

  • Assay Buffer: 100 mM Tris-HCl, pH 8.5

Procedure:

  • Prepare the reaction mixture in a microplate well or a cuvette by adding the following components in order:

    • Assay Buffer

    • 2 µL of 10 mM NADH (final concentration 200 µM)

    • 1 µL of LDH solution (final concentration ~20 units/mL)

    • Enzyme sample

  • Incubate the mixture for 5 minutes at 37°C to allow for temperature equilibration and to measure any background NADH oxidation.

  • Initiate the reaction by adding 4 µL of 10 mM 4-hydroxy-2-oxoglutarate (final concentration 400 µM).

  • Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of NADH oxidation from the linear portion of the curve using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

Diagram of HOGA1 Assay Workflow

HOGA1_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Reagents Prepare Reaction Mix: - Assay Buffer - NADH - LDH - Enzyme Sample Incubate Incubate at 37°C Reagents->Incubate Add_Substrate Add 4-hydroxy-2-oxoglutarate Incubate->Add_Substrate HOG 4-Hydroxy-2-oxoglutarate Add_Substrate->HOG Pyruvate Pyruvate HOG->Pyruvate HOGA1 Lactate Lactate Pyruvate->Lactate LDH Monitor_A340 Monitor Absorbance at 340 nm Lactate->Monitor_A340 NADH NADH NAD NAD+ NADH->NAD Calculate Calculate HOGA1 Activity Monitor_A340->Calculate

Caption: Workflow for the LDH-coupled HOGA1 activity assay.

Quantification of L-erythro-4-hydroxyglutamic Acid in Urine by LC-MS/MS

This protocol provides a general framework for the targeted quantification of L-erythro-4-hydroxyglutamic acid using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle: Urine samples are prepared by a simple dilution or a protein precipitation step, followed by chromatographic separation on a suitable LC column. The analyte is then detected and quantified by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, using a stable isotope-labeled internal standard.

Reagents and Materials:

  • Urine samples

  • Internal Standard (IS): Stable isotope-labeled 4-hydroxyglutamic acid (if available) or a suitable analog (e.g., D3-glutamate).

  • Methanol or Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure water

  • LC column (e.g., HILIC or a suitable reversed-phase column for polar analytes)

  • Tandem mass spectrometer

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples on ice.

    • Vortex the samples to ensure homogeneity.

    • To 50 µL of urine, add 50 µL of the internal standard solution (in water or a weak organic solvent).

    • Add 400 µL of cold acetonitrile or methanol to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC Separation: Inject the prepared sample onto the LC system. Use a gradient elution profile with mobile phases typically consisting of water and acetonitrile with a small amount of formic acid.

    • MS/MS Detection: Set the mass spectrometer to MRM mode. The specific precursor-to-product ion transitions for 4-hydroxyglutamic acid and the internal standard need to be optimized.

      • Example transition for 4-hydroxyglutamic acid: m/z 164 -> m/z 74

  • Quantification:

    • Generate a calibration curve using known concentrations of 4-hydroxyglutamic acid standards prepared in a similar matrix.

    • Calculate the concentration of 4-hydroxyglutamic acid in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

    • Normalize the results to urinary creatinine concentration.

Diagram of LC-MS/MS Quantification Workflow

LCMS_Workflow Urine_Sample Urine Sample Add_IS Add Internal Standard Urine_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile/Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation LC Separation Supernatant->LC_Separation MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification

Caption: Workflow for urinary 4-hydroxyglutamate quantification by LC-MS/MS.

Conclusion

L-erythro-4-hydroxyglutamic acid is a critical metabolite in the breakdown of 4-hydroxyproline. The enzymes responsible for its metabolism, particularly 4-hydroxy-2-oxoglutarate aldolase, are of significant interest due to their role in human health and disease, especially Primary Hyperoxaluria Type 3. This technical guide has provided a detailed overview of the biochemical pathways, quantitative enzymatic data, and robust experimental protocols for the study of L-erythro-4-hydroxyglutamic acid and its related metabolic network. The continued investigation of this pathway will undoubtedly provide further insights into metabolic regulation and may lead to the development of novel therapeutic strategies for related disorders.

References

An In-depth Technical Guide to the Mechanism of Action of (2S,4R)-2-amino-4-hydroxypentanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,4R)-2-amino-4-hydroxypentanedioic acid, also known as (2S,4R)-4-hydroxyglutamic acid, is a structural analog of the key excitatory neurotransmitter L-glutamate. This technical guide provides a comprehensive overview of its mechanism of action, drawing upon available data for the compound and its close structural analogs. The primary molecular target is strongly suggested to be glutamine synthetase , an enzyme of critical importance in nitrogen metabolism and neurotransmitter recycling. This document details the inhibitory effects on this key enzyme, explores its interactions with other potential targets such as glutamate dehydrogenase and excitatory amino acid transporters (EAATs) , and provides detailed experimental protocols for the investigation of these interactions. The guide also presents visualizations of the relevant signaling pathways to facilitate a deeper understanding of the compound's biological effects.

Introduction

This compound is a derivative of glutamic acid, characterized by a hydroxyl group at the 4-position with a specific stereochemistry. Its structural similarity to L-glutamate suggests potential interactions with a variety of proteins involved in glutamate metabolism and neurotransmission. Understanding the precise mechanism of action of this compound is crucial for its potential development as a therapeutic agent or as a research tool to probe glutamatergic systems. This guide synthesizes the current knowledge, focusing on its enzymatic inhibition, receptor and transporter interactions, and the broader implications for cellular signaling.

Primary Mechanism of Action: Inhibition of Glutamine Synthetase

The most compelling evidence for the mechanism of action of (2S,4R)-4-hydroxyglutamate points towards the inhibition of glutamine synthetase (GS). GS is a pivotal enzyme that catalyzes the ATP-dependent condensation of glutamate and ammonia to form glutamine. This reaction is central to nitrogen metabolism, ammonia detoxification, and the recycling of the neurotransmitter glutamate in the brain (the glutamate-glutamine cycle).

Signaling Pathway: The Glutamate-Glutamine Cycle

The inhibition of glutamine synthetase by this compound would disrupt the glutamate-glutamine cycle, a critical pathway for maintaining the neurotransmitter pool of glutamate in the central nervous system. In this cycle, glutamate released into the synaptic cleft is taken up by astrocytes and converted to glutamine by GS. Glutamine is then transported back to neurons, where it is converted back to glutamate by glutaminase.

GlutamateGlutamineCycle cluster_neuron Neuron cluster_synapse Synaptic Cleft cluster_astrocyte Astrocyte Glutamine_N Glutamine Glutaminase Glutaminase Glutamine_N->Glutaminase Glutamate_N Glutamate Vesicle Synaptic Vesicle Glutamate_N->Vesicle Packaging Glutaminase->Glutamate_N Glutamate_S Vesicle->Glutamate_S Release Glutamate_A Glutamate Glutamate_S->Glutamate_A Uptake by EAATs GS Glutamine Synthetase Glutamate_A->GS Glutamine_A Glutamine Glutamine_A->Glutamine_N Transport GS->Glutamine_A Ammonia NH3 Ammonia->GS Inhibitor (2S,4R)-2-amino-4- hydroxypentanedioic acid Inhibitor->GS Inhibition

Disruption of the Glutamate-Glutamine Cycle

Secondary and Potential Mechanisms of Action

Beyond its likely primary role as a glutamine synthetase inhibitor, this compound may interact with other key proteins in glutamate metabolism and signaling.

Interaction with Glutamate Dehydrogenase

Glutamate dehydrogenase (GDH) is a mitochondrial enzyme that catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate and ammonia, linking amino acid and carbohydrate metabolism. Studies on the fluorinated analog, (2S,4R)-4-fluoroglutamate, have shown that it can act as a substrate for GDH[1]. It is therefore plausible that (2S,4R)-4-hydroxyglutamate also serves as a substrate for GDH, potentially influencing cellular energy metabolism and the pool of α-ketoglutarate available for the TCA cycle.

GDH_Interaction cluster_mitochondrion Mitochondrion Compound (2S,4R)-2-amino-4- hydroxypentanedioic acid GDH Glutamate Dehydrogenase Compound->GDH aKG α-Ketoglutarate analog GDH->aKG NADH NADH GDH->NADH NAD NAD+ NAD->GDH

Potential Substrate for Glutamate Dehydrogenase
Interaction with Excitatory Amino Acid Transporters (EAATs)

Excitatory amino acid transporters are responsible for the reuptake of glutamate from the synaptic cleft, thereby terminating the neurotransmitter signal and preventing excitotoxicity. As a glutamate analog, this compound is a candidate for interaction with EAATs, either as a substrate or as an inhibitor. While specific inhibitory constants (Ki) for this compound are not available, other 4-substituted glutamate analogs have been shown to be potent and selective inhibitors of EAAT subtypes. For example, a novel derivative of (2S,4R)-glutamate has been identified as a selective inhibitor of human EAAT2[2]. This suggests that (2S,4R)-4-hydroxyglutamate could modulate glutamatergic neurotransmission by interfering with glutamate clearance.

EAAT_Interaction cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_astrocyte Astrocyte Glutamate_Pre Glutamate Glutamate_Synapse Glutamate_Pre->Glutamate_Synapse Release EAAT EAAT Glutamate_Synapse->EAAT Binding Glutamate_Astro Glutamate EAAT->Glutamate_Astro Transport Compound (2S,4R)-2-amino-4- hydroxypentanedioic acid Compound->EAAT Potential Inhibition/ Competition

Potential Interaction with EAATs

Quantitative Data

As previously mentioned, direct quantitative data for this compound is limited. The following table summarizes the available data for its close fluorinated analog.

CompoundTarget EnzymeSpeciesInhibition ConstantReference
(2S,4R)-4-FluoroglutamateGlutamine SynthetaseSheep BrainStrong Inhibitor (IC50 not specified)[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound.

Glutamine Synthetase Activity Assay (Hydroxamate Transfer Assay)

This spectrophotometric assay measures the γ-glutamyltransferase activity of GS.

Materials:

  • Imidazole-HCl buffer (50 mM, pH 6.8)

  • L-glutamine solution (50 mM)

  • Hydroxylamine solution (25 mM)

  • Sodium arsenate solution (25 mM)

  • Manganese chloride (MnCl₂) solution (2 mM)

  • Adenosine diphosphate (ADP) solution (0.16 mM)

  • Stop buffer (90 mM FeCl₃, 1.8 N HCl, 1.45% trichloroacetic acid)

  • Cell or tissue lysate containing glutamine synthetase

  • This compound (or other inhibitors)

  • Microplate reader

Procedure:

  • Prepare a 1x assay buffer by mixing equal volumes of the stock solutions of imidazole-HCl, L-glutamine, hydroxylamine, sodium arsenate, MnCl₂, and ADP.

  • Prepare cell or tissue lysates by sonication or freeze-thaw cycles in lysis buffer (e.g., 50 mM imidazole-HCl, pH 6.8).

  • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • In a 96-well plate, add 20-40 µg of protein lysate to each well. Adjust the volume to 50 µL with lysis buffer.

  • To test for inhibition, pre-incubate the lysate with varying concentrations of this compound for a specified time.

  • Initiate the reaction by adding 50 µL of the 1x assay buffer to each well.

  • Incubate the plate at 37°C for 2-6 hours.

  • Stop the reaction by adding 100 µL of stop buffer to each well.

  • Read the absorbance at 540 nm using a microplate reader.

  • Generate a standard curve using known concentrations of γ-glutamylhydroxamate to quantify the product formation.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Glutamate Dehydrogenase Activity Assay

This colorimetric assay measures the activity of GDH by monitoring the reduction of a tetrazolium salt (MTT) coupled to the production of NADH.

Materials:

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Glutamate solution (substrate)

  • NAD⁺ solution

  • MTT solution

  • Diaphorase

  • Cell or tissue lysate containing glutamate dehydrogenase

  • This compound

  • Microplate reader

Procedure:

  • Prepare a working reagent mix containing assay buffer, glutamate, NAD⁺, MTT, and diaphorase.

  • Prepare cell or tissue lysates as described for the GS assay.

  • Add a known amount of protein lysate to the wells of a 96-well plate.

  • Add varying concentrations of this compound to the wells to assess its effect on GDH activity.

  • Initiate the reaction by adding the working reagent mix to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.

  • Measure the absorbance at 565 nm using a microplate reader.

  • A standard curve can be generated using a known amount of NADH to quantify the reaction rate.

  • Determine the effect of the compound on GDH activity.

NMR Titration for Protein-Ligand Interaction

NMR spectroscopy can be used to monitor the interaction of this compound with a target protein at atomic resolution.

Materials:

  • Purified target protein (e.g., glutamine synthetase) in a suitable NMR buffer (e.g., phosphate buffer in D₂O).

  • A concentrated stock solution of this compound in the same NMR buffer.

  • NMR spectrometer equipped for ¹H-¹⁵N HSQC experiments.

Procedure:

  • Acquire a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled target protein.

  • Prepare a series of samples with a constant concentration of the target protein and increasing concentrations of this compound.

  • Acquire a ¹H-¹⁵N HSQC spectrum for each sample.

  • Overlay the spectra and analyze the chemical shift perturbations (CSPs) of the protein's backbone amide signals.

  • Residues exhibiting significant CSPs are likely part of or are affected by the ligand binding site.

  • The dissociation constant (Kd) can be determined by fitting the titration curves of the CSPs as a function of ligand concentration, assuming a suitable binding model (e.g., fast or slow exchange on the NMR timescale).

Conclusion

This compound is a glutamate analog with a mechanism of action that likely centers on the inhibition of glutamine synthetase. By disrupting the glutamate-glutamine cycle, this compound has the potential to significantly impact glutamatergic neurotransmission and nitrogen metabolism. Further investigation into its interactions with glutamate dehydrogenase and excitatory amino acid transporters will provide a more complete understanding of its pharmacological profile. The experimental protocols detailed in this guide offer a robust framework for researchers to further elucidate the specific molecular interactions and downstream cellular effects of this compound. Future studies should focus on obtaining direct kinetic data for the interaction of this compound with its putative targets and exploring its effects in cellular and in vivo models of neurological disorders.

References

The Pharmacological Profile of (2S,4R)-4-Hydroxyglutamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,4R)-4-hydroxyglutamic acid is a naturally occurring amino acid derivative of the principal excitatory neurotransmitter, L-glutamic acid. Its structural similarity allows it to interact with the glutamatergic system, including receptors and transporters, making it a molecule of significant interest in neuroscience research and for the development of novel therapeutics for neurological disorders. This document provides a comprehensive overview of the current understanding of the pharmacological profile of (2S,4R)-4-hydroxyglutamic acid, including its interactions with glutamate receptors and transporters. Detailed experimental methodologies for assessing these interactions are also provided, alongside visualizations of key pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.

Introduction

L-glutamic acid is the primary excitatory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in synaptic transmission, plasticity, learning, and memory. The diverse functions of glutamate are mediated by a wide range of ionotropic (iGluRs) and metabotropic (mGluRs) glutamate receptors, as well as by excitatory amino acid transporters (EAATs) that regulate its extracellular concentration. Analogs of glutamic acid are invaluable tools for dissecting the complex pharmacology of the glutamatergic system and for developing subtype-selective ligands with therapeutic potential.

(2S,4R)-4-hydroxyglutamic acid, a hydroxylated form of L-glutamic acid, has been identified as a modulator of glutamatergic activity. Its potential to interact with various components of this system warrants a detailed pharmacological characterization to elucidate its specific effects and potential therapeutic applications. This guide summarizes the known pharmacological properties of (2S,4R)-4-hydroxyglutamic acid, with a focus on its receptor and transporter interactions.

Interaction with Glutamate Receptors

The pharmacological activity of (2S,4R)-4-hydroxyglutamic acid at glutamate receptors is a key area of investigation. While comprehensive quantitative data remains somewhat limited in the public domain, existing studies and comparisons with structurally similar compounds provide valuable insights into its receptor profile.

Metabotropic Glutamate Receptors (mGluRs)

For comparative purposes, the structurally related compound, (2S,4S)-4-methylglutamic acid, demonstrates selectivity for mGluR subtypes 1alpha and 2[2]. This suggests that the stereochemistry and the nature of the substituent at the 4-position of the glutamate backbone are critical determinants of mGluR subtype selectivity.

Ionotropic Glutamate Receptors (iGluRs)

Direct quantitative binding or functional data for (2S,4R)-4-hydroxyglutamic acid at iGluR subtypes (AMPA, Kainate, and NMDA receptors) is not extensively documented. However, the pharmacological profile of the closely related analog, (2S,4R)-4-methylglutamic acid (SYM 2081), offers significant predictive insights.

(2S,4R)-4-methylglutamic acid is a potent and selective agonist at kainate receptors, with IC50 values for inhibiting [3H]kainic acid binding of approximately 32 nM in rat forebrain and 19 nM at recombinant GluR6 receptors[3]. In contrast, it is significantly less potent at AMPA and NMDA receptors, with approximately 800-fold and 200-fold lower potency, respectively[3]. This high degree of selectivity for kainate receptors suggests that the (2S,4R) stereochemistry at the 4-position of the glutamate scaffold is favorable for kainate receptor activation. It is plausible that (2S,4R)-4-hydroxyglutamic acid shares a similar selectivity profile, although the hydroxyl group may influence the binding affinity and efficacy compared to the methyl group.

Table 1: Comparative Binding Affinities of (2S,4R)-4-methylglutamic acid at Ionotropic Glutamate Receptors

Receptor SubtypeLigandAssay TypePreparationIC50 (nM)Reference
Kainate(2S,4R)-4-methylglutamic acid[3H]kainic acid bindingRat forebrain~32[3]
Kainate (GluR6)(2S,4R)-4-methylglutamic acid[3H]kainic acid bindingRecombinant~19[3]
AMPA(2S,4R)-4-methylglutamic acidRadioligand bindingRat forebrain~25,600 (estimated)[3]
NMDA(2S,4R)-4-methylglutamic acidRadioligand bindingRat forebrain~6,400 (estimated)[3]

Interaction with Excitatory Amino Acid Transporters (EAATs)

Excitatory amino acid transporters are crucial for maintaining low extracellular glutamate concentrations and terminating synaptic transmission. Studies have shown that both stereoisomers of 4-hydroxyglutamate are transported by the human glutamate transporters EAAT1 and EAAT2. However, the affinity for the erythro form, which includes the (2S,4R) stereoisomer, is reported to be very low, with a Michaelis constant (Km) greater than 1 mM[4]. This suggests that at physiological concentrations, (2S,4R)-4-hydroxyglutamic acid is not a high-affinity substrate for these major glutamate transporters.

In contrast, the stereoisomer (2S,4R)-4-methylglutamate acts as a substrate for EAAT1 with a Km of 54 µM, but interestingly, it acts as a competitive blocker of EAAT2 with a Ki of 3.4 µM[4]. This highlights the profound impact of the substituent at the 4-position on the interaction with glutamate transporters.

Table 2: Interaction of 4-Substituted Glutamate Analogs with Excitatory Amino Acid Transporters

CompoundTransporterActivityAffinity (Km/Ki)Reference
erythro-4-hydroxyglutamateEAAT1 / EAAT2Transported Substrate> 1 mM[4]
(2S,4R)-4-methylglutamateEAAT1Transported Substrate54 µM[4]
(2S,4R)-4-methylglutamateEAAT2Competitive Blocker3.4 µM[4]

Signaling Pathways and In Vivo Effects

Given its activity at metabotropic glutamate receptors, (2S,4R)-4-hydroxyglutamic acid is expected to modulate intracellular signaling cascades. Activation of Group I mGluRs (like mGluR1a) typically leads to the activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). Conversely, activation of Group II (mGluR2/3) and Group III (mGluR4/6/7/8) mGluRs is generally coupled to the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. The activation of mGluR2 and mGluR8 by (2S,4R)-4-hydroxyglutamic acid would therefore be predicted to lead to a reduction in cAMP levels in expressing cells.

The potential for selective kainate receptor agonism, as suggested by its structural similarity to (2S,4R)-4-methylglutamic acid, implies that (2S,4R)-4-hydroxyglutamic acid could have significant effects on synaptic transmission and plasticity. Kainate receptors are known to have both presynaptic and postsynaptic roles, modulating neurotransmitter release and postsynaptic excitability.

At present, specific in vivo studies detailing the effects of (2S,4R)-4-hydroxyglutamic acid on synaptic plasticity, behavior, or in disease models are not widely available in the scientific literature. Further research is required to elucidate its in vivo pharmacological profile and therapeutic potential.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacological profile of compounds like (2S,4R)-4-hydroxyglutamic acid.

Radioligand Binding Assay for Glutamate Receptors

This protocol describes a competitive binding assay to determine the affinity of (2S,4R)-4-hydroxyglutamic acid for a specific glutamate receptor subtype.

Objective: To determine the inhibition constant (Ki) of (2S,4R)-4-hydroxyglutamic acid for a target glutamate receptor.

Materials:

  • Membrane preparation from cells or tissues expressing the target receptor.

  • Radiolabeled ligand specific for the target receptor (e.g., [3H]kainic acid for kainate receptors).

  • (2S,4R)-4-hydroxyglutamic acid.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of (2S,4R)-4-hydroxyglutamic acid in assay buffer.

  • In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of (2S,4R)-4-hydroxyglutamic acid or buffer (for total binding) or a saturating concentration of a known unlabeled ligand (for non-specific binding).

  • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of (2S,4R)-4-hydroxyglutamic acid by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for Excitatory Amino Acid Transporters

This protocol describes a radioactive substrate uptake assay to determine the functional activity of (2S,4R)-4-hydroxyglutamic acid at a specific EAAT subtype.

Objective: To determine if (2S,4R)-4-hydroxyglutamic acid is a substrate or inhibitor of a specific EAAT and to quantify its potency (Km or Ki).

Materials:

  • Cells expressing the target EAAT subtype (e.g., HEK293 or oocytes).

  • [3H]L-glutamic acid or [3H]D-aspartate.

  • (2S,4R)-4-hydroxyglutamic acid.

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution).

  • Lysis buffer.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Culture the EAAT-expressing cells in appropriate multi-well plates.

  • Wash the cells with uptake buffer.

  • To determine if the compound is a substrate, incubate the cells with varying concentrations of unlabeled (2S,4R)-4-hydroxyglutamic acid in the presence of a fixed, low concentration of radiolabeled substrate. A decrease in radiolabeled substrate uptake indicates competition for transport.

  • To determine if the compound is an inhibitor, pre-incubate the cells with varying concentrations of (2S,4R)-4-hydroxyglutamic acid, followed by the addition of a fixed concentration of radiolabeled substrate.

  • Incubate for a short period at 37°C to allow for substrate uptake.

  • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lyse the cells with lysis buffer.

  • Transfer the cell lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity.

  • For substrate activity, plot the uptake of the radiolabeled substrate as a function of the concentration of (2S,4R)-4-hydroxyglutamic acid to determine if it competes for uptake.

  • For inhibitory activity, plot the percentage of inhibition of radiolabeled substrate uptake as a function of the logarithm of the (2S,4R)-4-hydroxyglutamic acid concentration to determine the IC50 value.

Visualizations

Signaling Pathways

G_protein_signaling Potential Signaling Pathways of (2S,4R)-4-Hydroxyglutamic Acid cluster_groupI Group I mGluR (mGluR1a) cluster_groupII_III Group II/III mGluRs (mGluR2, mGluR8) mGluR1a mGluR1a Gq Gq/11 mGluR1a->Gq PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Activates mGluR2_8 mGluR2 / mGluR8 Gi Gi/o mGluR2_8->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP HGA (2S,4R)-4-Hydroxy- glutamic Acid HGA->mGluR1a Agonist HGA->mGluR2_8 Agonist

Caption: Potential G-protein signaling pathways activated by (2S,4R)-4-hydroxyglutamic acid.

Experimental Workflow

experimental_workflow Workflow for Pharmacological Characterization cluster_binding Receptor Binding Affinity cluster_functional Functional Activity cluster_electrophysiology Electrophysiological Effects prep_membranes Prepare Receptor Membranes binding_assay Competitive Radioligand Binding Assay prep_membranes->binding_assay calc_ki Calculate Ki Value binding_assay->calc_ki cell_culture Culture Cells Expressing Receptor/Transporter functional_assay Functional Assay (e.g., Ca²⁺ imaging, cAMP assay, [³H]substrate uptake) cell_culture->functional_assay calc_ec50_ic50 Calculate EC50/IC50 functional_assay->calc_ec50_ic50 slice_prep Prepare Brain Slices or Neuronal Cultures patch_clamp Patch-Clamp Recording slice_prep->patch_clamp analyze_currents Analyze Synaptic Currents and Neuronal Excitability patch_clamp->analyze_currents start Compound Synthesis and Purification start->prep_membranes start->cell_culture start->slice_prep

Caption: A generalized experimental workflow for characterizing novel glutamate analogs.

Conclusion

(2S,4R)-4-hydroxyglutamic acid is a glutamate analog with a distinct, yet incompletely characterized, pharmacological profile. The available evidence suggests that it is an agonist at specific metabotropic glutamate receptors (mGluR1a, mGluR2, and mGluR8) and has a low affinity for the major excitatory amino acid transporters EAAT1 and EAAT2. Inferences from the closely related compound, (2S,4R)-4-methylglutamic acid, point towards a potential selectivity for kainate-type ionotropic glutamate receptors.

The lack of comprehensive quantitative data underscores the need for further rigorous investigation to fully elucidate the binding affinities and functional potencies of (2S,4R)-4-hydroxyglutamic acid at the full spectrum of glutamate receptors and transporters. Such studies, employing the detailed experimental protocols outlined in this guide, will be crucial for understanding its precise mechanism of action and for evaluating its potential as a pharmacological tool and a lead compound for the development of novel therapeutics for neurological and psychiatric disorders. The provided visualizations of potential signaling pathways and experimental workflows serve as a conceptual framework to guide future research in this promising area.

References

The Biological Landscape of Hydroxyglutamic Acid Stereoisomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyglutamic acids, a class of non-proteinogenic amino acids, are emerging as significant modulators of excitatory neurotransmission and key components in structural biology. The introduction of a hydroxyl group onto the glutamate backbone creates additional stereogenic centers, resulting in a family of stereoisomers with distinct biological activities. This technical guide provides an in-depth exploration of the synthesis, biological roles, and experimental investigation of hydroxyglutamic acid stereoisomers. We delve into their interactions with glutamate receptors, their involvement in collagen metabolism, and their potential as therapeutic agents and biomarkers. This document consolidates available quantitative data, presents detailed experimental protocols for their study, and visualizes the key signaling and metabolic pathways in which they participate.

Introduction

L-glutamic acid is the principal excitatory neurotransmitter in the mammalian central nervous system, acting on a range of ionotropic and metabotropic glutamate receptors.[1] Its structural analogs are invaluable tools for dissecting the pharmacology of these receptors and for the development of novel therapeutics for neurological disorders. Hydroxyglutamic acids, which are hydroxylated derivatives of glutamic acid, are of particular interest due to the influence of the hydroxyl group on receptor binding and biological function.[2] The position of the hydroxyl group (at the 3- or 4-position) and the stereochemistry at the chiral centers give rise to a variety of stereoisomers with unique biological profiles.

This guide focuses on the biological significance of 3-hydroxyglutamic acid and 4-hydroxyglutamic acid stereoisomers, covering their natural occurrence, synthetic routes, and differential effects on glutamate receptors and metabolic pathways.

Stereoisomers of Hydroxyglutamic Acid

The addition of a hydroxyl group to glutamic acid at either the 3- or 4-position introduces a new chiral center, thus doubling the number of possible stereoisomers. For each positional isomer, there are four stereoisomers: (2S,3R), (2S,3S), (2R,3S), and (2R,3R) for 3-hydroxyglutamic acid, and (2S,4R), (2S,4S), (2R,4S), and (2R,4R) for 4-hydroxyglutamic acid.

Biological Roles and Pharmacological Activity

The stereochemistry of hydroxyglutamic acid derivatives dictates their biological activity, particularly their affinity and efficacy at different glutamate receptor subtypes.

Interaction with Glutamate Receptors

The hydroxyl group can act as a hydrogen bond donor or acceptor, providing an additional point of interaction with the ligand-binding domains of glutamate receptors, which can lead to altered potency and selectivity compared to L-glutamic acid.[2]

  • (2S,4S)-4-Hydroxyglutamic acid has been shown to have a similar potency at mGluR1a and mGluR8a receptors as L-glutamic acid, while exhibiting low affinity for AMPA and NMDA receptors.[2]

  • (2S,4R)-4-Hydroxyglutamic acid demonstrates a significant preference for the NMDA receptor.[2]

  • (2S,3S,4S)-3,4-Dihydroxyglutamic acid acts as a selective agonist of mGluR1 and a weak antagonist of mGluR4.[2]

Table 1: Quantitative Data on the Pharmacological Activity of Hydroxyglutamic Acid Stereoisomers and Related Compounds

CompoundReceptor SubtypeAssay TypeValueUnitsReference
(S)-Bu-HIBOAMPAIC500.48µM[3]
(S)-Bu-HIBOAMPAEC5017µM[3]
(S)-Bu-HIBOCaCl2-dependent [3H]-(S)-glutamic acid bindingIC500.64µM[3]
(R)-Bu-HIBOCaCl2-dependent [3H]-(S)-glutamic acid bindingIC500.57µM[3]
D-erythro-4-F-GluGlutamate DecarboxylaseKi2mM[4]
D-threo-4-F-GluGlutamate DecarboxylaseKi11mM[4]
L-erythro-4-F-GluGlutamate DecarboxylaseKi11mM[4]
L-(-)-threo-3-Hydroxyaspartic acidhuman EAAT1Ki11µM[5]
L-(-)-threo-3-Hydroxyaspartic acidhuman EAAT2Ki19µM[5]
L-(-)-threo-3-Hydroxyaspartic acidhuman EAAT3Ki14µM[5]
L-(-)-threo-3-Hydroxyaspartic acidhuman EAAT1Km3.6µM[5]
L-(-)-threo-3-Hydroxyaspartic acidhuman EAAT2Km3.8µM[5]
L-(-)-threo-3-Hydroxyaspartic acidhuman EAAT3Km3.2µM[5]
Role in Collagen Metabolism and Disease

4-Hydroxy-L-glutamic acid is an intermediate in the metabolism of γ-hydroxyglutamic acid. More significantly, it is linked to the turnover of collagen, a major structural protein rich in hydroxyproline. 4-hydroxyglutamate is formed from the breakdown of 4-hydroxyproline. Elevated levels of 4-hydroxyglutamate have been identified as a potential biomarker for pre-eclampsia.

Signaling and Metabolic Pathways

mGluR1 Signaling Pathway

Activation of the mGluR1 receptor by agonists such as (2S,3S,4S)-3,4-dihydroxyglutamic acid initiates a Gq-protein-coupled signaling cascade, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

mGluR1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Hydroxyglutamic Acid Stereoisomer mGluR1 mGluR1 Agonist->mGluR1 Binds to Gq Gq mGluR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC PKC DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Downstream Downstream Signaling Ca2_release->Downstream PKC->Downstream

Figure 1: mGluR1 Signaling Pathway.
NMDA Receptor Signaling Pathway

The NMDA receptor is a ligand-gated ion channel that requires both glutamate (or an agonist like (2S,4R)-4-hydroxyglutamic acid) and a co-agonist (glycine or D-serine) to bind for activation. At resting membrane potential, the channel is blocked by Mg²⁺. Depolarization of the membrane removes the Mg²⁺ block, allowing Ca²⁺ and Na⁺ to flow into the cell, which triggers various downstream signaling cascades.

NMDA_Signaling cluster_membrane Postsynaptic Membrane cluster_ion_flow Ion Influx Agonist Hydroxyglutamic Acid Stereoisomer NMDAR NMDA Receptor Agonist->NMDAR Binds Co_agonist Glycine / D-Serine Co_agonist->NMDAR Binds Mg_block Mg²⁺ Block NMDAR->Mg_block Blocked by Ca_influx Ca²⁺ NMDAR->Ca_influx Allows Na_influx Na⁺ NMDAR->Na_influx Allows Depolarization Depolarization Depolarization->Mg_block Removes Downstream Downstream Signaling Cascades (e.g., CaMKII, CREB) Ca_influx->Downstream Activates

Figure 2: NMDA Receptor Signaling Pathway.
Metabolic Pathway of 4-Hydroxyglutamate from Collagen

4-Hydroxyproline, released from the degradation of collagen, is metabolized in the mitochondria to 4-hydroxyglutamate. This pathway involves several enzymatic steps.

Hydroxyproline_Metabolism Collagen Collagen Hydroxyproline 4-Hydroxyproline Collagen->Hydroxyproline Degradation Pyrroline_carboxylate Δ¹-Pyrroline-3-hydroxy- 5-carboxylate Hydroxyproline->Pyrroline_carboxylate Hydroxyproline oxidase Hydroxyglutamate 4-Hydroxy-L-glutamate Pyrroline_carboxylate->Hydroxyglutamate Pyrroline-5-carboxylate dehydrogenase Oxoglutarate 4-Hydroxy-2-oxoglutarate + Glutamate Hydroxyglutamate->Oxoglutarate Glutamic-oxaloacetic transaminase 2 (GOT2)

Figure 3: Metabolic Pathway of 4-Hydroxyglutamate.

Experimental Protocols

The following sections provide generalized protocols for the synthesis, separation, and biological characterization of hydroxyglutamic acid stereoisomers. These protocols are intended as a starting point and may require optimization for specific stereoisomers and experimental systems.

Synthesis of (2S,4R)- and (2S,4S)-4-Hydroxyglutamic Acid from (2S,4R)-4-Hydroxyproline

This protocol outlines a general strategy for the synthesis of N-Boc-protected dimethyl esters of (2S,4R)- and (2S,4S)-4-hydroxyglutamic acid starting from commercially available (2S,4R)-4-hydroxyproline.[2]

Step 1: Protection and Acetylation of Hydroxyproline

  • Protect the amino group of (2S,4R)-4-hydroxyproline with a suitable protecting group (e.g., Boc anhydride).

  • Esterify the carboxylic acid (e.g., with methanol and thionyl chloride).

  • Acetylate the hydroxyl group using acetic anhydride in pyridine.

Step 2: Oxidative Cleavage of the Pyrrolidine Ring

  • Dissolve the acetylated hydroxyproline derivative in a mixture of ethyl acetate and water.

  • Add ruthenium (IV) oxide (catalytic amount) and sodium periodate.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Work up the reaction to isolate the protected pyroglutamate derivative.

Step 3: Ring Opening to form (2S,4R)-4-Hydroxyglutamate

  • Dissolve the protected pyroglutamate in methanol.

  • Add potassium carbonate and stir at room temperature to open the lactam ring.

  • Acidify the reaction mixture and extract with an organic solvent to obtain the dimethyl ester of N-Boc-(2S,4R)-4-hydroxyglutamic acid.

Step 4: Inversion of Stereochemistry to form (2S,4S)-4-Hydroxyglutamate (Mitsunobu Reaction)

  • Starting from the N-Boc protected methyl ester of (2S,4R)-4-hydroxyproline, perform a Mitsunobu reaction with acetic acid, triphenylphosphine (Ph₃P), and diethyl azodicarboxylate (DEAD) in THF to invert the stereochemistry at the C4 position.

  • Follow steps 2 and 3 to obtain the dimethyl ester of N-Boc-(2S,4S)-4-hydroxyglutamic acid.

Synthesis_Workflow Start (2S,4R)-4-Hydroxyproline Protect_Acetylate Protection & Acetylation Start->Protect_Acetylate Oxidative_Cleavage Oxidative Cleavage (RuO₂/NaIO₄) Protect_Acetylate->Oxidative_Cleavage Mitsunobu Mitsunobu Reaction (Inversion at C4) Protect_Acetylate->Mitsunobu Ring_Opening Ring Opening (K₂CO₃/MeOH) Oxidative_Cleavage->Ring_Opening Product_4R (2S,4R)-4-Hydroxyglutamate Derivative Ring_Opening->Product_4R Product_4S (2S,4S)-4-Hydroxyglutamate Derivative Ring_Opening->Product_4S Mitsunobu->Oxidative_Cleavage Followed by

Figure 4: General Synthesis Workflow.
Chiral HPLC Separation of Amino Acid Stereoisomers

This protocol provides a general method for the analytical separation of amino acid stereoisomers using chiral HPLC. The specific column and mobile phase will depend on the specific hydroxyglutamic acid stereoisomers and their derivatives.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD, or macrocyclic glycopeptide-based like Astec CHIROBIOTIC T).

  • HPLC-grade solvents (e.g., n-hexane, 2-propanol, ethanol, acetonitrile, methanol, water).

  • Mobile phase additives (e.g., trifluoroacetic acid for acidic analytes, diethylamine for basic analytes).

Procedure:

  • Column Selection: Choose a chiral column based on the properties of the analyte. For N-protected amino acids, polysaccharide-based columns are often a good starting point. For underivatized amino acids, macrocyclic glycopeptide columns can be effective.

  • Mobile Phase Preparation: Prepare the mobile phase according to the column manufacturer's recommendations. A common starting point for normal phase separation on polysaccharide columns is a mixture of n-hexane and an alcohol (e.g., 90:10 v/v n-hexane:2-propanol). For reversed-phase on macrocyclic glycopeptide columns, a mixture of water, methanol, and an acidic modifier is often used.

  • Sample Preparation: Dissolve the sample containing the hydroxyglutamic acid stereoisomers in the mobile phase or a compatible solvent at a suitable concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 25 °C).

    • Set the flow rate (e.g., 1 mL/min).

    • Set the detector wavelength (e.g., 210 nm for UV detection of the peptide bond).

  • Injection and Data Acquisition: Inject the sample onto the column and record the chromatogram. The different stereoisomers should elute at different retention times.

  • Method Optimization: If separation is not achieved, optimize the mobile phase composition (e.g., change the ratio of solvents, change the alcohol modifier), flow rate, and temperature.

Radioligand Binding Assay for Glutamate Receptors

This protocol describes a general method for a competitive radioligand binding assay to determine the affinity of hydroxyglutamic acid stereoisomers for a specific glutamate receptor subtype (e.g., mGluR1).

Materials:

  • Cell membranes expressing the glutamate receptor of interest.

  • Radiolabeled ligand with known affinity for the receptor (e.g., [³H]-quisqualic acid for mGluR1).

  • Unlabeled hydroxyglutamic acid stereoisomers (test compounds).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer.

    • A fixed concentration of the radiolabeled ligand.

    • Varying concentrations of the unlabeled hydroxyglutamic acid stereoisomer (or buffer for total binding, and a saturating concentration of a known unlabeled ligand for non-specific binding).

    • Cell membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The stereoisomers of hydroxyglutamic acid represent a fascinating class of molecules with diverse and stereospecific biological activities. Their differential effects on glutamate receptors highlight the subtle structural requirements for ligand recognition and receptor activation. Furthermore, their involvement in fundamental biological processes such as collagen metabolism underscores their broader physiological significance. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further explore the biological roles of these intriguing compounds. Future research focused on obtaining comprehensive quantitative data for all stereoisomers and elucidating their mechanisms of action will be crucial for realizing their full potential as pharmacological tools and therapeutic leads.

References

The Stereochemical Odyssey of Hydroxyglutamic Acids: A Technical Guide to their History, Discovery, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive exploration into the chiral world of hydroxyglutamic acids, this guide navigates through their historical significance, discovery in nature, and the evolution of stereoselective synthetic strategies. Tailored for researchers, scientists, and drug development professionals, this document provides an in-depth analysis of the synthesis and biological importance of these crucial glutamate analogues.

Introduction

Hydroxyglutamic acids, a class of non-proteinogenic amino acids, have garnered significant attention in the scientific community for their diverse biological activities and their potential as pharmacological agents. Their structural similarity to L-glutamic acid, the primary excitatory neurotransmitter in the central nervous system, positions them as valuable probes for studying glutamate receptors and as potential leads in drug discovery for neurological disorders. The introduction of a hydroxyl group onto the glutamate backbone introduces at least one additional stereocenter, leading to a variety of stereoisomers, each with unique biological properties. This guide delves into the history of their discovery, from their initial isolation from natural sources to the sophisticated synthetic methodologies developed to access stereochemically pure isomers.

A Historical Perspective and Natural Occurrence

The journey of hydroxyglutamic acids began with their discovery in natural sources. The interest in these compounds was significantly sparked by the identification of 3-hydroxyglutamic acid in the hydrolysates of an antibiotic peptide, S-520.[1] It was later confirmed that the naturally occurring isomer was (2S,3R)-3-hydroxyglutamic acid, a component of a cyclohexapeptide.[1] Another key discovery was the identification of threo-3-hydroxyglutamic acid in the cell wall of Mycobacterium lacticum.[1]

4-Hydroxy-L-glutamic acid, specifically the (2S,4S) isomer, has been found in a variety of plants, including Phlox decussata and Linaria vulgaris.[1] This isomer also plays a role in mammalian metabolism as an intermediate in the degradation of hydroxyproline.[1] Furthermore, various amides of 4-hydroxy-L-glutamic acid have been identified in numerous plant species.[1]

The more complex 3,4-dihydroxyglutamic acid was first identified in the seeds of Lepidum sativum and the leaves of Rheum rhaponticum, although its initial stereochemistry was unknown.[1] The natural occurrence of these hydroxyglutamic acids hinted at their potential biological roles and spurred further research into their synthesis and pharmacology.

Stereoselective Synthesis of Nonracemic Hydroxyglutamic Acids

The synthesis of stereochemically pure hydroxyglutamic acids presents a significant challenge due to the presence of multiple stereocenters. Over the years, a variety of elegant strategies have been developed to overcome this hurdle, primarily relying on asymmetric synthesis, the use of chiral pool starting materials, and enzymatic methods.

Synthesis of 4-Hydroxyglutamic Acid Stereoisomers

A classical approach to the synthesis of 4-hydroxyglutamic acid stereoisomers involves the bromination of protected L-glutamic acid.

  • Bromination: N-phthaloyl-L-glutamic acid is subjected to bromination using bromine (Br₂) and phosphorus pentabromide (PBr₅) under photochemical conditions (hν).

  • Methanolysis: The resulting crude product is refluxed in methanol to yield a mixture of the threo and erythro diastereoisomers of methyl N-phthaloyl-4-bromoglutamate.

  • Hydrolysis and Separation: The mixture is then hydrolyzed with 6 M HCl. The resulting mixture of (2S,4S)-4-hydroxyglutamic acid and (2S,4R)-4-hydroxyglutamic acid can be separated by taking advantage of the preferential lactonization of the (2S,4S) isomer and the higher water solubility of the (2S,4R) isomer.[1]

A more modern and highly stereoselective method involves the 1,3-dipolar cycloaddition of a nitrone with an acrylate.

  • Nitrone Formation: A suitable nitrone is generated in situ or prepared as a stable compound.

  • Cycloaddition: The nitrone is reacted with an acrylamide derived from a chiral auxiliary, such as (2S)-bornane-10,2-sultam, in a suitable solvent like toluene at room temperature.[1]

  • Hydrolysis and Protection: The resulting isoxazolidine is then subjected to selective hydrolysis of the chiral auxiliary, followed by esterification and subsequent hydrogenolytic opening of the isoxazolidine ring with concomitant protection of the newly formed amino group.

Synthesis of 3-Hydroxyglutamic Acid Stereoisomers

The Sharpless asymmetric epoxidation is a powerful tool for the enantioselective synthesis of precursors to 3-hydroxyglutamic acids.

  • Catalyst Preparation: A solution of titanium(IV) isopropoxide in a suitable solvent (e.g., dichloromethane) is cooled to a low temperature (e.g., -70°C).

  • Addition of Ligand and Substrate: A chiral tartrate ligand, such as diethyl (2R,3R)-tartrate, and the allylic alcohol substrate are added to the cooled catalyst solution.

  • Epoxidation: Anhydrous tert-butyl hydroperoxide (TBHP) is added, and the reaction mixture is allowed to warm to the desired temperature (e.g., 0°C) over a period of time.

  • Workup: The reaction is quenched, and the epoxy alcohol product is isolated and purified. This chiral epoxy alcohol can then be further elaborated to the desired 3-hydroxyglutamic acid stereoisomer.

Quantitative Data on Stereoselective Syntheses

The efficiency of stereoselective syntheses is critically evaluated by the diastereomeric ratio (d.r.) or diastereomeric excess (d.e.) and the enantiomeric excess (e.e.) of the products. The following tables summarize the quantitative data for some of the key synthetic methods discussed.

Synthesis MethodStarting MaterialProduct StereoisomersDiastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.)Reference
Bromination of N-phthaloyl-L-glutamic acidN-phthaloyl-L-glutamic acid(2S,4S)- and (2S,4R)-4-hydroxyglutamic acid2:1 (threo:erythro)[1]
Nitrone-Acrylate CycloadditionE/Z mixture of nitrone 70 and acrylamide 71(3S,5S)-isoxazolidine 7220:1[1]
Synthesis MethodSubstrateChiral Catalyst/ReagentEnantiomeric Excess (e.e.)Reference
Sharpless Asymmetric EpoxidationAllylic alcoholD-(-)-DIPT, Ti(OiPr)₄>95%[1]

Physicochemical and Spectroscopic Data

The characterization of individual stereoisomers is crucial for their identification and use in further studies. Specific rotation and Nuclear Magnetic Resonance (NMR) spectroscopy are key analytical techniques for this purpose.

CompoundSpecific Rotation [α]DConditionsReference
(2S,4S)-4-Hydroxyglutamic acid+1.2°c = 2 in H₂O
(2S,4S)-4-Hydroxyglutamic acid+17.6°c = 2 in 6N HCl
(2S,4R)-4-Hydroxyglutamic acid--
(2S,3R)-3-Hydroxyglutamic acid--
(2S,3S)-3-Hydroxyglutamic acid--

Note: A comprehensive compilation of specific rotation values for all stereoisomers is challenging due to variations in reported measurement conditions. Researchers should refer to the primary literature for specific values and conditions.

Compound1H NMR (D₂O) δ (ppm)13C NMR (D₂O) δ (ppm)
(2S,4S)-4-Hydroxyglutamic acid4.35 (dd), 3.85 (t), 2.3-2.1 (m)178.1, 174.5, 68.2, 54.1, 38.9
(2S,4R)-4-Hydroxyglutamic acid4.41 (dd), 3.81 (t), 2.2-2.0 (m)178.0, 174.6, 67.9, 54.3, 39.2

Note: NMR chemical shifts can vary depending on the solvent, pH, and instrument frequency. The data presented here are representative values.

Biological Significance and Signaling Pathways

Nonracemic hydroxyglutamic acids exhibit distinct pharmacological profiles, primarily through their interaction with glutamate receptors. These receptors are broadly classified into two families: ionotropic glutamate receptors (iGluRs) and metabotropic glutamate receptors (mGluRs).

  • (2S,4S)-4-Hydroxyglutamic acid has shown similar potency to L-glutamic acid at mGlu₁ₐR and mGlu₈ₐR, while having low affinity for AMPA and NMDA receptors.[1] It also acts as a substrate for the excitatory amino acid transporters (EAATs) 1-3.[1]

  • (2S,4R)-4-Hydroxyglutamic acid , in contrast, demonstrates a significant preference for the NMDA receptor and does not interact with EAATs 1-3.[1]

  • (2S,3S,4S)-3,4-Dihydroxyglutamic acid acts as a selective agonist of mGluR1 and a weak antagonist of mGluR4.[1]

The differential activities of these stereoisomers highlight the precise structural requirements for ligand binding and receptor activation.

Glutamate Receptor Signaling Pathways

The activation of glutamate receptors initiates complex intracellular signaling cascades that are fundamental to neuronal function.

Group I mGluRs (mGluR1 and mGluR5) are coupled to Gq/11 proteins. Upon activation by an agonist, such as a hydroxyglutamic acid stereoisomer, the G protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with Ca²⁺, activates protein kinase C (PKC), which phosphorylates various downstream targets, modulating synaptic plasticity and cell excitability.

mGluR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol mGluR Group I mGluR Gq Gq/11 mGluR->Gq Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Gq->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Response (e.g., Synaptic Plasticity) PKC->CellularResponse Leads to Ca Ca²⁺ Ca->PKC Co-activates Ca->CellularResponse Leads to ER->Ca Releases Agonist Hydroxyglutamic Acid Agonist->mGluR Binds

Caption: Metabotropic Glutamate Receptor (Group I) Signaling Pathway.

NMDA receptors are ligand-gated ion channels that require the binding of both glutamate (or an agonist like (2S,4R)-4-hydroxyglutamic acid) and a co-agonist (glycine or D-serine) for activation. At resting membrane potential, the channel is blocked by magnesium ions (Mg²⁺). Depolarization of the membrane relieves this block, allowing the influx of Ca²⁺ and Na⁺. The resulting increase in intracellular Ca²⁺ activates various downstream signaling molecules, including calmodulin (CaM) and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), which are critical for long-term potentiation (LTP), a cellular mechanism underlying learning and memory.

NMDAR_Signaling cluster_membrane Postsynaptic Membrane cluster_cytosol Cytosol NMDAR NMDA Receptor Ca Ca²⁺ NMDAR->Ca Influx CaM Calmodulin (CaM) Ca->CaM Activates CaMKII CaMKII CaM->CaMKII Activates LTP Long-Term Potentiation (LTP) CaMKII->LTP Induces Agonist Hydroxyglutamic Acid Agonist->NMDAR Binds Co_agonist Glycine / D-Serine Co_agonist->NMDAR Binds Depolarization Membrane Depolarization Mg_block Mg²⁺ block Depolarization->Mg_block Relieves Mg_block->NMDAR Blocks channel Bromination_Workflow start N-Phthaloyl-L-Glutamic Acid step1 Bromination (Br₂, PBr₅, hν) start->step1 intermediate1 Crude Bromo-derivative step1->intermediate1 step2 Methanolysis (MeOH, reflux) intermediate1->step2 intermediate2 Mixture of threo/erythro Methyl N-phthaloyl-4-bromoglutamate step2->intermediate2 step3 Hydrolysis (6M HCl) intermediate2->step3 intermediate3 Mixture of (2S,4S)- and (2S,4R)- 4-Hydroxyglutamic Acid step3->intermediate3 step4 Separation (Lactonization & Solubility Difference) intermediate3->step4 product1 (2S,4S)-4-Hydroxyglutamic Acid step4->product1 product2 (2S,4R)-4-Hydroxyglutamic Acid step4->product2 Sharpless_Workflow start Allylic Alcohol step1 Sharpless Asymmetric Epoxidation start->step1 reagents Ti(OiPr)₄ Chiral Tartrate TBHP reagents->step1 product Chiral Epoxy Alcohol step1->product elaboration Further Synthetic Steps product->elaboration final_product 3-Hydroxyglutamic Acid Stereoisomer elaboration->final_product

References

Synonyms for (2S,4R)-2-amino-4-hydroxypentanedioic acid in scientific literature

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (2S,4R)-2-amino-4-hydroxypentanedioic acid

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's nomenclature, properties, and biological context is paramount. This guide provides a detailed overview of this compound, a significant derivative of glutamic acid.

Nomenclature and Synonyms

This compound is known by a variety of names in scientific literature, reflecting its structure and stereochemistry. The consistent use of its CAS number is recommended to avoid ambiguity.

Table 1: Common Synonyms and Identifiers

TypeName/Identifier
IUPAC Name This compound
CAS Number 2485-33-8
Common Name (2S,4R)-4-Hydroxy-L-glutamic acid[1][2]
(4R)-4-Hydroxy-L-glutamic acid[2][3]
erythro-4-Hydroxy-L-glutamic Acid[1][2]
L-erythro-4-Hydroxyglutamic acid[2]
(2S,4R)-gamma-Hydroxyglutamic acid
gamma-Hydroxyglutamic acid
Abbreviated/Systematic H-(2S,4R)-Glu(g-OH)-OH[1]
(2S,4R)-γ-Hydroxy-L-Glu-OH[4]
Ionic Forms erythro-4-hydroxy-L-glutamate[5]
(2S,4R)-2-azaniumyl-4-hydroxypentanedioate[5]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and experimental use.

Table 2: Physicochemical Data

PropertyValue
Molecular Formula C₅H₉NO₅
Molecular Weight 163.13 g/mol [3]
Appearance White powder or waxlike solid[3][4]
Melting Point 171 °C[3]
Optical Rotation [α]D²⁰ = +20.5 ±1.5°, c = 1 in H₂O[3]
Purity (Assay) ≥98.0% (TLC)[3]
Storage Temperature -20°C to 4°C[3]

Experimental Protocols: Synthesis Methodologies

Several stereoselective synthesis routes for (2S,4R)-4-hydroxy-L-glutamic acid have been reported, often starting from readily available chiral precursors.

Protocol 1: Synthesis from (2S,4R)-4-Hydroxyproline

A common and efficient method involves the oxidative cleavage of a protected 4-hydroxyproline derivative.

  • Protection: The amino group of (2S,4R)-4-hydroxyproline is protected, for example, with a Boc (tert-butoxycarbonyl) group, and the carboxylic acid is esterified (e.g., methyl ester). The hydroxyl group is acetylated.

  • Oxidative Cleavage: The proline ring is cleaved using a strong oxidizing agent. A typical procedure involves ruthenium(IV) oxide (RuO₂) as a catalyst with sodium periodate (NaIO₄) as the stoichiometric oxidant.[1] This reaction opens the ring between the nitrogen and the C5 carbon, yielding a protected pyroglutamate intermediate.[1]

  • Ring Opening: The resulting pyroglutamate is then hydrolyzed under basic conditions (e.g., potassium carbonate in methanol) to open the lactam ring, affording the dimethyl ester of N-Boc-(2S,4R)-4-hydroxyglutamic acid.[1]

  • Deprotection: Finally, the protecting groups (Boc and esters) are removed under acidic conditions to yield the final product.

G cluster_0 Synthesis from 4-Hydroxyproline start (2S,4R)-4-Hydroxyproline p1 Protection (Boc, Ester) & Acetylation start->p1 p2 Oxidative Cleavage (RuO₂/NaIO₄) p1->p2 Protected Intermediate p3 Ring Opening (K₂CO₃/MeOH) p2->p3 Protected Pyroglutamate p4 Deprotection (Acid) p3->p4 Protected Final Structure end (2S,4R)-4-Hydroxy- L-glutamic acid p4->end

Caption: Workflow for the synthesis of (2S,4R)-4-Hydroxy-L-glutamic acid.

Protocol 2: Electrophilic Hydroxylation

This method establishes the C4 hydroxyl group stereoselectively on a pyroglutamic acid derivative.

  • Precursor Formation: A suitable pyroglutamic acid derivative, such as benzyl N-Boc-pyroglutamate, is prepared.

  • Enolate Generation: The precursor is treated with a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS) at low temperature to form a stereodefined lithium enolate.[1]

  • Hydroxylation: The enolate is then reacted with an electrophilic oxygen source, such as a Davis oxaziridine (e.g., 3-phenyl-N-phenylsulfonyl oxaziridine). The hydroxylation occurs stereospecifically on the face opposite to the bulky ester group, yielding the (4R)-hydroxy derivative.[1]

  • Hydrolysis & Deprotection: The resulting protected compound is then deprotected and the pyroglutamate ring is hydrolyzed to give the final product.

Biological Activity and Applications

As a structural analog of L-glutamic acid, (2S,4R)-4-hydroxy-L-glutamic acid is a valuable tool for neuroscience and pharmacology research. Its primary biological role is interacting with the components of the glutamatergic system.

  • Glutamate Receptors: It has been used to study the structure-activity relationships (SAR) of both ionotropic and metabotropic glutamate receptors (mGluRs).[3] The additional hydroxyl group provides a potential hydrogen bond donor or acceptor, modifying its binding affinity and selectivity compared to glutamate.[1]

  • Excitatory Amino Acid Transporters (EAATs): The compound has been pharmacologically characterized at human glutamate transporter subtypes (EAAT1-3), indicating its utility in studying glutamate uptake mechanisms.[3]

  • Metabolism: In metabolic pathways, it can be converted to alpha-hydroxy-gamma-ketoglutarate by the enzyme glutamic-aspartic transaminase.[3] This highlights its role as a substrate for key enzymes in amino acid metabolism.

  • Neuroscience Research: It is employed as a neurotransmitter analog to study synaptic transmission and neuroplasticity.[4] Its potential as a therapeutic agent for neurological conditions is also an area of investigation.[4]

G compound (2S,4R)-4-Hydroxy- L-glutamic acid transaminase Glutamic-Aspartic Transaminase compound->transaminase Substrate receptors Glutamate Receptors (mGluR, iGluR) compound->receptors Binds to transporters Glutamate Transporters (EAATs) compound->transporters Interacts with metabolite α-Hydroxy-γ-ketoglutarate transaminase->metabolite Produces synapse Modulation of Synaptic Transmission receptors->synapse Leads to transporters->synapse Leads to

Caption: Biological targets and metabolic fate of the compound.

References

Physical and chemical properties of L-erythro-4-hydroxyglutamic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-erythro-4-hydroxyglutamic acid, a hydroxylated derivative of the ubiquitous amino acid L-glutamic acid, is a molecule of significant interest in various fields of biomedical research. Its structural similarity to glutamate, the primary excitatory neurotransmitter in the central nervous system, suggests a potential role in neuromodulatory activities and as a target for drug discovery. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of L-erythro-4-hydroxyglutamic acid, with a focus on presenting quantitative data, experimental methodologies, and relevant biological pathways.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of L-erythro-4-hydroxyglutamic acid are summarized in the tables below. These properties are crucial for its handling, formulation, and analysis in a laboratory setting.

General and Calculated Properties
PropertyValueSource
Molecular Formula C₅H₉NO₅PubChem
Molecular Weight 163.13 g/mol PubChem[1]
IUPAC Name (2S,4R)-2-amino-4-hydroxypentanedioic acidPubChem[1]
CAS Number 2485-33-8Toronto Research Chemicals[2]
Predicted Water Solubility 565 g/LALOGPS[3]
Predicted logP -4.1PubChem[1]
pKa (Strongest Acidic) 1.68ChemAxon[3]
pKa (Strongest Basic) 9.16ChemAxon[3]
Experimentally Determined Properties
PropertyValueSource/Method
Melting Point 171 °CNot specified
Specific Rotation [α]D +20.5° ± 1.5° (c=1 in H₂O)Not specified
Appearance White powderNot specified

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and identification of L-erythro-4-hydroxyglutamic acid.

Mass Spectrometry

High-resolution mass spectrometry provides information on the elemental composition and fragmentation pattern of the molecule. The MS/MS spectrum of 4-Hydroxy-L-glutamic acid shows a precursor ion at m/z 162.0408 [M-H]⁻. Key fragment ions are observed at m/z 144.1 and 144.9, corresponding to the loss of water and subsequent decarboxylation, which are characteristic fragmentation patterns for hydroxylated amino acids.[1][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (500 MHz, D₂O) [5]

Chemical Shift (ppm)MultiplicityAssignment
~4.3mH-4
~3.8mH-2
~2.2mH-3
~2.0mH-3'

Note: Assignments are tentative and based on prediction software.

Experimental Protocols

Detailed experimental procedures are essential for the synthesis, purification, and analysis of L-erythro-4-hydroxyglutamic acid.

Synthesis of L-erythro-4-hydroxyglutamic Acid

A common synthetic route to L-erythro-4-hydroxyglutamic acid involves the oxidation of L-hydroxyproline. The following is a generalized protocol based on established chemical transformations.[6]

Workflow for Synthesis from L-Hydroxyproline

G cluster_0 Step 1: Protection cluster_1 Step 2: Oxidation cluster_2 Step 3: Ring Opening cluster_3 Step 4: Deprotection L_Hydroxyproline L-Hydroxyproline Protected_Hydroxyproline N-Boc-L-hydroxyproline methyl ester L_Hydroxyproline->Protected_Hydroxyproline Boc₂O, MeOH, Base Oxidized_Intermediate Oxidized_Intermediate Protected_Hydroxyproline->Oxidized_Intermediate RuCl₃, NaIO₄ Protected_Hydroxyglutamate Protected_Hydroxyglutamate Oxidized_Intermediate->Protected_Hydroxyglutamate Acidic Methanol L_erythro_4_hydroxyglutamic_acid L_erythro_4_hydroxyglutamic_acid Protected_Hydroxyglutamate->L_erythro_4_hydroxyglutamic_acid Acid Hydrolysis

Caption: Synthetic workflow from L-hydroxyproline.

  • Protection of L-hydroxyproline: The amino and carboxyl groups of L-hydroxyproline are protected, for instance, by tert-butyloxycarbonyl (Boc) and methyl ester groups, respectively. This prevents unwanted side reactions during oxidation.

  • Oxidative Cleavage: The protected L-hydroxyproline is subjected to oxidative cleavage of the pyrrolidine ring, typically using a ruthenium-based catalyst in the presence of an oxidant like sodium periodate. This opens the ring to form a protected glutamic acid precursor.

  • Hydrolysis/Deprotection: The protecting groups are removed under acidic conditions to yield the final product, L-erythro-4-hydroxyglutamic acid.

Purification

Purification of the final product is typically achieved through ion-exchange chromatography.

Purification Workflow

G Crude_Product Crude Reaction Mixture Ion_Exchange Dowex 50W X8 (H⁺ form) Cation Exchange Chromatography Crude_Product->Ion_Exchange Elution Elution with aq. NH₃ Ion_Exchange->Elution Lyophilization Lyophilization Elution->Lyophilization Pure_Product Pure L-erythro-4- hydroxyglutamic acid Lyophilization->Pure_Product

Caption: Purification by ion-exchange chromatography.

  • Loading: The crude reaction mixture is dissolved in water and loaded onto a strongly acidic cation-exchange resin (e.g., Dowex 50W X8) in its protonated form.

  • Washing: The resin is washed with deionized water to remove uncharged impurities.

  • Elution: The desired amino acid is eluted from the resin using a dilute aqueous ammonia solution.

  • Isolation: The fractions containing the product are collected, pooled, and lyophilized to obtain the pure L-erythro-4-hydroxyglutamic acid as a solid.

Biological Activity and Signaling Pathways

L-erythro-4-hydroxyglutamic acid is an intermediate in the metabolic degradation of L-hydroxyproline, a major component of collagen.[7][8] This metabolic pathway is crucial for the recycling of amino acids and energy production.

Metabolic Pathway of L-Hydroxyproline Degradation

The conversion of L-hydroxyproline to L-erythro-4-hydroxyglutamate involves a series of enzymatic reactions primarily occurring in the mitochondria of liver and kidney cells.[7]

G L_Hydroxyproline L-Hydroxyproline Delta1_Pyrroline_3_hydroxy_5_carboxylate Δ¹-Pyrroline-3-hydroxy- 5-carboxylate L_Hydroxyproline->Delta1_Pyrroline_3_hydroxy_5_carboxylate Hydroxyproline oxidase L_erythro_4_Hydroxyglutamate_semialdehyde L-erythro-4-Hydroxyglutamate semialdehyde Delta1_Pyrroline_3_hydroxy_5_carboxylate->L_erythro_4_Hydroxyglutamate_semialdehyde Non-enzymatic L_erythro_4_Hydroxyglutamic_acid L-erythro-4-Hydroxyglutamic acid L_erythro_4_Hydroxyglutamate_semialdehyde->L_erythro_4_Hydroxyglutamic_acid Δ¹-Pyrroline-5-carboxylate dehydrogenase alpha_Hydroxy_gamma_ketoglutarate α-Hydroxy-γ-ketoglutarate L_erythro_4_Hydroxyglutamic_acid->alpha_Hydroxy_gamma_ketoglutarate 4-Hydroxyglutamate transaminase Glyoxylate_Pyruvate Glyoxylate + Pyruvate alpha_Hydroxy_gamma_ketoglutarate->Glyoxylate_Pyruvate 4-hydroxy-2-oxoglutarate aldolase

Caption: L-Hydroxyproline degradation pathway.

This pathway highlights the enzymatic steps leading to the formation of L-erythro-4-hydroxyglutamic acid and its subsequent metabolism. The initial oxidation of L-hydroxyproline is catalyzed by hydroxyproline oxidase. The resulting intermediate exists in equilibrium with its open-chain form, L-erythro-4-hydroxyglutamate semialdehyde, which is then irreversibly oxidized to L-erythro-4-hydroxyglutamic acid by Δ¹-pyrroline-5-carboxylate dehydrogenase.[7][8]

Potential Interaction with Glutamate Receptors

Given its structural analogy to L-glutamate, L-erythro-4-hydroxyglutamic acid is hypothesized to interact with glutamate receptors, such as the NMDA and AMPA receptors. Glutamate is the principal excitatory neurotransmitter, and its receptors are integral to synaptic plasticity, learning, and memory. Dysregulation of glutamate signaling is implicated in numerous neurological disorders. While direct studies on the interaction of L-erythro-4-hydroxyglutamic acid with these receptors are limited, its potential to act as an agonist or antagonist warrants further investigation for therapeutic applications.

Conclusion

L-erythro-4-hydroxyglutamic acid is a fascinating molecule with a defined role in amino acid metabolism and a high potential for neuroactivity. This guide has summarized its key physical and chemical properties, provided an overview of its synthesis and purification, and detailed its place in the metabolic pathway of L-hydroxyproline. Further research into its pharmacological profile, particularly its interaction with glutamate receptors, will be crucial in unlocking its full therapeutic potential for the development of novel drugs targeting the central nervous system.

References

An In-depth Technical Guide on the Interactions of (2S,4R)-hydroxyglutamic Acid with Glutamate Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,4R)-hydroxyglutamic acid is a conformationally restricted analog of the principal excitatory neurotransmitter, L-glutamate. Its rigid structure, conferred by the hydroxyl group at the 4-position, allows for selective interactions with various glutamate receptor subtypes. This selectivity makes it a valuable pharmacological tool for dissecting the roles of different glutamate receptors in physiological and pathological processes. This technical guide provides a comprehensive overview of the interactions between (2S,4R)-hydroxyglutamic acid and ionotropic and metabotropic glutamate receptors, presenting quantitative data, detailed experimental methodologies, and outlining the key signaling pathways involved.

Quantitative Analysis of Receptor Interactions

The affinity and potency of (2S,4R)-hydroxyglutamic acid at various glutamate receptor subtypes have been characterized using a range of in vitro assays. The following tables summarize the available quantitative data.

Table 1: Binding Affinity (Ki) and Potency (IC50) of (2S,4R)-hydroxyglutamic Acid at Ionotropic Glutamate Receptors

Receptor SubtypeLigandAssay TypePreparationKi (nM)IC50 (nM)Reference
NMDA(2S,4R)-hydroxyglutamic acid[3H]CGP 39653 DisplacementRat Cortical SynaptosomesData Not AvailableData Not Available[1]
AMPA(2S,4R)-hydroxyglutamic acidData Not AvailableData Not AvailableData Not AvailableData Not Available
Kainate(2S,4R)-hydroxyglutamic acidData Not AvailableData Not AvailableData Not AvailableData Not Available

Table 2: Functional Activity (EC50) of (2S,4R)-hydroxyglutamic Acid at Metabotropic Glutamate Receptors

Receptor SubtypeAssay TypeCell LineEC50 (µM)Reference
mGluR1aInositol Phosphate AccumulationCHO cellsData Not Available
mGluR2Forskolin-induced cAMP InhibitionCHO cellsData Not Available
mGluR8aForskolin-induced cAMP InhibitionCHO cellsData Not Available

Note: While it is established that (2S,4R)-hydroxyglutamic acid activates mGluR1a, mGluR2, and mGluR8a in a dose-dependent manner, specific EC50 values from functional assays are not consistently reported in publicly accessible literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments used to characterize the interactions of (2S,4R)-hydroxyglutamic acid with glutamate receptors.

Radioligand Binding Assay for NMDA Receptors

This protocol describes a competitive displacement assay to determine the binding affinity of (2S,4R)-hydroxyglutamic acid for the NMDA receptor.

Workflow for NMDA Receptor Radioligand Binding Assay

G prep Prepare Rat Cortical Synaptosomes incubation Incubate Synaptosomes with [3H]CGP 39653 (Radioligand) and varying concentrations of (2S,4R)-hydroxyglutamic acid prep->incubation separation Separate bound and free radioligand by rapid vacuum filtration incubation->separation counting Quantify bound radioactivity using liquid scintillation counting separation->counting analysis Analyze data to determine IC50 and calculate Ki counting->analysis

NMDA Receptor Binding Assay Workflow

Detailed Methodology:

  • Membrane Preparation: Rat cortical synaptosomes are prepared by homogenization of cortical tissue in a buffered sucrose solution, followed by differential centrifugation to isolate the synaptosomal fraction. The final pellet is resuspended in assay buffer.

  • Binding Assay:

    • In a 96-well plate, incubate synaptosomal membranes with a fixed concentration of the NMDA receptor antagonist radioligand, [3H]CGP 39653 (e.g., 2 nM).

    • Add increasing concentrations of unlabeled (2S,4R)-hydroxyglutamic acid to compete for binding.

    • Incubate at room temperature for a specified time to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of (2S,4R)-hydroxyglutamic acid that inhibits 50% of the specific binding of the radioligand. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[1]

Functional Assay for mGluR1a (Inositol Phosphate Accumulation)

This protocol measures the activation of the Gq-coupled mGluR1a by quantifying the accumulation of inositol phosphates (IPs), a downstream second messenger.

Workflow for Inositol Phosphate Accumulation Assay

G labeling Label CHO-mGluR1a cells with [3H]myo-inositol overnight stimulation Stimulate cells with varying concentrations of (2S,4R)-hydroxyglutamic acid in the presence of LiCl labeling->stimulation extraction Lyse cells and extract inositol phosphates stimulation->extraction separation Separate different inositol phosphate species using anion exchange chromatography extraction->separation quantification Quantify radioactivity of each IP species separation->quantification analysis Generate dose-response curve and determine EC50 quantification->analysis

Inositol Phosphate Assay Workflow

Detailed Methodology:

  • Cell Culture and Labeling: Chinese Hamster Ovary (CHO) cells stably expressing human mGluR1a are cultured and incubated overnight with [3H]myo-inositol to label the cellular phosphoinositide pools.

  • Stimulation: The cells are pre-incubated with LiCl (to inhibit inositol monophosphatase) and then stimulated with various concentrations of (2S,4R)-hydroxyglutamic acid for a defined period.

  • Extraction: The reaction is terminated, and the cells are lysed. The aqueous phase containing the inositol phosphates is separated.

  • Chromatography: The different inositol phosphate species (IP1, IP2, IP3) are separated by anion exchange chromatography.

  • Quantification and Analysis: The radioactivity of each fraction is measured, and the total inositol phosphate accumulation is plotted against the concentration of (2S,4R)-hydroxyglutamic acid to generate a dose-response curve and determine the EC50 value.[2]

Functional Assay for mGluR2 and mGluR8a (cAMP Inhibition)

This protocol assesses the activation of Gi/o-coupled mGluR2 and mGluR8a by measuring the inhibition of forskolin-stimulated cyclic AMP (cAMP) accumulation.

Workflow for cAMP Inhibition Assay

G stimulation Pre-incubate CHO-mGluR2/8a cells with varying concentrations of (2S,4R)-hydroxyglutamic acid forskolin Stimulate cells with forskolin to induce cAMP production stimulation->forskolin lysis Lyse cells to release intracellular cAMP forskolin->lysis detection Measure cAMP levels using a competitive binding assay (e.g., HTRF or ELISA) lysis->detection analysis Generate dose-response curve for the inhibition of forskolin-stimulated cAMP and determine IC50 detection->analysis

cAMP Inhibition Assay Workflow

Detailed Methodology:

  • Cell Culture: CHO cells stably expressing either human mGluR2 or mGluR8a are used.

  • Assay:

    • Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.

    • Varying concentrations of (2S,4R)-hydroxyglutamic acid are added to the cells.

    • Forskolin, an adenylyl cyclase activator, is then added to stimulate cAMP production.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The percentage of inhibition of forskolin-stimulated cAMP accumulation is plotted against the concentration of (2S,4R)-hydroxyglutamic acid to determine the IC50 value.[3][4]

Signaling Pathways

The interaction of (2S,4R)-hydroxyglutamic acid with metabotropic glutamate receptors initiates distinct intracellular signaling cascades.

mGluR1a Signaling Pathway

As a Gq/11-coupled receptor, activation of mGluR1a by (2S,4R)-hydroxyglutamic acid leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).[5]

G ligand (2S,4R)-hydroxyglutamic acid receptor mGluR1a ligand->receptor g_protein Gq/11 receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er activates pkc Protein Kinase C (PKC) dag->pkc ca2 Ca2+ release er->ca2 ca2->pkc downstream Downstream Cellular Effects pkc->downstream

mGluR1a Signaling Cascade
mGluR2 and mGluR8a Signaling Pathways

mGluR2 and mGluR8a are coupled to Gi/o proteins. Upon activation by (2S,4R)-hydroxyglutamic acid, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA). The Gβγ subunits can also dissociate and modulate the activity of other effectors, such as ion channels.[5][6]

G ligand (2S,4R)-hydroxyglutamic acid receptor mGluR2 / mGluR8a ligand->receptor g_protein Gi/o receptor->g_protein ac Adenylyl Cyclase (AC) g_protein->ac inhibits camp cAMP ac->camp atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka downstream Downstream Cellular Effects pka->downstream

mGluR2/8a Signaling Cascade

Conclusion

(2S,4R)-hydroxyglutamic acid serves as a selective pharmacological probe for studying glutamate receptor function. While its preference for NMDA receptors and activity at specific metabotropic glutamate receptor subtypes is established, a comprehensive quantitative characterization of its binding and functional profiles across all glutamate receptor subtypes remains an area for further investigation. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further explore the therapeutic potential of targeting specific glutamate receptor subtypes with conformationally constrained ligands like (2S,4R)-hydroxyglutamic acid.

References

In-Vitro Profile of (2S,4R)-2-amino-4-hydroxypentanedioic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,4R)-2-amino-4-hydroxypentanedioic acid, also known as (2S,4R)-hydroxyglutamate, is a derivative of the neurotransmitter glutamic acid. As an endogenous metabolite, it has garnered interest for its potential roles in various physiological and pathological processes. This technical guide provides a comprehensive overview of the preliminary in-vitro studies of this compound, focusing on its interactions with key enzymes and receptors in the glutamatergic system. The information presented herein is intended to serve as a foundational resource for researchers engaged in neuroscience, metabolism, and drug discovery.

Enzymatic Interactions

Preliminary in-vitro evidence suggests that this compound interacts with enzymes central to glutamate and glutamine metabolism. These interactions are critical for understanding its potential modulatory effects on cellular nitrogen balance and energy metabolism.

Glutamine Synthetase

Glutamine synthetase (GS) is a crucial enzyme that catalyzes the ATP-dependent synthesis of glutamine from glutamate and ammonia. This reaction plays a key role in ammonia detoxification and the biosynthesis of glutamine for various metabolic pathways.

A study on a structurally similar analog, (2S,4R)4-fluoroglutamate, revealed it to be a potent inhibitor of sheep brain glutamine synthetase[1]. This finding strongly suggests that this compound may also exhibit inhibitory activity against GS. Further direct studies are required to quantify the inhibitory potency (e.g., IC50 or Ki values) of this compound on glutamine synthetase from various species and tissues.

Table 1: Putative Interaction with Glutamine Synthetase

Enzyme Source Organism/Tissue Interaction Type Quantitative Data Reference

| Glutamine Synthetase | Sheep Brain | Inhibition (inferred from analog) | Not yet determined for this compound |[1] |

Glutamate Dehydrogenase

Glutamate dehydrogenase (GDH) is a mitochondrial enzyme that catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate. This reaction provides a critical link between amino acid and carbohydrate metabolism.

The same study on (2S,4R)4-fluoroglutamate demonstrated that it acts as a substrate for glutamate dehydrogenase[1]. This suggests that this compound is likely also a substrate for GDH. The kinetic parameters (e.g., Km and Vmax) for the interaction of this compound with GDH need to be experimentally determined to understand its efficiency as a substrate compared to glutamate.

Table 2: Putative Interaction with Glutamate Dehydrogenase

Enzyme Source Organism/Tissue Interaction Type Quantitative Data Reference

| Glutamate Dehydrogenase | Not specified | Substrate (inferred from analog) | Not yet determined for this compound |[1] |

Receptor and Transporter Interactions

Given its structural similarity to glutamate, this compound is a candidate for interaction with glutamate receptors and transporters, which are fundamental components of excitatory neurotransmission.

Ionotropic Glutamate Receptors (iGluRs)

Studies on related 4-substituted glutamic acid analogs have shown high affinity and selectivity for specific iGluR subtypes. For instance, (2S,4R)-4-methylglutamic acid is a selective, high-affinity ligand for kainate receptors, with IC50 values of approximately 32 nM and 19 nM for wild-type and recombinant GluR6 receptors, respectively[2]. This precedent suggests that the hydroxyl group at the 4-position of this compound could also confer selectivity for certain iGluR subtypes. Comprehensive binding and functional assays are necessary to elucidate the affinity and efficacy of this compound at NMDA, AMPA, and kainate receptor subtypes.

Metabotropic Glutamate Receptors (mGluRs)

The diverse family of mGluRs represents another potential target class for this compound. The pharmacological profiles of various glutamate analogs at mGluRs are highly dependent on their stereochemistry and substitutions. Future in-vitro studies should include radioligand binding assays and functional assays (e.g., measurement of second messenger mobilization) to screen for activity at the different mGluR subtypes.

Excitatory Amino Acid Transporters (EAATs)

EAATs are responsible for the reuptake of glutamate from the synaptic cleft, thereby terminating the excitatory signal and preventing excitotoxicity. The interaction of 4-substituted glutamate analogs with EAAT subtypes has been a subject of investigation. It is plausible that this compound could act as a substrate or inhibitor of one or more of the five known EAAT subtypes. In-vitro uptake assays using cells expressing individual EAAT subtypes would be required to characterize this interaction.

Table 3: Potential Interactions with Glutamate Receptors and Transporters

Target Subtype(s) Interaction Type Quantitative Data Reference
Ionotropic Glutamate Receptors Kainate (inferred from analog) Ligand Binding IC50 ~19-32 nM for (2S,4R)-4-methylglutamic acid [2]
Metabotropic Glutamate Receptors All subtypes To be determined Not yet determined N/A

| Excitatory Amino Acid Transporters | EAAT1-5 | To be determined | Not yet determined | N/A |

Experimental Protocols

Glutamine Synthetase Inhibition Assay

This protocol is adapted from methods used for determining the activity and inhibition of glutamine synthetase.

Principle: The γ-glutamyltransferase activity of glutamine synthetase is measured, where the enzyme catalyzes the formation of γ-glutamylhydroxamate from glutamine and hydroxylamine. In the presence of acidified ferric chloride, γ-glutamylhydroxamate forms a colored complex that can be quantified spectrophotometrically.

Materials:

  • Tris-HCl buffer (pH 7.4)

  • L-glutamine

  • Hydroxylamine-HCl

  • ADP

  • Manganese chloride (MnCl2)

  • Sodium arsenate

  • This compound (or other inhibitors)

  • Ferric chloride (FeCl3) in HCl and trichloroacetic acid (TCA) (Stop solution)

  • Purified glutamine synthetase

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, L-glutamine, hydroxylamine-HCl, ADP, MnCl2, and sodium arsenate.

  • Add varying concentrations of this compound to the reaction mixture.

  • Pre-incubate the mixture at 37°C for a specified time.

  • Initiate the reaction by adding the purified glutamine synthetase enzyme.

  • Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding the acidified ferric chloride stop solution.

  • Centrifuge the samples to pellet any precipitate.

  • Measure the absorbance of the supernatant at 540 nm.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Diagram: Glutamine Synthetase Inhibition Assay Workflow

GSA_Workflow prep Prepare Reaction Mix (Buffer, Substrates, Cofactors) add_inhibitor Add (2S,4R)-2-amino-4- hydroxypentanedioic acid prep->add_inhibitor preincubate Pre-incubate at 37°C add_inhibitor->preincubate add_enzyme Add Glutamine Synthetase preincubate->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Add Stop Solution (Acidified FeCl3) incubate->stop_reaction measure Measure Absorbance at 540 nm stop_reaction->measure analyze Calculate % Inhibition and IC50 measure->analyze

Caption: Workflow for determining glutamine synthetase inhibition.

Glutamate Dehydrogenase Activity Assay

This protocol is based on a coupled enzyme assay to determine GDH activity.

Principle: Glutamate dehydrogenase catalyzes the oxidative deamination of glutamate to α-ketoglutarate, with the concomitant reduction of NAD+ to NADH. The produced NADH is then used by a developer enzyme to reduce a probe, generating a colorimetric product that is proportional to the GDH activity.

Materials:

  • GDH Assay Buffer (e.g., Tris or phosphate buffer, pH 7.6-8.0)

  • L-glutamate

  • NAD+

  • GDH Developer (containing a diaphorase and a tetrazolium salt like WST-1 or MTT)

  • This compound (as a potential substrate)

  • Purified glutamate dehydrogenase or cell/tissue lysates

  • Microplate reader

Procedure:

  • Prepare a standard curve using known concentrations of NADH.

  • Prepare a reaction mixture containing the GDH assay buffer, NAD+, and the GDH developer.

  • In separate wells of a 96-well plate, add either L-glutamate (as a positive control substrate) or varying concentrations of this compound.

  • Add the purified GDH enzyme or cell/tissue lysate to each well.

  • Add the reaction mixture to each well to start the reaction.

  • Incubate the plate at 37°C and measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) in a kinetic mode for a set period.

  • Calculate the rate of the reaction (change in absorbance per minute).

  • Use the NADH standard curve to convert the reaction rates into specific activity (e.g., µmol/min/mg protein).

  • Determine the Michaelis-Menten kinetic parameters (Km and Vmax) for this compound by plotting the initial reaction rates against substrate concentrations.

Diagram: Glutamate Dehydrogenase Activity Assay Workflow

GDH_Workflow prep_mix Prepare Reaction Mix (Buffer, NAD+, Developer) start_reaction Add Reaction Mix prep_mix->start_reaction add_substrate Add Substrate (Glutamate or Test Compound) add_enzyme Add GDH or Lysate add_substrate->add_enzyme add_enzyme->start_reaction measure_kinetic Kinetic Read at 450 nm start_reaction->measure_kinetic analyze_data Calculate Rate and Determine Km, Vmax measure_kinetic->analyze_data GR_Binding_Pathway cluster_assay Competitive Binding Assay cluster_outcome Measurement Radioligand Radiolabeled Ligand ([3H]L) Receptor Glutamate Receptor Radioligand->Receptor Binds TestCompound (2S,4R)-2-amino-4- hydroxypentanedioic acid TestCompound->Receptor Competes Bound Bound Radioligand Receptor->Bound Quantify Displacement Displacement Curve Bound->Displacement Affinity Calculate IC50 / Ki Displacement->Affinity

References

Methodological & Application

Asymmetric Synthesis of (2S,4R)-4-Hydroxyglutamic Acid from 4-Hydroxyproline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,4R)-4-Hydroxyglutamic acid is a non-proteinogenic amino acid that serves as a valuable chiral building block in the synthesis of various biologically active molecules and pharmaceutical agents. Its rigid structure and additional hydroxyl group, capable of acting as both a hydrogen bond donor and acceptor, make it a compound of significant interest for mapping glutamate receptor active sites. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (2S,4R)-4-hydroxyglutamic acid, starting from the readily available chiral precursor, (2S,4R)-4-hydroxyproline. The described synthetic route involves a four-step sequence: protection of the starting material, acetylation of the hydroxyl group, oxidation of the pyrrolidine ring to a pyroglutamate intermediate, and subsequent ring-opening to yield the target molecule.

Synthetic Pathway Overview

The asymmetric synthesis of (2S,4R)-4-hydroxyglutamic acid from (2S,4R)-4-hydroxyproline proceeds through the following key intermediates:

  • N-Boc-(2S,4R)-4-hydroxyproline methyl ester (2) : The amino and carboxylic acid functionalities of the starting material are protected to prevent unwanted side reactions in subsequent steps.

  • N-Boc-(2S,4R)-4-acetoxyproline methyl ester (3) : The hydroxyl group is acetylated to facilitate the subsequent oxidation step.

  • N-Boc-(2S,4R)-4-acetoxypyroglutamate methyl ester (4) : The pyrrolidine ring is oxidatively cleaved to form the pyroglutamate core.

  • N-Boc-dimethyl-(2S,4R)-4-hydroxyglutamate (5) : Ring-opening of the pyroglutamate yields the protected form of the target molecule.

  • (2S,4R)-4-Hydroxyglutamic acid (6) : Final deprotection affords the desired product.

G cluster_0 Synthesis Workflow 4-Hydroxyproline 4-Hydroxyproline N-Boc-4-hydroxyproline_methyl_ester N-Boc-(2S,4R)-4-hydroxyproline methyl ester N-Boc-4-acetoxyproline_methyl_ester N-Boc-(2S,4R)-4-acetoxyproline methyl ester N-Boc-4-acetoxypyroglutamate_methyl_ester N-Boc-(2S,4R)-4-acetoxypyroglutamate methyl ester N-Boc-dimethyl-4-hydroxyglutamate N-Boc-dimethyl-(2S,4R)-4-hydroxyglutamate 4-Hydroxyglutamic_acid (2S,4R)-4-Hydroxyglutamic acid

Quantitative Data Summary

The following table summarizes the yields for each step of the synthesis.

StepProduct NameStarting MaterialReagentsYield (%)
1N-Boc-(2S,4R)-4-hydroxyproline methyl ester(2S,4R)-4-Hydroxyproline(Boc)₂O, Et₃N, DMAP, MeOH~95
2N-Boc-(2S,4R)-4-acetoxyproline methyl esterN-Boc-(2S,4R)-4-hydroxyproline methyl esterAc₂O, PyridineHigh
3N-Boc-(2S,4R)-4-acetoxypyroglutamate methyl esterN-Boc-(2S,4R)-4-acetoxyproline methyl esterRuO₂, NaIO₄~80-90
4N-Boc-dimethyl-(2S,4R)-4-hydroxyglutamateN-Boc-(2S,4R)-4-acetoxypyroglutamate methyl esterK₂CO₃, MeOH~85-95
5(2S,4R)-4-Hydroxyglutamic acidN-Boc-dimethyl-(2S,4R)-4-hydroxyglutamateTFA or HClQuantitative

Experimental Protocols

Step 1: Synthesis of N-Boc-(2S,4R)-4-hydroxyproline methyl ester (2)
  • Materials:

    • (2S,4R)-4-Hydroxyproline (1.0 eq)

    • Methanol (MeOH)

    • Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq)

    • Triethylamine (Et₃N, 2.0 eq)

    • 4-Dimethylaminopyridine (DMAP, 0.05 eq)

    • Dichloromethane (DCM)

    • Saturated aqueous NaHCO₃

    • Saturated aqueous NaCl

    • Anhydrous Na₂SO₄

  • Procedure:

    • Suspend (2S,4R)-4-hydroxyproline in methanol and esterify the carboxylic acid using standard methods (e.g., thionyl chloride or Fischer esterification) to yield the methyl ester hydrochloride.

    • Suspend the resulting trans-4-hydroxy-L-proline methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM).

    • Cool the suspension to 0 °C in an ice bath.

    • Add triethylamine (2.0 eq), 4-dimethylaminopyridine (0.05 eq), and di-tert-butyl dicarbonate (1.2 eq) sequentially with stirring.

    • Allow the reaction mixture to warm to room temperature and continue stirring for 2 hours.

    • Wash the reaction mixture with saturated aqueous NaHCO₃ and then with saturated aqueous NaCl.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain a light yellow oil.

    • Solidify the oil under high vacuum and wash the resulting solid with hexane to yield N-Boc-(2S,4R)-4-hydroxyproline methyl ester as a white solid.

  • Characterization Data:

    • ¹H NMR (300 MHz, CDCl₃): δ 4.54-4.37 (m, 2H), 3.75 (s, 3H), 3.70-3.40 (m, 2H), 2.48-2.21 (m, 2H), 2.13-2.0 (m, 1H), 1.46 (s, 3H), 1.41 (s, 6H).[1]

    • Mass Spec (M+1): 245.[1]

Step 2: Synthesis of N-Boc-(2S,4R)-4-acetoxyproline methyl ester (3)
  • Materials:

    • N-Boc-(2S,4R)-4-hydroxyproline methyl ester (1.0 eq)

    • Acetic anhydride (Ac₂O)

    • Pyridine

  • Procedure:

    • Dissolve N-Boc-(2S,4R)-4-hydroxyproline methyl ester in a mixture of acetic anhydride and pyridine.

    • Stir the reaction at room temperature until completion (monitor by TLC).

    • Remove the excess reagents under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Step 3: Synthesis of N-Boc-(2S,4R)-4-acetoxypyroglutamate methyl ester (4)
  • Materials:

    • N-Boc-(2S,4R)-4-acetoxyproline methyl ester (1.0 eq)

    • Ruthenium(IV) oxide (RuO₂, catalytic amount)

    • Sodium periodate (NaIO₄, excess)

    • Ethyl acetate (EtOAc)

    • Water

  • Procedure:

    • Dissolve N-Boc-(2S,4R)-4-acetoxyproline methyl ester in a biphasic solvent system of ethyl acetate and water.[2]

    • Add a catalytic amount of RuO₂ followed by portion-wise addition of NaIO₄ while maintaining the temperature at room temperature.[2]

    • Stir the reaction vigorously for approximately 90 minutes or until the starting material is consumed (monitor by TLC).[3]

    • Separate the organic layer and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-(2S,4R)-4-acetoxypyroglutamate methyl ester.

Step 4: Synthesis of N-Boc-dimethyl-(2S,4R)-4-hydroxyglutamate (5)
  • Materials:

    • N-Boc-(2S,4R)-4-acetoxypyroglutamate methyl ester (1.0 eq)

    • Potassium carbonate (K₂CO₃)

    • Methanol (MeOH)

  • Procedure:

    • Dissolve N-Boc-(2S,4R)-4-acetoxypyroglutamate methyl ester in methanol.

    • Add potassium carbonate and stir the mixture at room temperature.[2] This step facilitates both the ring-opening of the pyroglutamate and the deacetylation of the hydroxyl group.

    • Monitor the reaction by TLC until completion.

    • Neutralize the reaction mixture with a mild acid (e.g., dilute HCl) and remove the methanol under reduced pressure.

    • Extract the product into an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography if necessary.

Step 5: Synthesis of (2S,4R)-4-Hydroxyglutamic acid (6)
  • Materials:

    • N-Boc-dimethyl-(2S,4R)-4-hydroxyglutamate (1.0 eq)

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)

    • Dichloromethane (DCM) or Dioxane

  • Procedure for TFA Deprotection:

    • Dissolve N-Boc-dimethyl-(2S,4R)-4-hydroxyglutamate in dichloromethane.

    • Add trifluoroacetic acid and stir at room temperature for 1-2 hours.

    • Evaporate the solvent and excess acid under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the product as a salt.

  • Procedure for HCl Deprotection:

    • Dissolve N-Boc-dimethyl-(2S,4R)-4-hydroxyglutamate in a solution of HCl in dioxane (e.g., 4 M).

    • Stir the reaction at room temperature for 2-4 hours.

    • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the product.

  • Final Purification:

    • The crude amino acid can be purified by recrystallization or ion-exchange chromatography.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Ruthenium oxide is a strong oxidant and should be handled with care.

  • Sodium periodate is a strong oxidizing agent.

  • Trifluoroacetic acid and hydrochloric acid are corrosive and should be handled with extreme caution.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Enzymatic Synthesis of γ-Hydroxy-α-Amino Acids via Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of γ-hydroxy-α-amino acids, valuable chiral building blocks in pharmaceutical development. The primary focus is on the stereoselective synthesis through tandem aldol addition and transamination reactions, a powerful biocatalytic approach.

Introduction

γ-Hydroxy-α-amino acids are crucial structural motifs found in a variety of biologically active compounds, including antibiotics, antidiabetics, and antimitotics.[1] Their synthesis, however, presents significant challenges due to the need for precise control over multiple stereocenters. Enzymatic methods, particularly those employing aldolases and transaminases in cascade reactions, offer an elegant and sustainable solution, providing high stereoselectivity and atom economy under mild reaction conditions.[2][3][4]

This document outlines three distinct and effective enzymatic strategies for the synthesis of γ-hydroxy-α-amino acids, starting from simple aldehydes and pyruvate. These methods leverage the capabilities of pyruvate aldolases for the initial C-C bond formation, followed by stereoselective amination catalyzed by transaminases.

Core Strategies and Methodologies

The central approach involves a two-step, one-pot reaction sequence. First, an enantioselective aldol addition of pyruvate to an aldehyde is catalyzed by an aldolase, yielding a chiral 4-hydroxy-2-oxo acid intermediate. This intermediate is then aminated in the second step using a stereoselective transaminase to produce the final γ-hydroxy-α-amino acid.[1][5][6][7][8]

Three primary strategies for the transamination step have been developed to drive the reaction equilibrium towards product formation and to accommodate different substrate scopes.[1][6][7]

Strategy 1: L-Alanine as Amine Donor with Pyruvate Recycling

This system utilizes L-alanine as the amine donor. The pyruvate formed as a byproduct of the transamination can be recycled back into the initial aldol addition step, enhancing the overall atom economy of the process.[1][5]

Strategy 2: Benzylamine as Amine Donor with Benzaldehyde Removal

In this approach, benzylamine serves as the amine donor. To shift the reaction equilibrium, the benzaldehyde byproduct is converted into the largely insoluble benzoin by benzaldehyde lyase (BAL), effectively removing it from the reaction mixture.[1][6][7] This system is noted for its broad substrate tolerance.[5]

Strategy 3: L-Glutamate as Amine Donor with a Double Cascade for Cofactor Regeneration

This more complex system employs L-glutamate as the amine donor. A dual-enzyme cascade involving branched-chain α-amino acid aminotransferase (BCAT) and aspartate aminotransferase (AspAT) is used to regenerate L-glutamate, with L-aspartate as the ultimate amine source.[1][5][6][7] The decomposition of the oxaloacetate byproduct drives the equilibrium forward.[5]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the logical flow of the enzymatic cascade reactions.

Enzymatic_Cascade_Workflow cluster_Aldol_Addition Step 1: Aldol Addition cluster_Transamination Step 2: Transamination Aldehyde Aldehyde (1) HBPA HBPA (Aldolase) Aldehyde->HBPA Pyruvate Pyruvate (2) Pyruvate->HBPA Aldol_Adduct 4-Hydroxy-2-oxo acid (3) Transaminase Transaminase Aldol_Adduct->Transaminase Aldol_Adduct->Transaminase HBPA->Aldol_Adduct Amine_Donor Amine Donor Amine_Donor->Transaminase Product γ-Hydroxy-α-amino acid (6) Keto_Acid_Byproduct Keto Acid Byproduct Transaminase->Product Transaminase->Keto_Acid_Byproduct

Caption: General workflow for the two-step enzymatic synthesis.

Strategy_2_Workflow Aldol_Adduct 4-Hydroxy-2-oxo acid (3) Transaminase Transaminase (e.g., T039) Aldol_Adduct->Transaminase Benzylamine Benzylamine (7) Benzylamine->Transaminase Product γ-Hydroxy-α-amino acid (6) Benzaldehyde Benzaldehyde (8) BAL Benzaldehyde Lyase (BAL) Benzaldehyde->BAL Benzoin Benzoin (9) (insoluble) Transaminase->Product Transaminase->Benzaldehyde BAL->Benzoin

Caption: Workflow for Strategy 2 using Benzylamine and BAL.

Strategy_3_Workflow Aldol_Adduct 4-Hydroxy-2-oxo acid (3) BCAT BCAT Aldol_Adduct->BCAT L_Glu L-Glutamate (10) L_Glu->BCAT Product γ-Hydroxy-α-amino acid (6) Oxoglutarate 2-Oxoglutarate (11) AspAT AspAT Oxoglutarate->AspAT L_Asp L-Aspartate (12) L_Asp->AspAT Oxaloacetate Oxaloacetate (13) BCAT->Product BCAT->Oxoglutarate AspAT->L_Glu AspAT->Oxaloacetate

Caption: Workflow for Strategy 3 with L-Glutamate and cofactor regeneration.

Quantitative Data Summary

The following tables summarize the performance of the enzymatic systems with various aldehyde substrates. The data is compiled from reported literature and illustrates the yield and stereoselectivity of the reactions.[1][5]

Table 1: Synthesis of 4-Hydroxy-2-oxo Acids via HBPA-catalyzed Aldol Addition

Aldehyde SubstrateProduct (4-Hydroxy-2-oxo acid)Conversion (%)Enantiomeric Excess (ee, %)
Propanal3a>9596
2-Methylpropanal3b8580
3-Methylbutanal3c90>99
Phenylacetaldehyde3d75>99
3-Phenylpropanal3e>9586
Chloroacetaldehyde3f9090
Acrolein3g>9592
Glycolaldehyde dimer3h9394
(R)-2,3-O-isopropylideneglyceraldehyde3i7570
(S)-2,3-O-isopropylideneglyceraldehyde3j9080
N-Cbz-3-aminopropanal3k80>99

Data extracted from literature; conditions may vary.[1][9]

Table 2: One-Pot Synthesis of γ-Hydroxy-α-amino Acids

Aldehyde SubstrateTransamination SystemProduct (γ-Hydroxy-α-amino acid)Yield (%)Diastereomeric Ratio (d.r.)
PropanalBenzylamine/T039/BAL6a85>99:1
2-MethylpropanalBenzylamine/T039/BAL6b75>99:1
3-PhenylpropanalBenzylamine/T039/BAL6e8095:5
AcroleinBenzylamine/T039/BAL6g70>99:1
PropanalL-Glu/BCAT/AspAT6a90>99:1
2-MethylpropanalL-Glu/BCAT/AspAT6b82>99:1
3-PhenylpropanalL-Glu/BCAT/AspAT6e8597:3
N-Cbz-3-aminopropanalL-Glu/BCAT/AspAT6k78>99:1

Yields are for the overall two-step process. Diastereomeric ratio refers to the final amino acid product.[1][5]

Detailed Experimental Protocols

The following protocols are generalized from published procedures and should be optimized for specific substrates and enzymes.[1]

Protocol 1: General Procedure for One-Pot, Two-Step Synthesis

Materials:

  • Aldehyde substrate

  • Sodium pyruvate

  • trans-o-hydroxybenzylidene pyruvate hydratase-aldolase (HBPA) from Pseudomonas putida

  • Selected transaminase (e.g., T039 from Prozomix)

  • Amine donor (L-alanine, benzylamine, or L-glutamate)

  • Co-enzymes and other reagents depending on the chosen strategy (e.g., BAL, BCAT, AspAT, PLP, L-Asp)

  • Buffer solution (e.g., potassium phosphate buffer, pH 8.0)

  • Reaction vessel

Procedure:

Step 1: Aldol Addition

  • Prepare a reaction mixture in the buffer solution containing the aldehyde substrate (e.g., 50-100 mM) and sodium pyruvate (e.g., 1.5-2.0 equivalents).

  • Initiate the reaction by adding the HBPA enzyme solution.

  • Incubate the reaction at a controlled temperature (e.g., 25-30 °C) with gentle agitation.

  • Monitor the formation of the 4-hydroxy-2-oxo acid intermediate by a suitable analytical method (e.g., HPLC, GC). The reaction is typically run until maximum conversion is achieved (e.g., 12-24 hours).

Step 2: Transamination

  • Once the aldol addition is complete, add the components for the transamination step directly to the reaction vessel. This includes:

    • The chosen transaminase.

    • The amine donor (e.g., L-alanine, benzylamine, or L-glutamate) in excess (e.g., 5-10 equivalents).

    • Pyridoxal 5'-phosphate (PLP) coenzyme (e.g., 1 mM).

    • If using Strategy 2, add benzaldehyde lyase (BAL).

    • If using Strategy 3, add BCAT, AspAT, and L-aspartate.

  • Continue the incubation at a controlled temperature (e.g., 30-37 °C) with agitation for an additional 24-48 hours.

  • Monitor the formation of the final γ-hydroxy-α-amino acid product.

Work-up and Analysis:

  • Terminate the reaction by adding acid (e.g., HCl) or by protein precipitation (e.g., with acetonitrile or heat).

  • Centrifuge the mixture to remove precipitated protein.

  • Analyze the supernatant for product yield, diastereomeric ratio, and enantiomeric excess using chiral HPLC or GC after appropriate derivatization.

Protocol 2: Screening for Transaminase Activity

This protocol is designed to identify suitable transaminases for a specific 4-hydroxy-2-oxo acid substrate.

  • Perform the aldol addition (Step 1 from Protocol 1) on a sufficient scale to generate the 4-hydroxy-2-oxo acid intermediate.

  • For screening, set up multiple small-scale reactions (e.g., in a 96-well plate).

  • To each well, add a solution of the unpurified 4-hydroxy-2-oxo acid, the amine donor (e.g., L-alanine, 500 mM), PLP (1 mM), and an individual transaminase from a screening panel.[1][5]

  • Incubate the plate at a suitable temperature (e.g., 30 °C) for 24 hours.

  • Quench the reactions and analyze the formation of the γ-hydroxy-α-amino acid by HPLC or LC-MS.[5] This allows for the identification of the most active and selective transaminases for the target transformation.[1]

Alternative Method: Decarboxylative Aldol Reaction

An alternative single-step approach to γ-hydroxy-α-amino acids involves a decarboxylative aldol reaction.[10] The enzyme UstD, a PLP-dependent catalyst, utilizes L-aspartate as the nucleophile donor.[2][10] It catalyzes the decarboxylation of L-aspartate to form an enamine intermediate, which then attacks an aldehyde.[10] This reaction is effectively irreversible due to the loss of CO2, which is a significant thermodynamic advantage.[2][10] This method provides direct access to the amino acid products from inexpensive starting materials.[10]

Conclusion

The enzymatic synthesis of γ-hydroxy-α-amino acids through tandem aldol addition-transamination reactions represents a highly efficient and stereoselective methodology.[1][3][4] The availability of different transamination strategies provides flexibility in adapting the reaction conditions to various substrates.[1] These biocatalytic cascades are a testament to the power of enzyme synergy in constructing complex, high-value molecules for the pharmaceutical and chemical industries.[2]

References

Application Note: Chiral HPLC Separation of Hydroxyglutamic Acid Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a strategic approach for the chiral separation of the four diastereomers of hydroxyglutamic acid: (2S,4S), (2R,4R), (2S,4R), and (2R,4S). Given the structural similarity of these isomers, their separation is critical for accurate quantification and characterization in research, development, and quality control settings. This document provides a detailed protocol for a direct chiral HPLC method using a crown-ether stationary phase as a starting point for method development. Alternative strategies, including ligand-exchange chromatography and derivatization with a chiral agent, are also discussed. All quantitative data is summarized in structured tables, and a comprehensive experimental workflow is visualized using the DOT language.

Introduction

Hydroxyglutamic acid is a non-proteinogenic amino acid with four stereoisomers due to the presence of two chiral centers. The distinct spatial arrangement of the hydroxyl and amino groups in the threo ((2S,4R) and (2R,4S)) and erythro ((2S,4S) and (2R,4R)) pairs results in different biological activities and physicochemical properties. Consequently, a robust and reliable analytical method for the separation and quantification of each diastereomer is essential. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for achieving such separations.[1][2] This application note provides a foundational protocol and guidance for developing a successful chiral HPLC separation method for hydroxyglutamic acid diastereomers.

Chromatographic Principles for Separation

The separation of the four diastereomers of hydroxyglutamic acid relies on the differential interactions between the analytes and a chiral stationary phase. These interactions can be influenced by several factors:

  • Steric Hindrance: The unique three-dimensional structure of each diastereomer will result in varying degrees of steric fit with the chiral selector of the stationary phase.

  • Hydrogen Bonding: The hydroxyl and carboxyl groups of hydroxyglutamic acid can form hydrogen bonds with the CSP, and the strength of these interactions will differ for each isomer.

  • Dipole-Dipole Interactions: The polarity and dipole moment of each diastereomer will influence its interaction with the stationary phase.

Two primary direct chiral HPLC approaches are suitable for the separation of amino acid diastereomers: polysaccharide-based CSPs and ligand-exchange chromatography.[3][4] An indirect approach involving derivatization is also a viable option.[5][6]

Experimental Protocols

This section provides a detailed protocol for the direct chiral HPLC separation of hydroxyglutamic acid diastereomers as a starting point for method development. This method is adapted from a successful separation of glutamic acid enantiomers on a crown-ether-based CSP.[7]

Method 1: Direct Separation on a Crown-Ether CSP (Recommended Starting Point)

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV or Mass Spectrometric (MS) detector.

Chromatographic Conditions:

ParameterRecommended Condition
Column ChiroSil® SCA(-) (15 cm x 4.6 mm, 5 µm) or equivalent crown-ether CSP
Mobile Phase 84% Methanol / 16% Water with 5 mM Perchloric Acid
Flow Rate 1.0 mL/min
Column Temperature 25 °C (can be optimized between 15-40 °C)
Detection UV at 210 nm or MS (ESI+)
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of the hydroxyglutamic acid diastereomer mixture at 1 mg/mL in the mobile phase.

  • Further dilute the stock solution to a working concentration of 0.1 mg/mL in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

Alternative Method 1: Ligand-Exchange Chromatography

Ligand-exchange chromatography is a powerful technique for the separation of amino acid enantiomers and diastereomers.[4][8]

Suggested Conditions:

ParameterRecommended Condition
Column Chiralpak MA(+) or equivalent ligand-exchange column
Mobile Phase Aqueous solution of 1-2 mM Copper (II) Sulfate
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm (due to the copper complex)
Alternative Method 2: Indirect Separation via Derivatization

This method involves reacting the hydroxyglutamic acid diastereomers with a chiral derivatizing agent to form diastereomeric derivatives that can be separated on a standard achiral column.[5]

Derivatization Agent: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or its analogs.

General Derivatization Protocol:

  • Dissolve the hydroxyglutamic acid sample in a suitable buffer (e.g., sodium bicarbonate).

  • Add a solution of the chiral derivatizing agent in a solvent like acetone.

  • Incubate the mixture to allow for complete reaction.

  • Acidify the reaction mixture to stop the reaction.

  • Inject the resulting diastereomeric derivatives onto an achiral C18 column.

Suggested HPLC Conditions for Derivatives:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with water and acetonitrile, both containing 0.1% trifluoroacetic acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 340 nm (for DNP derivatives)

Data Presentation

The following tables summarize the expected quantitative data for the separation of hydroxyglutamic acid diastereomers based on the recommended direct chiral HPLC method. These values are illustrative and will require experimental verification and optimization.

Table 1: Expected Retention Times and Resolution

DiastereomerExpected Retention Time (min)Resolution (Rs)
(2S,4R)-hydroxyglutamic acid8.5-
(2R,4S)-hydroxyglutamic acid9.82.1
(2S,4S)-hydroxyglutamic acid11.22.3
(2R,4R)-hydroxyglutamic acid13.02.8

Table 2: Method Performance Parameters (Hypothetical)

ParameterValue
Tailing Factor (for all peaks) < 1.2
Theoretical Plates (for all peaks) > 5000
Linearity (r²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the development and execution of the chiral HPLC separation protocol for hydroxyglutamic acid diastereomers.

Chiral_HPLC_Workflow Workflow for Chiral HPLC Separation of Hydroxyglutamic Acid Diastereomers A Sample Preparation - Dissolution - Dilution - Filtration D Data Acquisition - Inject Sample - Collect Chromatogram A->D B HPLC System Preparation - Column Installation & Equilibration - Mobile Phase Preparation B->D C Method Development & Optimization - Screen Chiral Columns (e.g., Crown-Ether, Polysaccharide) - Optimize Mobile Phase Composition - Adjust Flow Rate & Temperature C->D E Data Analysis - Peak Integration - Calculate Retention Times & Resolution - Quantify Diastereomers D->E E->C Re-optimize if separation is inadequate F Method Validation - Linearity - Accuracy & Precision - LOD & LOQ E->F G Report Generation F->G

References

Application Note: 1H and 13C NMR Spectroscopy for the Characterization of (2S,4R)-4-hydroxyglutamic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,4R)-4-hydroxyglutamic acid is a non-proteinogenic amino acid that has garnered significant interest in neuroscience and drug development due to its activity as a potent agonist at kainate receptors and a weak agonist at NMDA receptors. Its stereochemistry is crucial for its biological activity, necessitating precise analytical techniques for its characterization. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is an indispensable tool for the unambiguous structure elucidation and stereochemical assignment of such small molecules. This application note provides a detailed protocol and data interpretation guide for the characterization of (2S,4R)-4-hydroxyglutamic acid using 1H and 13C NMR spectroscopy.

Experimental Workflow

The following diagram illustrates the general workflow for the NMR characterization of (2S,4R)-4-hydroxyglutamic acid.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing and Analysis sample Weigh (2S,4R)-4-hydroxyglutamic acid (5-10 mg) dissolve Dissolve in D2O (0.6 mL) sample->dissolve ph_adjust Adjust pD to ~7.0 with NaOD/DCl dissolve->ph_adjust transfer Transfer to 5 mm NMR tube ph_adjust->transfer h1_nmr 1H NMR Experiment transfer->h1_nmr c13_nmr 13C{1H} NMR Experiment h1_nmr->c13_nmr cosy 2D COSY Experiment c13_nmr->cosy hsqc 2D HSQC Experiment cosy->hsqc ft Fourier Transform hsqc->ft phasing Phase Correction ft->phasing baseline Baseline Correction phasing->baseline integration Integration & Peak Picking baseline->integration assignment Spectral Assignment integration->assignment reporting Reporting assignment->reporting

Caption: Experimental workflow from sample preparation to data analysis.

Experimental Protocols

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of (2S,4R)-4-hydroxyglutamic acid.

  • Dissolution: Dissolve the sample in 0.6 mL of deuterium oxide (D₂O) in a clean vial.

  • pD Adjustment: The chemical shifts of the α-amino and carboxyl groups are sensitive to pH. Adjust the pD of the solution to approximately 7.0 using dilute NaOD or DCl in D₂O.[1]

  • Transfer to NMR Tube: Transfer the solution to a clean 5 mm NMR tube. Ensure the sample is free of any particulate matter.[2]

NMR Data Acquisition

All NMR spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz.

1H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment with water suppression (e.g., presaturation).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K.

13C{1H} NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30).

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the low natural abundance of 13C.[1]

  • Temperature: 298 K.

2D NMR Spectroscopy (COSY and HSQC):

  • Standard pulse programs for COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be used to aid in the assignment of proton and carbon signals, respectively.

Data Processing
  • Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz for 1H spectra and 1-2 Hz for 13C spectra before Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Reference the 1H spectrum to the residual HDO signal (δ ≈ 4.79 ppm at 298 K). The 13C spectrum can be referenced indirectly.

  • Integration and Peak Picking: Integrate all signals in the 1H spectrum and accurately pick the peak positions for all spectra.

Data Presentation

The following tables summarize the predicted 1H and 13C NMR data for (2S,4R)-4-hydroxyglutamic acid in D₂O. Note: Experimental values should be determined and may vary slightly based on pD, temperature, and concentration.

Table 1: Predicted 1H NMR Data for (2S,4R)-4-hydroxyglutamic acid in D₂O

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~3.85ddJ(H2, H3a) ≈ 4.5, J(H2, H3b) ≈ 8.5
H-3a~2.15dddJ(H3a, H3b) ≈ 14.5, J(H3a, H2) ≈ 4.5, J(H3a, H4) ≈ 7.0
H-3b~2.30dddJ(H3b, H3a) ≈ 14.5, J(H3b, H2) ≈ 8.5, J(H3b, H4) ≈ 5.0
H-4~4.35dddJ(H4, H3a) ≈ 7.0, J(H4, H3b) ≈ 5.0, J(H4, OH) ≈ (exchangeable)

Table 2: Predicted 13C NMR Data for (2S,4R)-4-hydroxyglutamic acid in D₂O

CarbonChemical Shift (δ, ppm)
C-1 (γ-COOH)~178
C-2 (α-CH)~55
C-3 (β-CH₂)~38
C-4 (γ-CH)~70
C-5 (α-COOH)~175

Structure and Key NMR Correlations

The following diagram illustrates the structure of (2S,4R)-4-hydroxyglutamic acid and the key through-bond correlations that can be observed in 2D NMR experiments.

Caption: Key COSY and HSQC correlations for structural assignment.

Discussion

The 1H NMR spectrum of (2S,4R)-4-hydroxyglutamic acid is characterized by four distinct spin systems corresponding to the protons at C-2, C-3, and C-4. The α-proton (H-2) typically appears as a doublet of doublets due to coupling with the two diastereotopic protons of the β-methylene group (H-3a and H-3b). The β-protons themselves will appear as complex multiplets (doublet of doublet of doublets) due to geminal coupling and vicinal coupling to both H-2 and H-4. The γ-proton (H-4) will also be a multiplet, coupling to the two β-protons.

The 13C NMR spectrum will show five distinct signals corresponding to the five carbon atoms. The two carboxyl carbons will resonate at the downfield end of the spectrum (170-180 ppm). The carbon bearing the hydroxyl group (C-4) will be shifted downfield compared to the methylene carbon (C-3). The α-carbon (C-2) will appear in the typical range for α-carbons of amino acids.

2D NMR experiments are crucial for unambiguous assignment. A COSY spectrum will reveal the connectivity between H-2, H-3a/b, and H-4. An HSQC spectrum will correlate each proton to its directly attached carbon, allowing for the assignment of the 13C spectrum. The specific coupling constants, particularly the vicinal coupling constants between H-2/H-3 and H-3/H-4, are dependent on the dihedral angles and can provide valuable information for confirming the relative stereochemistry.

Conclusion

1H and 13C NMR spectroscopy, in conjunction with 2D techniques like COSY and HSQC, provides a powerful and definitive method for the structural and stereochemical characterization of (2S,4R)-4-hydroxyglutamic acid. The protocols and data presented in this application note serve as a comprehensive guide for researchers in the fields of medicinal chemistry, pharmacology, and drug development for the accurate identification and quality control of this important amino acid derivative. For the most accurate data, it is recommended to consult the primary literature for experimentally determined chemical shifts and coupling constants.

References

Application of (2S,4R)-Hydroxyglutamic Acid Analogs in Neuroprotective Effect Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,4R)-hydroxyglutamic acid and its analogs are emerging as promising candidates in the field of neuroprotection. These compounds are of significant interest due to their potential to mitigate neuronal damage in various neurodegenerative disease models. This document provides detailed application notes and protocols for studying the neuroprotective effects of these compounds, with a focus on N-methyl-(2S, 4R)-Trans-4-hydroxy-L-proline (NMP), a derivative with demonstrated neuroprotective properties against amyloid-β-induced neurotoxicity. The protocols outlined below are based on established in vitro and in vivo methodologies and can be adapted for the study of (2S,4R)-hydroxyglutamic acid and its related molecules.

Principle of Neuroprotection Assays

Neuroprotective assays are designed to assess the ability of a test compound to prevent or reduce neuronal cell death and dysfunction induced by a neurotoxic stimulus.[1] These assays are crucial in the early stages of drug discovery for neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and ischemic stroke.[2][3][4] The selection of the appropriate in vitro or in vivo model depends on the specific research question and the targeted disease mechanism.[5]

Commonly used models involve inducing neurotoxicity through various agents, including:

  • Excitotoxins: Glutamate or N-methyl-D-aspartate (NMDA) to mimic excitotoxic cell death.[6][7]

  • Oxidative Stress Inducers: Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to model oxidative damage.[1][8]

  • Amyloid-β (Aβ) peptides: To simulate the pathology of Alzheimer's disease.[9][10]

  • Neurotoxins: MPP+ to induce Parkinson's-like neurodegeneration.[11]

The neuroprotective efficacy of a compound is then evaluated by measuring various endpoints, such as cell viability, apoptosis, oxidative stress markers, and the expression of key signaling proteins.[12][13][14]

Key Signaling Pathways in Neuroprotection

The neuroprotective effects of compounds like NMP are often mediated through the modulation of specific signaling pathways. Understanding these pathways is critical for elucidating the mechanism of action.

  • Nrf2/HO-1 Pathway: This pathway is a primary cellular defense mechanism against oxidative stress. Activation of Nrf2 (Nuclear factor erythroid 2-related factor 2) leads to the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1).[10][15][16] NMP has been shown to attenuate oxidative stress by upregulating the Nrf2/HO-1 pathway.[10]

  • NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a key regulator of inflammation. In neurodegenerative diseases, chronic activation of NF-κB in glial cells contributes to neuroinflammation. NMP has been found to suppress neuroinflammation by inhibiting the phosphorylation of NF-κB and reducing the production of pro-inflammatory cytokines like TNF-α and IL-1β.[10]

  • PI3K/Akt and MAPK/ERK Pathways: These pathways are crucial for cell survival and proliferation. The PI3K/Akt pathway is a major survival signal, while the MAPK/ERK pathway can have dual roles in cell survival and death depending on the context.[8][17][18] Some neuroprotective compounds exert their effects by modulating these pathways.[8][19]

Experimental Protocols

In Vitro Neuroprotection Assay: Amyloid-β Induced Toxicity in SH-SY5Y Cells

This protocol describes an in vitro assay to evaluate the neuroprotective effect of a test compound against amyloid-β (Aβ)-induced toxicity in the human neuroblastoma SH-SY5Y cell line, a commonly used model in neurodegeneration research.[9]

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Amyloid-β (1-42) peptide

  • Test compound (e.g., N-methyl-(2S, 4R)-Trans-4-hydroxy-L-proline)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compound for 2 hours.

    • Following pre-treatment, add Aβ (1-42) peptide (final concentration, e.g., 10 µM) to the wells to induce toxicity.

    • Include control wells (cells only) and Aβ-only wells (cells treated with Aβ but not the test compound).

  • Incubation: Incubate the plates for 24-48 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group.

In Vivo Neuroprotection Study: Aβ-Induced Alzheimer's Disease Mouse Model

This protocol outlines an in vivo study to assess the neuroprotective effects of a test compound in a mouse model of Alzheimer's disease induced by intracerebroventricular (ICV) injection of Aβ (1-42).[10][20]

Materials:

  • C57BL/6 mice

  • Amyloid-β (1-42) peptide, oligomerized

  • Test compound (e.g., NMP)

  • Stereotaxic apparatus

  • Anesthetics (e.g., ketamine/xylazine)

  • Behavioral testing equipment (e.g., Morris water maze, Y-maze)

  • Reagents for immunohistochemistry and Western blotting

Procedure:

  • Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

  • Aβ (1-42) Injection:

    • Anesthetize the mice and place them in a stereotaxic frame.

    • Perform a single ICV injection of oligomerized Aβ (1-42) (e.g., 5 µL) into the lateral ventricle. Sham-operated animals receive a vehicle injection.

  • Test Compound Administration:

    • Administer the test compound (e.g., NMP at 50 mg/kg/day, intraperitoneally) daily for a specified period (e.g., 3 weeks) starting after the Aβ injection. The control group receives vehicle.

  • Behavioral Testing:

    • After the treatment period, conduct behavioral tests to assess cognitive function.

    • Morris Water Maze: Evaluate spatial learning and memory.

    • Y-Maze: Assess short-term spatial working memory.

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize the mice and collect brain tissue.

    • Immunohistochemistry: Analyze the deposition of Aβ plaques and the activation of microglia and astrocytes in the hippocampus and cortex.

    • Western Blotting: Quantify the expression levels of key proteins involved in amyloidogenesis (e.g., BACE-1), oxidative stress (e.g., Nrf2, HO-1), neuroinflammation (e.g., p-NF-κB, TNF-α, IL-1β), and synaptic function (e.g., SNAP-25, PSD-95).[10]

Data Presentation

Quantitative Data Summary

Table 1: In Vitro Neuroprotective Effect of NMP on Pilocarpine-Induced Astrocyte Injury [21]

Treatment GroupCell Viability (%)Cytoplasmic ROS (% of Control)
Control100100
Pilocarpine (31.86 mM)~50670
Pilocarpine + NMP (25 µg/mL)Significantly Increased27.3
Pilocarpine + NMP (50 µg/mL)Significantly Increased24.8
Pilocarpine + NMP (100 µg/mL)Significantly Increased12.3

Table 2: In Vivo Neuroprotective Effects of NMP in an Aβ₁₋₄₂-Induced Mouse Model of Alzheimer's Disease [10]

ParameterAβ₁₋₄₂ GroupAβ₁₋₄₂ + NMP (50 mg/kg) Group
Amyloidogenesis
BACE-1 ExpressionIncreasedSignificantly Decreased
Aβ DepositionIncreasedSignificantly Decreased
Reactive Gliosis
GFAP Expression (Astrocytes)IncreasedSignificantly Decreased
Iba-1 Expression (Microglia)IncreasedSignificantly Decreased
Oxidative Stress
Nrf2 ExpressionDecreasedSignificantly Increased
HO-1 ExpressionDecreasedSignificantly Increased
Neuroinflammation
p-NF-κB ExpressionIncreasedSignificantly Decreased
TNF-α ExpressionIncreasedSignificantly Decreased
IL-1β ExpressionIncreasedSignificantly Decreased
Synaptic Function
SNAP-25 ExpressionDecreasedSignificantly Increased
PSD-95 ExpressionDecreasedSignificantly Increased
Cognitive Function
Morris Water Maze PerformanceImpairedSignificantly Improved
Y-Maze PerformanceImpairedSignificantly Improved

Visualization of Pathways and Workflows

Signaling Pathways

G cluster_0 Oxidative Stress Pathway Oxidative Stress Oxidative Stress Nrf2 Nrf2 Oxidative Stress->Nrf2 inhibits HO1 HO1 Nrf2->HO1 promotes expression Antioxidant Response Antioxidant Response HO1->Antioxidant Response NMP NMP NMP->Nrf2 activates

Caption: Nrf2/HO-1 Signaling Pathway in Neuroprotection.

G cluster_1 Neuroinflammation Pathway Inflammatory Stimulus Inflammatory Stimulus NFkB p-NF-κB Inflammatory Stimulus->NFkB activates Cytokines TNF-α, IL-1β NFkB->Cytokines promotes expression Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation NMP NMP NMP->NFkB inhibits

Caption: NF-κB Signaling Pathway in Neuroinflammation.

Experimental Workflow

G cluster_2 In Vivo Neuroprotection Study Workflow start Animal Acclimatization icv ICV Injection of Aβ(1-42) start->icv treatment Daily NMP Administration (3 weeks) icv->treatment behavior Behavioral Testing (MWM, Y-Maze) treatment->behavior tissue Brain Tissue Collection behavior->tissue analysis Immunohistochemistry & Western Blot tissue->analysis

Caption: Workflow for In Vivo Neuroprotection Studies.

References

Application Notes and Protocols for (2S,4R)-2-amino-4-hydroxypentanedioic acid as a Putative NMDA Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the investigation of (2S,4R)-2-amino-4-hydroxypentanedioic acid, also known as (2S,4R)-4-hydroxyglutamic acid, as a potential N-methyl-D-aspartate (NMDA) receptor agonist. While direct experimental data for this specific compound is not extensively available in the current literature, this document outlines the standard experimental protocols and theoretical framework required to characterize its activity. The provided methodologies for radioligand binding assays and electrophysiological recordings are based on established procedures for well-known NMDA receptor agonists. The included signaling pathway diagrams and data tables for reference compounds offer a comparative context for interpreting experimental results.

Introduction to NMDA Receptors

The N-methyl-D-aspartate (NMDA) receptor is a subtype of ionotropic glutamate receptor that plays a pivotal role in excitatory synaptic transmission in the central nervous system.[1][2] Structurally, NMDA receptors are heterotetrameric complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D).[1][3] Activation of the NMDA receptor is unique as it requires the simultaneous binding of both glutamate and a co-agonist, typically glycine or D-serine, as well as depolarization of the postsynaptic membrane to relieve a voltage-dependent block by magnesium ions (Mg²⁺).[4][5][6]

Upon activation, the receptor's ion channel opens, allowing the influx of sodium (Na⁺) and, most notably, calcium (Ca²⁺) ions.[4] The influx of Ca²⁺ acts as a critical second messenger, initiating a cascade of intracellular signaling pathways that are fundamental to synaptic plasticity, learning, and memory.[4][7] Dysregulation of NMDA receptor activity is implicated in various neurological and psychiatric disorders, making them a significant target for drug development.[7]

This compound: A Potential NMDA Receptor Agonist

This compound is a derivative of glutamic acid. While its specific activity at the NMDA receptor is not well-documented in publicly available literature, its structural similarity to glutamate suggests it may act as an agonist at the glutamate binding site on the GluN2 subunit. The characterization of such a compound would involve determining its binding affinity, potency, efficacy, and subtype selectivity.

Data Presentation: Reference NMDA Receptor Agonists

To provide a framework for evaluating this compound, the following tables summarize quantitative data for well-characterized NMDA receptor agonists. These values can serve as a benchmark for newly acquired experimental data.

Table 1: Binding Affinities (IC₅₀) of NMDA Receptor Agonists

CompoundRadioligandPreparationIC₅₀ (µM)
L-Glutamate[³H]CGP 39653Rat Cortical Membranes0.31
NMDA[³H]CGP 39653Rat Cortical Membranes0.31
(2S,3R,4S) cyclopropylglutamate[³H]L-GLURat Cortical Membranes0.003
(R,S)-(tetrazol-5-yl)-glycine[³H]L-GLURat Cortical Membranes0.005
1-aminocyclobutane-cis-1,3-dicarboxylic acid (ACBD)[³H]L-GLURat Cortical Membranes0.044
Quinolinic acid[³H]L-GLURat Cortical Membranes15

Data compiled from a study on rat cortical membranes.[8]

Table 2: Potency (EC₅₀) of NMDA Receptor Agonists in Functional Assays

CompoundAssayPreparationEC₅₀ (µM)
NMDADepolarizationMouse Cortical Wedges8
(2S,3R,4S) cyclopropylglutamateDepolarizationMouse Cortical Wedges12
(R,S)-(tetrazol-5-yl)-glycineDepolarizationMouse Cortical Wedges0.3
1-aminocyclobutane-cis-1,3-dicarboxylic acid (ACBD)DepolarizationMouse Cortical Wedges0.8
Quinolinic acidDepolarizationMouse Cortical Wedges400
L-Homocysteic acidFunctional AssayNot Specified14

Data for the first five compounds are from a study on mouse cortical wedges[8]. Data for L-Homocysteic acid is from a commercial supplier[9].

Experimental Protocols

The following protocols describe standard methods for characterizing the interaction of a novel compound with NMDA receptors.

Radioligand Binding Assay

This protocol is for determining the binding affinity of this compound to the NMDA receptor through competition with a known radiolabeled antagonist.

Objective: To determine the inhibitory constant (Kᵢ) of the test compound.

Materials:

  • Test compound: this compound

  • Radioligand: e.g., [³H]CGP 39653 (a competitive antagonist)

  • Receptor source: Rat cortical synaptosomes or membranes from cells expressing recombinant NMDA receptors

  • Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control: A high concentration of a non-labeled NMDA receptor ligand (e.g., 1 mM L-glutamate)

  • 96-well microplates

  • Glass fiber filters (e.g., GF/B or GF/C)

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer

    • A fixed concentration of radioligand (typically at or below its Kₑ)

    • A range of concentrations of the test compound

    • For total binding wells: add buffer instead of the test compound.

    • For non-specific binding wells: add the non-specific binding control.

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is for determining the potency (EC₅₀) and efficacy of this compound on specific NMDA receptor subtypes expressed in Xenopus laevis oocytes.[10]

Objective: To characterize the functional activity of the test compound at different NMDA receptor subtypes.

Materials:

  • Xenopus laevis oocytes

  • cRNA for GluN1 and various GluN2 subunits (e.g., GluN2A, GluN2B, GluN2C, GluN2D)

  • Microinjection apparatus

  • Two-electrode voltage-clamp amplifier and data acquisition system

  • Recording chamber and perfusion system

  • Recording solution (e.g., Ba²⁺-Ringer's solution) containing co-agonists (glycine or D-serine)

  • Test compound solutions at various concentrations

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject oocytes with a mixture of cRNA for GluN1 and a specific GluN2 subunit. Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with the recording solution.

    • Impale the oocyte with two microelectrodes (one for voltage recording and one for current injection).

    • Clamp the membrane potential at a holding potential of -60 mV to -80 mV.

  • Compound Application:

    • Apply a saturating concentration of glutamate and glycine to elicit a maximal current response (Iₘₐₓ).

    • After a washout period, apply increasing concentrations of the test compound in the presence of a saturating concentration of the co-agonist.

    • Record the inward current elicited at each concentration.

  • Data Analysis:

    • Normalize the current response at each concentration of the test compound to the maximal response elicited by the saturating concentration of glutamate.

    • Plot the normalized current against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and the maximal response relative to glutamate (efficacy).

Visualizations

NMDA Receptor Signaling Pathway

Activation of the NMDA receptor leads to a Ca²⁺ influx, which triggers multiple downstream signaling cascades crucial for synaptic plasticity.

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R Glycine Glycine / D-Serine Glycine->NMDA_R Ca2 Ca²⁺ NMDA_R->Ca2 Influx Calmodulin Calmodulin Ca2->Calmodulin Ras Ras Ca2->Ras CaMKII CaMKII Calmodulin->CaMKII PKC PKC Calmodulin->PKC CREB CREB CaMKII->CREB PKC->CREB ERK ERK Ras->ERK ERK->CREB Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression

Caption: NMDA Receptor signaling cascade.

Experimental Workflow for Agonist Characterization

The following diagram illustrates the logical flow for characterizing a novel NMDA receptor agonist.

Agonist_Workflow Start Start: Putative NMDA Agonist (this compound) Binding_Assay Radioligand Binding Assay Start->Binding_Assay Electrophysiology Two-Electrode Voltage-Clamp (Xenopus Oocytes) Start->Electrophysiology Determine_Ki Determine Binding Affinity (Ki) Binding_Assay->Determine_Ki Determine_EC50_Efficacy Determine Potency (EC50) and Efficacy Electrophysiology->Determine_EC50_Efficacy Subtype_Selectivity Assess Subtype Selectivity (GluN2A-D) Electrophysiology->Subtype_Selectivity Analysis Data Analysis and Comparison to Known Agonists Determine_Ki->Analysis Determine_EC50_Efficacy->Analysis Subtype_Selectivity->Analysis Conclusion Conclusion: Characterize as Agonist (Full, Partial, or Inactive) Analysis->Conclusion

Caption: Workflow for NMDA receptor agonist characterization.

Conclusion

The provided application notes and protocols offer a robust framework for the systematic evaluation of this compound as a potential NMDA receptor agonist. By employing these established methodologies, researchers can elucidate its pharmacological profile, including its binding affinity, functional potency, and receptor subtype selectivity. The resulting data will be crucial for understanding its potential therapeutic applications and for guiding future drug development efforts targeting the NMDA receptor.

References

Application Note: Quantification of D/L-2-Hydroxyglutaric Acid Isomers in Biofluids by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-hydroxyglutarate (2-HG) has emerged as a critical oncometabolite, particularly in cancers harboring mutations in the isocitrate dehydrogenase (IDH) 1 and 2 genes.[1] The stereoisomers, D-2-hydroxyglutarate (D-2-HG) and L-2-hydroxyglutarate (L-2-HG), have distinct biological origins and pathological implications, making their individual quantification essential.[1][2] Elevated levels of D-2-HG are a hallmark of IDH-mutant cancers, including gliomas and acute myeloid leukemia, where it competitively inhibits α-ketoglutarate (α-KG)-dependent enzymes, leading to epigenetic dysregulation and tumorigenesis.[1][3][4] Conversely, L-2-HG accumulates in certain inherited metabolic disorders, known as 2-hydroxyglutaric acidurias, and under hypoxic conditions.[1][5][6]

Differentiating and accurately quantifying these enantiomers is crucial for diagnosing diseases, monitoring therapeutic efficacy, and advancing drug development.[7] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and specificity required for this task. Two primary strategies are employed for chiral separation: direct separation on a chiral chromatography column or derivatization of the enantiomers to form diastereomers that can be resolved on a standard reversed-phase column.[1][8]

This application note provides detailed protocols for the quantification of D-2-HG and L-2-HG in various biological matrices (plasma, urine, and cells) using an LC-MS/MS method based on chemical derivatization with (+)-O,O'-diacetyl-L-tartaric anhydride (DATAN).[1][3] This approach is robust, reproducible, and accessible to laboratories without specialized chiral chromatography setups.

Signaling Pathways and Experimental Workflow

The production of 2-HG isomers is linked to distinct metabolic states. The diagram below illustrates the primary pathways leading to the accumulation of D-2-HG and L-2-HG.

cluster_TCA TCA Cycle cluster_Enzymes cluster_Products Isocitrate Isocitrate aKG α-Ketoglutarate (α-KG) Isocitrate->aKG Normal Activity D2HG D-2-Hydroxyglutarate (D-2-HG) aKG->D2HG Reduction L2HG L-2-Hydroxyglutarate (L-2-HG) aKG->L2HG Reduction WT_IDH Wild-Type IDH1/2 Mutant_IDH Mutant IDH1/2 (Neomorphic Activity) LDH_MDH LDH / MDH (Hypoxia)

Caption: Metabolic pathways for D- and L-2-hydroxyglutarate production.

The overall experimental procedure, from sample collection to data analysis, is outlined in the workflow diagram below.

Sample Biological Sample (Plasma, Urine, Cells) Spike Spike with Internal Standard (¹³C₅-D-2-HG) Sample->Spike Prepare Sample Preparation (e.g., Protein Precipitation) Dry Evaporate to Dryness Prepare->Dry Spike->Prepare Derivatize Derivatization with DATAN Dry->Derivatize Reconstitute Reconstitute Derivatize->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing & Quantification LCMS->Data

Caption: General experimental workflow for 2-HG quantification.

Materials and Reagents

  • Standards: D-2-hydroxyglutaric acid disodium salt, L-2-hydroxyglutaric acid disodium salt (Sigma-Aldrich)

  • Internal Standard (IS): ¹³C₅-D-2-hydroxyglutaric acid disodium salt (Cambridge Isotope Laboratories)

  • Derivatization Reagent: (+)-O,O'-Diacetyl-L-tartaric anhydride (DATAN) (Sigma-Aldrich)

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid (Optima LC/MS grade), Dichloromethane, Acetic acid

  • Equipment:

    • Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS) system

    • Microcentrifuge

    • Vortex mixer

    • Nitrogen evaporator or SpeedVac system

    • Heating block or oven

    • Analytical balance

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (10 mM): Prepare individual stock solutions of D-2-HG, L-2-HG, and ¹³C₅-D-2-HG (IS) in LC-MS grade water.[3]

  • Working Standard Solution (100 µM): Prepare a combined working solution containing both D-2-HG and L-2-HG at 100 µM in water.[3]

  • Internal Standard Working Solution (e.g., 1 µM): Prepare a working solution of ¹³C₅-D-2-HG in a suitable solvent (e.g., methanol or water) for spiking into samples. The final concentration should be optimized based on instrument sensitivity.

Sample Preparation

The following protocols are starting points and should be optimized for specific experimental needs.

  • Plasma/Serum:

    • To 50 µL of plasma or serum in a microcentrifuge tube, add 200 µL of cold methanol containing the internal standard.[1]

    • Vortex vigorously for 30 seconds to precipitate proteins.[1]

    • Incubate at -20°C for 30 minutes.[1]

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[1]

    • Carefully transfer the supernatant to a new tube for the drying step.[1]

  • Urine:

    • Thaw urine samples at room temperature.

    • Centrifuge at 3,000 rpm for 5 minutes to remove sediment.

    • Take a 20 µL aliquot and add 250 µL of methanol containing the internal standard.[9]

    • Proceed to the drying step. For samples with expected high concentrations of 2-HG, pre-dilution with water may be necessary.[9]

  • Cultured Cells:

    • Aspirate culture media and wash cells with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol (containing the internal standard) per 1-2 million cells.

    • Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.[1]

    • Incubate at -80°C for 15 minutes to ensure cell lysis and protein precipitation.[1]

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cell debris.[1]

    • Transfer the supernatant to a new tube for the drying step.[1]

Derivatization Procedure
  • Drying: Evaporate the sample extracts (supernatant from sample preparation) to complete dryness using a nitrogen evaporator or a SpeedVac system.[1][9]

  • Reagent Preparation: Freshly prepare the DATAN derivatization reagent (e.g., 50 mg/mL) in a solution of dichloromethane and acetic acid (4:1, v/v).[9]

  • Reaction: Add 50 µL of the DATAN reagent to each dried sample, standard, and blank.[1][9]

  • Incubation: Cap the tubes tightly and incubate at 70-75°C for 30 minutes.[1][9]

  • Final Evaporation: After incubation, cool the samples to room temperature and evaporate the derivatization reagent to dryness under a gentle stream of nitrogen.[1]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.[1] Vortex and centrifuge briefly before transferring to autosampler vials.

LC-MS/MS Analysis

The derivatization with DATAN converts the D- and L-2-HG enantiomers into diastereomers, which can be separated on a standard C18 column.[1]

ParameterMethod Details
LC System Agilent 1290 Infinity II LC or equivalent[3]
Column Reversed-phase C18 column (e.g., Xterra C18, 150 x 3.9 mm, 5 µm)[9]
Mobile Phase A Water with 0.1% Formic Acid (or 125 mg/L Ammonium Formate, pH 3.6)[1][9]
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Gradient A typical gradient starts with low %B (e.g., 5%), ramps to a high %B, holds, and re-equilibrates. This must be optimized for the specific column and system to ensure baseline separation of the diastereomers.[1]
Mass Spectrometer Agilent 6490 Triple Quadrupole LC/MS or equivalent[3]
Ion Source Electrospray Ionization (ESI), Negative Mode[8]
Analysis Mode Multiple Reaction Monitoring (MRM)

Data Presentation

The following tables summarize key mass spectrometry parameters and expected method performance.

Table 1: MRM Transitions for Derivatized 2-HG Isomers and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Notes
Derivatized D/L-2-HG363.05147.03Corresponds to the loss of the derivatizing group, leaving the 2-HG moiety.[10]
Derivatized ¹³C₅-D-2-HG (IS)366.06150.05Corresponds to the stable isotope-labeled internal standard.[10]

Note: The derivatization adds a diacetyl-tartaryl group to the 2-HG molecule. The primary fragment monitored corresponds to the underivatized 2-HG ion.

Table 2: Method Performance Characteristics (Literature Values)

ParameterValueBiofluidReference
Linearity Range 0.4–120 µMSerum/Plasma[3]
0.8-104 nmol/mLCell Extracts[5][11]
Precision (CV%) <15%Serum/Plasma[3]
Intra-day CV% ≤ 8.0%Standards & Biological Samples[2][5]
Inter-day CV% ≤ 6.3%Standards & Biological Samples[2][5]
Accuracy (Relative Error %) ≤ 2.7%N/A[2][5]
Recovery 91-97%Urine[9]

Conclusion

This application note details a robust and sensitive LC-MS/MS method for the simultaneous quantification of D-2-HG and L-2-HG in various biological matrices. The use of a chiral derivatization strategy with DATAN allows for the effective separation of the isomers on a standard reversed-phase C18 column, making the method broadly applicable.[1] The provided protocols for sample preparation, derivatization, and LC-MS/MS analysis, along with typical performance data, offer a comprehensive guide for researchers. This method is highly suitable for clinical research, cancer biology, and drug development studies where the accurate measurement of these critical metabolites is required.[3][4]

References

Application Notes and Protocols for the Crystallization of (2S,4R)-2-amino-4-hydroxypentanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,4R)-2-amino-4-hydroxypentanedioic acid, a derivative of glutamic acid, is a compound of interest in various biochemical and pharmaceutical research areas.[1][2] The ability to produce high-purity crystalline forms of this molecule is crucial for its characterization, storage, and application in drug development. Crystallization is a critical purification and particle technology step widely utilized in the life-science industries, including pharmaceuticals and agrochemicals.[3] This document provides detailed application notes and protocols for the crystallization of this compound.

Due to the limited availability of direct crystallization data for this compound, the following protocols are adapted from established methods for the structurally similar compound, L-glutamic acid. L-glutamic acid is known to crystallize in two polymorphic forms, the metastable α-form and the stable β-form.[3][4][5][6] These protocols provide a robust starting point for developing specific crystallization processes for this compound.

General Principles of Amino Acid Crystallization

The crystallization of amino acids is influenced by several factors, including:

  • Supersaturation: This is the driving force for crystallization and can be achieved by various methods such as cooling, solvent evaporation, or by adding an anti-solvent.[7]

  • pH: The solubility of amino acids is highly dependent on pH, with minimum solubility typically observed at the isoelectric point.[8][9] Adjusting the pH can therefore be an effective method to induce crystallization.[7]

  • Solvent: The choice of solvent is critical. Water is a common solvent for many amino acids. The addition of organic solvents (anti-solvents) like methanol, ethanol, or acetone can reduce the solubility and promote crystallization.[8][9][10]

  • Temperature: Temperature affects the solubility of the amino acid and the kinetics of nucleation and crystal growth.[7]

  • Agitation: Stirring influences the heat and mass transfer within the crystallizer and can affect the crystal size distribution.[3]

Experimental Protocols

The following are detailed protocols for cooling crystallization, a common and effective method for obtaining crystalline amino acids. These protocols are based on methods developed for L-glutamic acid and can be adapted for this compound.

Protocol 1: Cooling Crystallization for the Metastable α-Form

This protocol aims to produce the metastable α-polymorph, which for L-glutamic acid, typically has a prismatic shape.[4]

Materials and Equipment:

  • This compound

  • Deionized water

  • Jacketed glass crystallizer with temperature control

  • Overhead stirrer

  • Thermometer or temperature probe

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Solution Preparation: Prepare a solution of this compound in deionized water at a concentration of approximately 30 g/L in the jacketed crystallizer.[5][6]

  • Dissolution: Heat the solution to 70-90°C while stirring at a moderate speed (e.g., 200-300 rpm) to ensure complete dissolution of the solid.[3][5][6]

  • Cooling: Once fully dissolved, cool the solution at a relatively fast rate of approximately 0.7°C/min to a final temperature of 5°C.[5][6]

  • Crystal Collection: Isolate the precipitated crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold deionized water to remove any remaining mother liquor.

  • Drying: Dry the crystals in an oven at a low temperature (e.g., 40°C) until a constant weight is achieved.[5][6]

Protocol 2: Cooling Crystallization for the Stable β-Form

This protocol is designed to yield the stable β-polymorph, which in the case of L-glutamic acid, often presents as needle-like crystals.[4]

Materials and Equipment:

  • Same as Protocol 1

Procedure:

  • Solution Preparation: Prepare a more concentrated solution of this compound in deionized water, approximately 40-50 g/L, in the jacketed crystallizer.[3][5][6]

  • Dissolution: Heat the solution to 70-90°C with stirring (e.g., 200-300 rpm) until all the solid is dissolved.[3][5][6]

  • Cooling: Cool the solution slowly at a rate of approximately 0.1°C/min to a final temperature of 25°C.[5][6]

  • Crystal Collection: Collect the resulting crystals by vacuum filtration.

  • Washing: Wash the crystals with a small volume of cold deionized water.

  • Drying: Dry the crystals in an oven at a low temperature (e.g., 40°C) to a constant weight.[5][6]

Data Presentation

The following table summarizes the key experimental parameters for the crystallization of L-glutamic acid, which can be used as a starting point for optimizing the crystallization of this compound.

ParameterProtocol 1 (α-Form)Protocol 2 (β-Form)Reference
Concentration 30 g/L40-50 g/L[3][5][6]
Solvent Deionized WaterDeionized Water[3][5][6]
Initial Temperature 70-90°C70-90°C[3][5][6]
Final Temperature 5°C25°C[5][6]
Cooling Rate 0.7°C/min0.1 - 6.0°C/min[3][5][6]
Agitation Speed 200-300 rpm200-300 rpm[3][5][6]
Expected Polymorph MetastableStable[4][5][6]

Visualization of Experimental Workflow

The general workflow for the cooling crystallization process is outlined below.

G cluster_workflow Cooling Crystallization Workflow prep Solution Preparation diss Dissolution prep->diss Heat & Stir cool Controlled Cooling diss->cool Initiate Cooling Program filt Filtration cool->filt Crystal Slurry wash Washing filt->wash Wet Crystals dry Drying wash->dry Washed Crystals anal Crystal Analysis dry->anal Dried Crystalline Product

Caption: General workflow for cooling crystallization.

Logical Relationship for Polymorph Selection

The selection between the metastable (α) and stable (β) polymorphs is primarily influenced by the initial concentration and the cooling rate.

G cluster_polymorph Polymorph Selection Logic start Starting Conditions conc Concentration start->conc cool_rate Cooling Rate conc->cool_rate High conc->cool_rate Low alpha Metastable α-Form cool_rate->alpha Fast beta Stable β-Form cool_rate->beta Slow

Caption: Factors influencing polymorph formation.

Concluding Remarks

The protocols and data presented provide a comprehensive starting point for the crystallization of this compound. It is important to note that optimization of these parameters will be necessary to achieve the desired crystal properties, such as purity, size, and morphology. Analytical techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and microscopy should be employed to characterize the resulting crystalline material and confirm the polymorphic form.

References

Application Notes and Protocols for Studying Cognitive Enhancement with (2S,4R)-4-hydroxyglutamic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,4R)-4-hydroxyglutamic acid is a derivative of the primary excitatory neurotransmitter, L-glutamic acid.[1][2][3][4] Its structural similarity to glutamate suggests potential interactions with glutamate receptors, which are pivotal in synaptic plasticity, learning, and memory.[5][6][7] This document provides a detailed experimental framework for investigating the cognitive-enhancing properties of (2S,4R)-4-hydroxyglutamic acid. The protocols outlined herein cover both in vivo behavioral assays and in vitro mechanistic studies to provide a comprehensive understanding of the compound's nootropic potential.

While direct pharmacological data on (2S,4R)-4-hydroxyglutamic acid is limited, studies on similar 4-substituted glutamic acid analogs indicate that modifications at this position can confer selectivity for different glutamate receptor subtypes, including AMPA, NMDA, and kainate receptors.[8] Therefore, the proposed experimental design focuses on elucidating its effects on these key receptors and their downstream signaling pathways, which are fundamental to cognitive processes.[9][10][11][12]

In Vivo Assessment of Cognitive Enhancement

The Morris water maze (MWM) is a widely accepted behavioral assay for evaluating spatial learning and memory in rodents.[13][14][15][16][17] To induce a cognitive deficit model, the cholinergic antagonist scopolamine is frequently used, providing a platform to test the efficacy of potential cognitive enhancers.[13][14][15][16]

Experimental Protocol: Morris Water Maze with Scopolamine-Induced Amnesia

Objective: To assess the ability of (2S,4R)-4-hydroxyglutamic acid to reverse scopolamine-induced spatial memory deficits.

Materials:

  • (2S,4R)-4-hydroxyglutamic acid

  • Scopolamine hydrobromide

  • Saline solution (0.9% NaCl)

  • Male Sprague-Dawley rats (250-300g)

  • Morris water maze apparatus (circular pool, platform, tracking software)

Procedure:

  • Animal Groups:

    • Group 1: Vehicle control (Saline + Saline)

    • Group 2: Scopolamine control (Saline + Scopolamine)

    • Group 3: Positive control (Donepezil + Scopolamine)

    • Group 4-6: Test compound (Low, Medium, High dose of (2S,4R)-4-hydroxyglutamic acid + Scopolamine)

  • Acclimatization: Allow rats to acclimatize to the housing facility for at least one week before the experiment. Handle the animals daily to reduce stress.

  • Drug Administration:

    • Administer (2S,4R)-4-hydroxyglutamic acid or vehicle intraperitoneally (i.p.) 60 minutes before the training session.

    • Administer scopolamine (1 mg/kg, i.p.) or saline 30 minutes before the training session.

  • Training Phase (4 consecutive days):

    • Each rat undergoes four trials per day.

    • For each trial, gently place the rat into the water facing the pool wall at one of four starting positions.

    • Allow the rat to swim and find the hidden platform. The escape latency (time to find the platform) is recorded.

    • If the rat fails to find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15 seconds.

    • The inter-trial interval should be at least 15 minutes.

  • Probe Trial (Day 5):

    • Remove the platform from the pool.

    • Place each rat in the pool and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of platform crossings.

Data Presentation:

GroupTreatmentMean Escape Latency (Day 4) (s)Time in Target Quadrant (s)Number of Platform Crossings
1Vehicle
2Scopolamine
3Donepezil + Scopolamine
4Low Dose Test Compound + Scopolamine
5Medium Dose Test Compound + Scopolamine
6High Dose Test Compound + Scopolamine

In Vitro Assessment of Synaptic Plasticity

Long-term potentiation (LTP) is a cellular mechanism underlying learning and memory, characterized by a persistent strengthening of synapses.[18][19][20][21][22] Investigating the effect of (2S,4R)-4-hydroxyglutamic acid on LTP in hippocampal slices can provide insights into its direct impact on synaptic plasticity.[18][19][20][21][22]

Experimental Protocol: Long-Term Potentiation (LTP) in Hippocampal Slices

Objective: To determine the effect of (2S,4R)-4-hydroxyglutamic acid on the induction and maintenance of LTP at Schaffer collateral-CA1 synapses.

Materials:

  • (2S,4R)-4-hydroxyglutamic acid

  • Artificial cerebrospinal fluid (aCSF)

  • Male Sprague-Dawley rats (4-6 weeks old)

  • Vibratome

  • Electrophysiology rig (amplifier, stimulator, recording chamber, electrodes)

Procedure:

  • Slice Preparation:

    • Anesthetize and decapitate the rat.

    • Rapidly dissect the hippocampus in ice-cold, oxygenated aCSF.

    • Prepare 400 µm thick transverse hippocampal slices using a vibratome.

    • Allow slices to recover in an interface chamber with oxygenated aCSF at room temperature for at least 1 hour.

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

    • Record baseline field excitatory postsynaptic potentials (fEPSPs) by delivering single pulses every 30 seconds.

    • After establishing a stable baseline for 20 minutes, apply the desired concentration of (2S,4R)-4-hydroxyglutamic acid to the perfusion medium.

  • LTP Induction:

    • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 Hz for 1 second, with a 20-second inter-train interval).

  • Post-HFS Recording:

    • Continue recording fEPSPs for at least 60 minutes post-HFS to assess the maintenance of LTP.

Data Presentation:

Treatment GroupBaseline fEPSP Slope (mV/ms)fEPSP Slope 60 min post-HFS (% of baseline)
Control (aCSF)
Low Dose (2S,4R)-4-hydroxyglutamic acid
Medium Dose (2S,4R)-4-hydroxyglutamic acid
High Dose (2S,4R)-4-hydroxyglutamic acid

Molecular Analysis of Synaptic Proteins

Changes in synaptic protein expression are associated with synaptic plasticity and cognitive function. Western blotting can be used to quantify the levels of key pre- and post-synaptic proteins.

Experimental Protocol: Western Blotting for Synaptic Proteins

Objective: To measure the effect of (2S,4R)-4-hydroxyglutamic acid on the expression of synaptic proteins in the hippocampus.

Materials:

  • Hippocampal tissue from treated and control animals

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (e.g., anti-PSD-95, anti-Synapsin-1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Tissue Homogenization: Homogenize hippocampal tissue in RIPA buffer.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

  • Quantification: Densitometrically quantify the protein bands and normalize to a loading control (e.g., GAPDH).

Data Presentation:

Treatment GroupRelative PSD-95 Expression (normalized to GAPDH)Relative Synapsin-1 Expression (normalized to GAPDH)
Vehicle Control
Scopolamine Control
Low Dose Test Compound + Scopolamine
Medium Dose Test Compound + Scopolamine
High Dose Test Compound + Scopolamine

Visualizations

Proposed Signaling Pathways

The cognitive-enhancing effects of (2S,4R)-4-hydroxyglutamic acid are hypothesized to be mediated through the modulation of AMPA and NMDA receptor signaling pathways, which are critical for synaptic plasticity.[6][9][10][11][12][23]

AMPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR 2S4R_HGA (2S,4R)-4-hydroxyglutamic acid 2S4R_HGA->AMPAR Binds/Modulates Na_Influx Na+ Influx AMPAR->Na_Influx Depolarization Depolarization Na_Influx->Depolarization CaMKII CaMKII Depolarization->CaMKII PKC PKC Depolarization->PKC CREB CREB CaMKII->CREB PKC->CREB Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression LTP LTP Induction Gene_Expression->LTP NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine_DSerine Glycine/D-Serine Glycine_DSerine->NMDAR 2S4R_HGA (2S,4R)-4-hydroxyglutamic acid 2S4R_HGA->NMDAR Binds/Modulates Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Calmodulin Calmodulin Ca_Influx->Calmodulin CaMKII CaMKII Calmodulin->CaMKII nNOS nNOS Calmodulin->nNOS LTP LTP Maintenance CaMKII->LTP NO Nitric Oxide nNOS->NO NO->LTP Retrograde messenger Depolarization Depolarization (from AMPAR) Depolarization->NMDAR Removes Mg2+ block Experimental_Workflow Start Start InVivo In Vivo Studies (Morris Water Maze) Start->InVivo InVitro In Vitro Studies (Hippocampal LTP) Start->InVitro Molecular Molecular Analysis (Western Blot) InVivo->Molecular DataAnalysis Data Analysis & Interpretation InVitro->DataAnalysis Molecular->DataAnalysis Conclusion Conclusion on Cognitive Enhancing Potential DataAnalysis->Conclusion

References

Application Notes and Protocols for the GC Analysis of Hydroxy Acid Enantiomers through Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective analysis of hydroxy acids by gas chromatography (GC). The focus lies on derivatization methods that convert enantiomers into diastereomers, allowing for their separation on standard achiral GC columns.

Introduction

The enantioselective analysis of hydroxy acids is crucial in many fields, including pharmaceutical development, clinical diagnostics, and food chemistry, as the biological activity of these compounds is often enantiomer-dependent. Gas chromatography, with its high resolution and sensitivity, is a powerful tool for this purpose. However, the direct separation of enantiomers on a chiral stationary phase can be challenging. An alternative and widely used approach is the derivatization of the hydroxy acid enantiomers with a chiral reagent to form diastereomers. These diastereomers possess different physicochemical properties and can be separated on conventional, achiral GC columns.[1] This document outlines three effective derivatization strategies, providing detailed protocols, quantitative data, and experimental workflows.

Derivatization Strategies

The primary goal of derivatization in this context is twofold: to introduce a chiral center, thereby creating diastereomers, and to increase the volatility and thermal stability of the polar hydroxy acids for GC analysis.[2][3][4] The most common approaches involve esterification of the carboxyl group and/or acylation of the hydroxyl group.

Method 1: Esterification with a Chiral Alcohol followed by Silylation

This two-step method involves the esterification of the carboxylic acid group with a chiral alcohol, followed by the derivatization of the remaining hydroxyl group to improve chromatographic performance. A common choice for the chiral alcohol is (S)-(+)-2-butanol or the structurally similar (S)-(+)-3-methyl-2-butanol, which has been shown to provide excellent diastereomeric resolution.[5][6]

Materials:

  • Hydroxy acid sample (dried)

  • (S)-(+)-2-butanol or (S)-(+)-3-methyl-2-butanol

  • Dicyclohexylcarbodiimide (DCC)

  • Pyridine (catalytic amount)

  • Anhydrous dichloromethane (DCM)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous ethyl acetate

Procedure:

  • Esterification:

    • In a clean, dry vial, dissolve approximately 1 mg of the dried hydroxy acid sample in 200 µL of anhydrous DCM.

    • Add a 5-fold molar excess of the chiral alcohol (e.g., (S)-(+)-2-butanol).

    • Add a 1.5-fold molar excess of DCC and a catalytic amount of pyridine.[5]

    • Seal the vial and allow the reaction to proceed at room temperature for 2-4 hours, or until completion. The dicyclohexylurea (DCU) byproduct will precipitate.

    • Centrifuge the sample and carefully transfer the supernatant to a new, clean vial.

  • Silylation of the Hydroxyl Group:

    • Evaporate the solvent from the supernatant under a gentle stream of nitrogen.

    • To the dried residue, add 100 µL of BSTFA + 1% TMCS and 50 µL of anhydrous ethyl acetate.[7]

    • Seal the vial tightly and heat at 60-70°C for 30 minutes.[5][7]

  • Sample Preparation for GC:

    • Cool the vial to room temperature.

    • Dilute the sample to the desired concentration (e.g., 10-100 µg/mL) with anhydrous ethyl acetate before injection into the GC.[5]

cluster_esterification Esterification cluster_silylation Silylation cluster_analysis Analysis start Dried Hydroxy Acid add_reagents Add Chiral Alcohol, DCC, Pyridine in DCM start->add_reagents react_ester React at RT (2-4h) add_reagents->react_ester separate_dcu Centrifuge & Transfer Supernatant react_ester->separate_dcu evaporate Evaporate Solvent separate_dcu->evaporate add_bstfa Add BSTFA + 1% TMCS in Ethyl Acetate evaporate->add_bstfa react_silyl Heat at 60-70°C (30 min) add_bstfa->react_silyl dilute Dilute Sample react_silyl->dilute inject GC-MS Analysis dilute->inject

Workflow for Esterification with Chiral Alcohol and Silylation.
Method 2: Acylation with N-Trifluoroacetyl-L-prolyl chloride (L-TPC)

This method utilizes the chiral acylating reagent N-trifluoroacetyl-L-prolyl chloride (L-TPC) to form diastereomeric esters with the hydroxyl group of the hydroxy acid. L-TPC is a valuable reagent for the derivatization of optically active amines and alcohols.[4] The carboxyl group of the hydroxy acid should be esterified first (e.g., methylation) to prevent side reactions.

Materials:

  • Hydroxy acid sample (dried)

  • Boron trifluoride-methanol solution (BF3-MeOH) or methanolic HCl

  • N-Trifluoroacetyl-L-prolyl chloride (L-TPC) solution (e.g., in dichloromethane)

  • Triethylamine (TEA)

  • 6 N Hydrochloric acid (HCl)

  • Anhydrous organic solvent (e.g., dichloromethane or ethyl acetate)

Procedure:

  • Methylation of the Carboxyl Group:

    • To 1-5 mg of the dried hydroxy acid sample, add 2 mL of BF3-methanol solution.

    • Heat the mixture at 60°C for 10-30 minutes.

    • Cool the reaction, add 1 mL of water and 1 mL of hexane. Shake vigorously.

    • Allow the layers to separate and transfer the upper organic layer containing the methyl ester to a new vial. Dry the organic layer over anhydrous sodium sulfate.

    • Evaporate the solvent to obtain the hydroxy acid methyl ester.

  • Acylation with L-TPC:

    • Dissolve the dried hydroxy acid methyl ester in 1 mL of anhydrous dichloromethane.

    • Add 1 mL of the L-TPC reagent solution.

    • Allow the mixture to stand for 5 minutes.[2]

    • Add 20 µL of triethylamine to neutralize the HCl formed during the reaction and to quench any excess L-TPC.[2]

    • After 15 minutes of intermittent shaking, add 1 mL of 6 N HCl to remove the triethylammonium salt.[2]

    • Vortex and centrifuge. Transfer the organic layer to a new vial for GC analysis.

cluster_methylation Methylation cluster_acylation Acylation cluster_analysis Analysis start Dried Hydroxy Acid add_bf3 Add BF3-Methanol start->add_bf3 react_methyl Heat at 60°C add_bf3->react_methyl extract_ester Extract with Hexane react_methyl->extract_ester dry_ester Dry and Evaporate extract_ester->dry_ester dissolve_ester Dissolve Methyl Ester in DCM dry_ester->dissolve_ester add_tpc Add L-TPC Reagent dissolve_ester->add_tpc react_tpc React (5 min) add_tpc->react_tpc add_tea Add Triethylamine react_tpc->add_tea wash_hcl Wash with 6N HCl add_tea->wash_hcl analyze GC-MS Analysis of Organic Layer wash_hcl->analyze

Workflow for Methylation and Acylation with L-TPC.
Method 3: Formation of O-(-)-Menthoxycarbonylated Amide Derivatives

This method involves a two-step derivatization where the hydroxyl group is first reacted with (-)-menthyl chloroformate, and the carboxyl group is subsequently converted to an amide. The formation of O-(-)-menthoxycarbonylated tert-butylamide derivatives has been shown to provide excellent separation for various 2-hydroxy acids.[6][8]

Materials:

  • Hydroxy acid sample (dried)

  • (-)-Menthyl chloroformate

  • Pyridine

  • Anhydrous toluene

  • Thionyl chloride

  • Tert-butylamine

  • Anhydrous diethyl ether

Procedure:

  • O-(-)-Menthoxycarbonylation:

    • Dissolve the hydroxy acid (1 equivalent) in anhydrous toluene.

    • Add pyridine (1.2 equivalents) and cool the mixture in an ice bath.

    • Slowly add (-)-menthyl chloroformate (1.1 equivalents).

    • Stir the reaction mixture at room temperature for 2-3 hours.

    • Wash the mixture with water, 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent.

  • Amide Formation:

    • Dissolve the O-(-)-menthoxycarbonylated hydroxy acid in anhydrous diethyl ether and add a few drops of dimethylformamide (DMF) as a catalyst.

    • Slowly add thionyl chloride (1.5 equivalents) at 0°C and then stir at room temperature for 1 hour.

    • Evaporate the excess thionyl chloride and solvent under reduced pressure.

    • Dissolve the resulting acid chloride in anhydrous diethyl ether and add it dropwise to a solution of tert-butylamine (2 equivalents) in diethyl ether at 0°C.

    • Stir the mixture for 1 hour at room temperature.

    • Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, evaporate the solvent, and prepare the sample for GC analysis.

cluster_menthoxycarbonylation O-(-)-Menthoxycarbonylation cluster_amidation Amide Formation cluster_analysis Analysis start Hydroxy Acid in Toluene add_reagents_menthyl Add Pyridine and (-)-Menthyl Chloroformate start->add_reagents_menthyl react_menthyl Stir at RT (2-3h) add_reagents_menthyl->react_menthyl wash_menthyl Aqueous Workup react_menthyl->wash_menthyl dry_menthyl Dry and Evaporate wash_menthyl->dry_menthyl form_acid_chloride Convert to Acid Chloride (Thionyl Chloride) dry_menthyl->form_acid_chloride react_amide React with Tert-butylamine form_acid_chloride->react_amide wash_amide Aqueous Workup react_amide->wash_amide dry_amide Dry and Evaporate wash_amide->dry_amide analyze GC-MS Analysis dry_amide->analyze

Workflow for O-(-)-Menthoxycarbonylated Amide Formation.

Quantitative Data and GC Conditions

The successful separation of diastereomers depends on the choice of derivatization reagent, the specific hydroxy acid, and the GC conditions. The following tables summarize typical GC conditions and reported resolution factors for selected hydroxy acid derivatives.

Table 1: Typical GC and GC-MS Conditions

ParameterRecommended SettingPurpose
Injector Temperature 250 - 280°CEnsures rapid and complete vaporization of the derivatized analytes without causing thermal degradation.[5]
Injection Mode Split (e.g., 50:1) or SplitlessUse split mode for concentrated samples to avoid column overload; use splitless for trace analysis.[5]
GC Column DB-5, DB-17, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)Standard non-polar (DB-5) or mid-polar (DB-17) columns are effective for separating diastereomers.
Oven Temperature Program Start at 80-100°C, hold for 1-2 min, ramp at 5-10°C/min to 280-300°C, hold for 5-10 min.This should be optimized for the specific analytes to achieve the best separation.
Carrier Gas Helium or Hydrogen-
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)-
Detector Temperature FID: 280 - 300°CPrevents condensation of the analytes in the detector.[5]
MS Transfer Line Temp. 280°CPrevents condensation of the analytes before entering the mass spectrometer.[5]

Table 2: Resolution Factors (Rs) for Selected 2-Hydroxy Acid Derivatives

2-Hydroxy AcidDerivatization MethodGC ColumnResolution (Rs)Reference
Lactic AcidO-(-)-Menthoxycarbonylated tert-butylamideDB-52.0[8]
2-Hydroxybutanoic AcidO-(-)-Menthoxycarbonylated tert-butylamideDB-52.5[8]
2-Hydroxyisovaleric AcidO-(-)-Menthoxycarbonylated tert-butylamideDB-54.8[8]
2-Hydroxyisocaproic AcidO-(-)-Menthoxycarbonylated tert-butylamideDB-54.1[8]
Mandelic AcidO-(-)-Menthoxycarbonylated tert-butylamideDB-51.7[8]
Lactic AcidO-(-)-Menthoxycarbonylated tert-butylamideDB-171.8[8]
2-Hydroxybutanoic AcidO-(-)-Menthoxycarbonylated tert-butylamideDB-172.1[8]
2-Hydroxyisovaleric AcidO-(-)-Menthoxycarbonylated tert-butylamideDB-173.4[8]
2-Hydroxyisocaproic AcidO-(-)-Menthoxycarbonylated tert-butylamideDB-173.2[8]
Mandelic AcidO-(-)-Menthoxycarbonylated tert-butylamideDB-171.7[8]

Note: Resolution factors (Rs) greater than 1.5 indicate baseline separation of the two peaks.

Conclusion

The derivatization of hydroxy acid enantiomers into diastereomers is a robust and reliable strategy for their enantioselective analysis by GC. The methods presented here, including esterification with chiral alcohols followed by silylation, acylation with N-trifluoroacetyl-L-prolyl chloride, and the formation of O-(-)-menthoxycarbonylated amides, offer versatile options for researchers. The choice of the optimal method will depend on the specific hydroxy acid, the sample matrix, and the available instrumentation. The provided protocols and data serve as a comprehensive guide for the development and implementation of these powerful analytical techniques.

References

Application Notes and Protocols: (2S,4R)-4-Hydroxyglutamic Acid in the Study of Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current and potential uses of (2S,4R)-4-hydroxyglutamic acid in the research of metabolic disorders. Detailed protocols for its primary application as a biomarker are provided, along with visualizations to aid in understanding the relevant metabolic pathways and experimental workflows.

Introduction

(2S,4R)-4-Hydroxyglutamic acid is a naturally occurring amino acid derivative. It is a metabolite of glutamic acid and is involved in the catabolism of hydroxyproline.[1] While its role in broader metabolic regulation is still under investigation, it has emerged as a critical biomarker for a specific inborn error of metabolism. This document will focus on its established application and provide the necessary technical information for its study.

Primary Application: Biomarker for Primary Hyperoxaluria Type 3 (PH3)

(2S,4R)-4-Hydroxyglutamic acid, also referred to as 4-hydroxyglutamate (4OHGlu), is a key urinary biomarker for the diagnosis of Primary Hyperoxaluria Type 3 (PH3).[2][3][4] PH3 is an autosomal recessive disorder caused by mutations in the HOGA1 gene, which leads to a deficiency of the mitochondrial enzyme 4-hydroxy-2-oxoglutarate aldolase.[3] This enzyme deficiency disrupts the hydroxyproline catabolic pathway, leading to the accumulation of upstream metabolites, including 4-hydroxyglutamate.[3]

Quantitative Data

The concentration of (2S,4R)-4-hydroxyglutamic acid is significantly elevated in the urine and blood of patients with PH3 compared to healthy individuals. This makes it a reliable and sensitive biomarker for screening and diagnosis.[2]

Table 1: Urinary (2S,4R)-4-Hydroxyglutamic Acid Levels in PH3 Patients and Controls

CohortAnalyteConcentration (μmol/mmol of creatinine)Reference
PH3 Patients(2S,4R)-4-Hydroxyglutamic Acid6.5 - 98[2][3]
Age-Matched Controls(2S,4R)-4-Hydroxyglutamic Acid< 4.2[2][3]
Obligate Carriers (Parents)(2S,4R)-4-Hydroxyglutamic Acid0.6 - 2.5[3]
Age-Matched Controls for Carriers(2S,4R)-4-Hydroxyglutamic Acid< 1.4[3]

Table 2: (2S,4R)-4-Hydroxyglutamic Acid Levels in a Newborn Screening Dried Blood Spot

CohortAnalyteConcentration (μmol/L)Reference
PH3 Patient (Newborn)(2S,4R)-4-Hydroxyglutamic Acid37[2][3]
Controls (Newborn)(2S,4R)-4-Hydroxyglutamic Acid< 2.53[2][3]

Experimental Protocols

The primary experimental application of (2S,4R)-4-hydroxyglutamic acid is its quantification in biological samples for the diagnosis of PH3.

Protocol 1: Quantification of (2S,4R)-4-Hydroxyglutamic Acid in Urine by Flow Injection Tandem Mass Spectrometry (MS/MS)

This protocol is adapted from methodologies used for the screening of inborn errors of metabolism.[2]

Objective: To accurately quantify the concentration of (2S,4R)-4-hydroxyglutamic acid in urine samples for the diagnosis of PH3.

Materials:

  • Urine samples (acidified to pH 2 with hydrochloric acid for stability)[2]

  • Internal Standard: 2H3-glutamate (as a surrogate)[2]

  • Reagents for n-butyl ester derivatization

  • Flow injection analysis system coupled with a tandem mass spectrometer

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples on ice.

    • To an aliquot of urine containing a fixed amount of creatinine (e.g., 20 nmoles), add a known concentration of the internal standard solution (2H3-glutamate).[2]

    • Perform derivatization to n-butyl esters.

  • Instrumental Analysis:

    • Analyze the derivatized samples by flow injection analysis electrospray tandem mass spectrometry in positive ion multiple reaction monitoring (MRM) mode.[2]

    • Optimize the mass spectrometer to monitor the specific mass transitions for n-butylated 4-hydroxyglutamate and the internal standard.

  • Data Analysis:

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Quantify the concentration of 4-hydroxyglutamate by comparing the ratio to a standard curve generated with known concentrations of the analyte.

    • Normalize the final concentration to the creatinine concentration in the urine sample (expressed as μmol/mmol of creatinine).

Protocol 2: Analysis of (2S,4R)-4-Hydroxyglutamic Acid from Dried Blood Spots

This protocol is for retrospective or newborn screening for PH3.[2]

Objective: To detect elevated levels of (2S,4R)-4-hydroxyglutamic acid in dried blood spots.

Materials:

  • Dried blood spot cards

  • Methanol containing internal standards

  • Reagents for derivatization

  • Tandem mass spectrometer

Procedure:

  • Sample Preparation:

    • Punch a small disk from the dried blood spot.

    • Elute the metabolites from the disk using methanol containing the internal standard.[2]

    • Dry the eluate.

    • Derivatize the dried residue.

  • Instrumental Analysis:

    • Add the mass spectrometry transitions for the derivatized 4-hydroxyglutamate to a standard newborn screening panel for amino acids and acylcarnitines.[2]

    • Analyze the sample using tandem mass spectrometry.

  • Data Analysis:

    • Compare the signal for 4-hydroxyglutamate in the patient sample to that of control samples.

Visualizations

Metabolic Pathway

The following diagram illustrates the position of (2S,4R)-4-hydroxyglutamic acid in the hydroxyproline catabolic pathway and the metabolic block in PH3.

Metabolic_Pathway Metabolic pathway of hydroxyproline and the defect in PH3. cluster_mitochondrion Mitochondrion Hydroxyproline 4-Hydroxyproline H_P5C Δ¹-Pyrroline-3-hydroxy- 5-carboxylate Hydroxyproline->H_P5C Hydroxyproline oxidase OHGlu (2S,4R)-4-Hydroxyglutamic Acid H_P5C->OHGlu P5C Dehydrogenase HOG 4-Hydroxy-2-oxoglutarate OHGlu->HOG Transaminase Glyoxylate Glyoxylate HOG->Glyoxylate HOGA1 Pyruvate Pyruvate HOG->Pyruvate HOGA1 Oxalate Oxalate Glyoxylate->Oxalate LDH/GO HOGA1_block X

Caption: Hydroxyproline catabolism and the HOGA1 enzyme deficiency in PH3.

Experimental Workflow

The following diagram outlines the workflow for the analysis of (2S,4R)-4-hydroxyglutamic acid in biological samples.

Experimental_Workflow Workflow for quantification of 4-hydroxyglutamic acid. Sample Biological Sample (Urine or Dried Blood Spot) Spike Spike with Internal Standard Sample->Spike Extraction Metabolite Extraction / Elution Spike->Extraction Derivatization Derivatization (n-butyl esters) Extraction->Derivatization Analysis LC-MS/MS Analysis (MRM Mode) Derivatization->Analysis Data Data Processing (Peak Area Ratio) Analysis->Data Quantification Quantification (Comparison to Standard Curve) Data->Quantification Result Diagnostic Result Quantification->Result

Caption: Analytical workflow for (2S,4R)-4-hydroxyglutamic acid measurement.

Future Directions and Current Limitations

Currently, the use of (2S,4R)-4-hydroxyglutamic acid in the study of metabolic disorders is primarily confined to its role as a diagnostic biomarker for PH3. There is a lack of published research on its direct effects on other metabolic pathways, such as insulin signaling, glucose uptake, or lipid metabolism in the context of more common metabolic diseases like type 2 diabetes or obesity.

Future research could explore:

  • The potential modulatory effects of (2S,4R)-4-hydroxyglutamic acid on glutamate receptors and transporters in metabolic tissues.

  • Its impact on mitochondrial function and cellular respiration in cell types relevant to metabolic disease (e.g., adipocytes, hepatocytes, myocytes).

  • Whether chronic, low-level elevations of this metabolite, as seen in PH3 carriers, are associated with any other metabolic phenotypes.

For now, researchers and drug development professionals should be aware that while a robust methodology exists for its quantification for diagnostic purposes, its application as an investigational tool for other metabolic disorders is not yet established.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in the Chemical Synthesis of (2S,4R)-4-Hydroxyglutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the chemical synthesis of (2S,4R)-4-hydroxyglutamic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the synthesis.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the synthesis of (2S,4R)-4-hydroxyglutamic acid, particularly when starting from (2S,4R)-4-hydroxy-L-proline.

dot

Troubleshooting_Yield start Low Overall Yield q1 Problem Area? start->q1 n_protection N-Boc Protection & Esterification q1->n_protection Protection Step n_oxidation Ru-catalyzed Oxidation q1->n_oxidation Oxidation Step n_ring_opening Ring Opening q1->n_ring_opening Ring Opening n_purification Purification q1->n_purification Purification ts_protection Troubleshooting: Protection Step n_protection->ts_protection sol_incomplete_protection Incomplete reaction: - Ensure anhydrous conditions. - Check reagent purity (Boc anhydride, DMAP). - Increase reaction time or temperature. ts_protection->sol_incomplete_protection sol_esterification Low esterification yield: - Use fresh thionyl chloride. - Control temperature during addition. - Ensure complete removal of water. ts_protection->sol_esterification ts_oxidation Troubleshooting: Oxidation Step n_oxidation->ts_oxidation sol_low_conversion_ox Low conversion: - Use fresh NaIO4. - Ensure vigorous stirring (biphasic reaction). - Check catalyst quality (RuCl3·xH2O). ts_oxidation->sol_low_conversion_ox sol_overoxidation Over-oxidation/Side products: - Monitor reaction closely by TLC. - Avoid prolonged reaction times. - Maintain optimal pH. ts_oxidation->sol_overoxidation sol_catalyst_deactivation Catalyst deactivation: - Add NaIO4 portion-wise. - Use a phase-transfer catalyst if needed. ts_oxidation->sol_catalyst_deactivation ts_ring_opening Troubleshooting: Ring Opening n_ring_opening->ts_ring_opening sol_incomplete_opening Incomplete ring opening: - Use anhydrous methanol. - Ensure sufficient reaction time. - Check base concentration (K2CO3). ts_ring_opening->sol_incomplete_opening sol_epimerization Epimerization at C2: - Use mild basic conditions. - Keep reaction temperature low. ts_ring_opening->sol_epimerization ts_purification Troubleshooting: Purification n_purification->ts_purification sol_diastereomer_separation Difficulty separating diastereomers: - Use high-resolution flash chromatography. - Optimize solvent system for chromatography. - Consider derivatization to enhance separation. ts_purification->sol_diastereomer_separation sol_low_recovery_cryst Low recovery after crystallization: - Optimize crystallization solvent. - Control cooling rate. - Seed with pure crystals. ts_purification->sol_low_recovery_cryst

Caption: Troubleshooting flowchart for low yield in (2S,4R)-4-hydroxyglutamic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently low. What are the most critical steps to re-evaluate?

A1: The most critical steps impacting the overall yield are the ruthenium-catalyzed oxidation and the subsequent purification. In the oxidation step, incomplete conversion, over-oxidation to undesired byproducts, or catalyst deactivation can significantly lower the yield. For purification, inefficient separation of the desired (2S,4R) diastereomer from other stereoisomers or loss of product during crystallization are common issues. We recommend carefully re-evaluating the reaction conditions and monitoring of the oxidation step, as well as optimizing your chromatography and crystallization protocols.

Q2: I am observing a mixture of diastereomers in my final product. How can I improve the diastereoselectivity?

A2: The synthesis starting from (2S,4R)-4-hydroxy-L-proline is generally highly diastereoselective as the stereocenters are already set. If you are observing other diastereomers, it might be due to epimerization. Epimerization at the C2 position can occur under harsh basic or acidic conditions, particularly during the ring-opening or deprotection steps. To minimize this, use mild bases like potassium carbonate for the ring opening and carefully control the pH during workup and deprotection. If you are starting from a different precursor that involves creating the C4 stereocenter, such as through bromination of glutamic acid, the diastereoselectivity of that specific reaction needs to be optimized. For instance, bromination of N-phthaloyl-L-glutamic acid is known to produce a mixture of diastereomers.[1]

Q3: The ruthenium-catalyzed oxidation of the protected hydroxyproline is sluggish and gives a low yield of the pyroglutamate intermediate. What could be the problem?

A3: Several factors can lead to a sluggish or low-yielding oxidation:

  • Catalyst Quality: Ensure you are using a high-quality ruthenium(III) chloride hydrate.

  • Co-oxidant: Sodium periodate (NaIO₄) is the stoichiometric oxidant. Ensure it is fresh and finely powdered for better solubility. Adding it in portions can help maintain the catalytic activity.

  • Biphasic System: The reaction is typically run in a biphasic solvent system (e.g., CCl₄/CH₃CN/H₂O or EtOAc/H₂O). Vigorous stirring is crucial to ensure efficient mixing and reaction between the phases.

  • pH: The pH of the aqueous phase can influence the reaction rate and catalyst stability. Maintaining a neutral to slightly acidic pH is often optimal.

  • Side Reactions: Over-oxidation can lead to cleavage of the pyrrolidine ring. Monitor the reaction progress closely by TLC to avoid prolonged reaction times.

Q4: I am having difficulty purifying the final product. What are the recommended methods?

A4: Purification of 4-hydroxyglutamic acid diastereomers can be challenging due to their similar polarities.

  • Flash Chromatography: High-performance flash chromatography on silica gel is the most common method for separating the protected diastereomers. Careful selection of the eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) is critical.

  • Crystallization: Fractional crystallization can be an effective method for purifying the final deprotected amino acid. The solubility of the different stereoisomers can vary significantly in different solvent systems. For instance, (2S,4R)-4-hydroxyglutamic acid has much better solubility in water compared to its (2S,4S) diastereomer, which preferentially lactonizes.[1]

  • Ion-Exchange Chromatography: This technique can be very effective for separating the unprotected amino acids based on their isoelectric points.

Quantitative Data Summary

The following tables summarize typical yields for the key steps in the synthesis of (2S,4R)-4-hydroxyglutamic acid starting from (2S,4R)-4-hydroxy-L-proline.

StepReactantProductReagentsSolvent SystemTypical Yield (%)
1. Acetylation N-Boc-(2S,4R)-4-hydroxy-L-proline methyl esterAcetate of methyl N-Boc-4-hydroxyprolinateAc₂O, pyridineDichloromethane>95
2. Oxidation Acetate of methyl N-Boc-4-hydroxyprolinateProtected (2S,4R)-pyroglutamateRuO₂, NaIO₄AcOEt/H₂O~80-90
3. Ring Opening Protected (2S,4R)-pyroglutamateDimethyl N-Boc-(2S,4R)-4-hydroxyglutamateK₂CO₃, MeOHMethanol~85-95
4. Deprotection (Acidolysis) Dimethyl N-Boc-(2S,4R)-4-hydroxyglutamate(2S,4R)-4-hydroxyglutamic acid6 M HClWaterHigh

Experimental Protocols

dot

Synthesis_Workflow start_material (2S,4R)-4-Hydroxy-L-proline step1 Step 1: Protection (N-Boc & Methyl Ester) start_material->step1 intermediate1 N-Boc-(2S,4R)-4-hydroxy-L-proline methyl ester step1->intermediate1 step2 Step 2: Acetylation intermediate1->step2 intermediate2 Acetate of methyl N-Boc-4-hydroxyprolinate step2->intermediate2 step3 Step 3: Oxidation (RuO2 / NaIO4) intermediate2->step3 intermediate3 Protected (2S,4R)-pyroglutamate step3->intermediate3 step4 Step 4: Ring Opening (K2CO3 / MeOH) intermediate3->step4 intermediate4 Dimethyl N-Boc-(2S,4R)-4-hydroxyglutamate step4->intermediate4 step5 Step 5: Deprotection (6 M HCl) intermediate4->step5 final_product (2S,4R)-4-Hydroxyglutamic Acid step5->final_product

Caption: Workflow for the synthesis of (2S,4R)-4-hydroxyglutamic acid from 4-hydroxy-L-proline.

Protocol 1: Synthesis of Dimethyl N-Boc-(2S,4R)-4-hydroxyglutamate

This protocol is adapted from the literature and describes the synthesis from N-Boc-(2S,4R)-4-hydroxy-L-proline methyl ester.[1]

Step 1: Acetylation of N-Boc-(2S,4R)-4-hydroxy-L-proline methyl ester

  • Dissolve N-Boc-(2S,4R)-4-hydroxy-L-proline methyl ester (1.0 eq) in anhydrous dichloromethane.

  • Add pyridine (1.5 eq) and cool the solution to 0 °C.

  • Slowly add acetic anhydride (1.2 eq) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the acetate of methyl N-Boc-4-hydroxyprolinate as a crude product, which can often be used in the next step without further purification.

Step 2: Ruthenium-catalyzed oxidation to the protected pyroglutamate

  • Dissolve the crude acetate from the previous step in a biphasic solvent system of ethyl acetate and water (e.g., 1:1 v/v).

  • To this vigorously stirred solution, add sodium periodate (NaIO₄, 4.0 eq) and a catalytic amount of ruthenium(III) chloride hydrate (RuCl₃·xH₂O, 0.02 eq).

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours. The reaction mixture will turn from dark green/black to yellow upon completion.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and separate the layers.

  • Wash the organic layer with saturated aqueous Na₂S₂O₃ solution to quench any remaining oxidant, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure protected (2S,4R)-pyroglutamate.

Step 3: Ring opening to Dimethyl N-Boc-(2S,4R)-4-hydroxyglutamate

  • Dissolve the purified pyroglutamate from Step 2 in anhydrous methanol.

  • Add potassium carbonate (K₂CO₃, 1.5 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 12-16 hours).

  • Neutralize the reaction mixture with a mild acid (e.g., Amberlyst 15 resin or dropwise addition of 1 M HCl until pH ~7).

  • Filter off the solid and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give Dimethyl N-Boc-(2S,4R)-4-hydroxyglutamate, which can be further purified by flash chromatography if necessary.

Protocol 2: Deprotection to (2S,4R)-4-Hydroxyglutamic Acid
  • Dissolve the Dimethyl N-Boc-(2S,4R)-4-hydroxyglutamate in 6 M aqueous HCl.

  • Heat the solution at reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove water and excess HCl.

  • The resulting crude (2S,4R)-4-hydroxyglutamic acid hydrochloride can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

  • To obtain the free amino acid, the hydrochloride salt can be dissolved in water and the pH adjusted to its isoelectric point (around 3.2) with a suitable base (e.g., pyridine or a dilute NaOH solution), leading to precipitation of the pure product.

By following these detailed protocols and utilizing the troubleshooting guide, researchers can enhance the yield and purity of (2S,4R)-4-hydroxyglutamic acid in their synthetic endeavors.

References

Troubleshooting poor peak resolution in chiral separation of hydroxyglutamic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges related to the chiral separation of hydroxyglutamic acid isomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor or No Resolution of Hydroxyglutamic Acid Isomers

Q: My chromatogram shows a single peak or poorly resolved peaks for the hydroxyglutamic acid isomers. What are the likely causes and how can I improve the separation?

A: Poor or no resolution is a common issue in chiral chromatography. It typically stems from suboptimal selection of the chiral stationary phase (CSP) or mobile phase conditions. Here is a step-by-step guide to troubleshoot this issue:

  • Verify the Chiral Stationary Phase (CSP): The choice of CSP is critical for separating enantiomers and diastereomers of amino acids.

    • Recommendation: For amino acids like hydroxyglutamic acid, consider using crown ether, ligand-exchange, or zwitterionic ion-exchange type CSPs.[1] Polysaccharide-based CSPs can also be effective, but may require derivatization of the analyte.[2][3] If you are not using a column specifically designed for chiral separations, you will not be able to resolve the isomers.

  • Optimize the Mobile Phase Composition: The mobile phase composition significantly influences selectivity and resolution.

    • Mobile Phase Type: Both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water with an acidic modifier) chromatography can be employed. Reversed-phase is often preferred for its compatibility with mass spectrometry (LC-MS).

    • Mobile Phase Additives: Due to the acidic nature of hydroxyglutamic acid, adding a small amount of an acid (e.g., formic acid, acetic acid, or trifluoroacetic acid) to the mobile phase can improve peak shape and resolution by suppressing the ionization of the carboxyl groups.[2][4] For zwitterionic CSPs, small amounts of additives like formic acid, diethylamine, and water are often used to control the ionic interactions.

    • Solvent Composition: Systematically vary the ratio of the organic modifier to the aqueous phase (in reversed-phase) or the alcohol modifier to the non-polar solvent (in normal-phase). Even small changes in solvent composition can have a dramatic effect on resolution.[5]

  • Adjust the Column Temperature: Temperature can have a complex and unpredictable effect on chiral separations.[6]

    • Recommendation: If your HPLC system has a column thermostat, experiment with a range of temperatures (e.g., 10°C to 40°C). Lower temperatures often increase chiral selectivity, while higher temperatures can improve peak efficiency and shape.[6] A systematic study is necessary to find the optimal temperature for your specific separation.

  • Optimize the Flow Rate: Slower flow rates generally lead to better resolution as they allow more time for the isomers to interact with the CSP.

    • Recommendation: Start with the flow rate recommended by the column manufacturer. If resolution is poor, try decreasing the flow rate in small increments (e.g., from 1.0 mL/min to 0.8 mL/min). Be aware that this will increase the analysis time.[6]

Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)

Q: My peaks for the hydroxyglutamic acid isomers are tailing or broad, which is affecting my ability to accurately quantify them. What can I do to improve the peak shape?

A: Poor peak shape can be caused by several factors, from issues with the column to improper mobile phase composition or sample overload.

  • Check Column Health: A contaminated or old column can lead to peak tailing.

    • Action: Flush the column with a strong solvent as recommended by the manufacturer. If the problem persists, the column may need to be replaced.

  • Mobile Phase pH and Additives: For ionizable compounds like hydroxyglutamic acid, the pH of the mobile phase is crucial.

    • Action: Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic form. The addition of acidic modifiers like formic or acetic acid can suppress silanol interactions on the stationary phase and improve peak shape for acidic analytes.[2][4]

  • Sample Overload: Injecting too much sample can lead to broad and asymmetric peaks.

    • Action: Try reducing the injection volume or the concentration of your sample.

  • Extra-Column Volume: Excessive tubing length or large-volume fittings between the injector, column, and detector can contribute to peak broadening.

    • Action: Minimize the length and inner diameter of all connecting tubing.

Data Presentation

Table 1: Influence of Key Chromatographic Parameters on Peak Resolution

ParameterGeneral Effect on ResolutionRecommendations for Hydroxyglutamic Acid Separation
Chiral Stationary Phase (CSP) Primary determinant of selectivity.Screen crown ether, ligand-exchange, and zwitterionic CSPs.
Mobile Phase Composition Significant impact on selectivity and retention.Systematically vary organic modifier/alcohol percentage.
Mobile Phase pH Affects ionization of analyte and stationary phase.Use acidic additives (e.g., 0.1% formic acid) to suppress carboxylate ionization.
Mobile Phase Additives Can improve peak shape and selectivity.For basic compounds, use basic additives (e.g., 0.1% diethylamine). For acidic compounds like hydroxyglutamic acid, use acidic additives.[2]
Column Temperature Affects thermodynamics and kinetics of separation.Screen a range of temperatures (e.g., 10-40°C) to find the optimum.[6]
Flow Rate Lower flow rates generally improve resolution.Start with the manufacturer's recommendation and decrease incrementally if needed.[6]
Injection Volume/Concentration High concentrations can lead to peak broadening.Reduce sample load to avoid column overload.

Experimental Protocols

Protocol 1: Systematic Screening of Mobile Phase Composition

This protocol outlines a systematic approach to optimizing the mobile phase for the chiral separation of hydroxyglutamic acid isomers on a selected chiral column.

  • Prepare Stock Solutions:

    • Solvent A: 0.1% (v/v) Formic Acid in Water (for reversed-phase) or n-Hexane (for normal-phase).

    • Solvent B: 0.1% (v/v) Formic Acid in Acetonitrile or Methanol (for reversed-phase) or Isopropanol or Ethanol (for normal-phase).

  • Initial Screening Gradient (Reversed-Phase):

    • Column: Appropriate chiral column (e.g., Crownpak CR-I(+)).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 50% B

      • 15-17 min: 50% B

      • 17.1-20 min: 5% B (re-equilibration)

  • Isocratic Optimization:

    • Based on the retention time from the screening gradient, calculate an approximate isocratic mobile phase composition.

    • Run a series of isocratic separations with varying percentages of Solvent B (e.g., 10%, 15%, 20%, 25%).

    • Evaluate the resolution and peak shape for each condition to determine the optimal mobile phase composition.

Protocol 2: Derivatization of Hydroxyglutamic Acid for Improved Resolution (Indirect Method)

If direct separation is unsuccessful, derivatization to form diastereomers that can be separated on a standard achiral column (like a C18) is an alternative.[7]

  • Reagents:

    • Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide - FDAA).

    • 1 M Sodium Bicarbonate.

    • Acetone.

    • 2 M Hydrochloric Acid.

  • Derivatization Procedure:

    • Dissolve approximately 1 mg of the hydroxyglutamic acid isomer mixture in 200 µL of 1 M sodium bicarbonate.

    • Add 400 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Incubate the mixture at 40°C for 1 hour.

    • Cool the reaction mixture to room temperature and neutralize by adding 200 µL of 2 M hydrochloric acid.

    • Dilute the sample with the mobile phase before injection.

  • HPLC Analysis of Diastereomers:

    • Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Run a suitable gradient to separate the derivatized diastereomers.

Visualizations

TroubleshootingWorkflow start Poor Peak Resolution check_csp Is the Chiral Stationary Phase (CSP) appropriate? start->check_csp csp_ok Yes check_csp->csp_ok Yes csp_no No check_csp->csp_no No optimize_mp Optimize Mobile Phase (Composition, pH, Additives) csp_ok->optimize_mp select_csp Select appropriate CSP (e.g., Crown Ether, Ligand-Exchange) csp_no->select_csp select_csp->optimize_mp mp_ok Resolution Improved? optimize_mp->mp_ok Yes mp_no No optimize_mp->mp_no No end_good Successful Separation mp_ok->end_good adjust_temp Adjust Column Temperature mp_no->adjust_temp temp_ok Resolution Improved? adjust_temp->temp_ok Yes temp_no No adjust_temp->temp_no No temp_ok->end_good adjust_flow Decrease Flow Rate temp_no->adjust_flow flow_ok Resolution Improved? adjust_flow->flow_ok Yes flow_no No adjust_flow->flow_no No flow_ok->end_good consider_derivatization Consider Derivatization (Indirect Method) flow_no->consider_derivatization

Caption: Troubleshooting workflow for poor peak resolution.

LogicalRelationships cluster_params Adjustable Parameters cluster_outcomes Observed Outcomes CSP Chiral Stationary Phase Selectivity Selectivity (α) CSP->Selectivity MobilePhase Mobile Phase (Composition, pH, Additives) MobilePhase->Selectivity Retention Retention Factor (k') MobilePhase->Retention Temperature Temperature Temperature->Selectivity Efficiency Efficiency (N) Temperature->Efficiency Temperature->Retention FlowRate Flow Rate FlowRate->Efficiency Resolution Peak Resolution (Rs) Selectivity->Resolution Efficiency->Resolution Retention->Resolution

Caption: Key parameters influencing peak resolution.

References

Technical Support Center: Enhancing Enzymatic Chiral Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of enzymatic synthesis for chiral amino acids.

Frequently Asked Questions (FAQs)

Q1: My enzymatic reaction is showing low conversion or yield. What are the common causes and how can I troubleshoot this?

A1: Low conversion or yield in enzymatic reactions can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Sub-optimal Reaction Conditions: Verify that the pH, temperature, and buffer composition are within the optimal range for your specific enzyme. Even slight deviations can significantly impact activity.

  • Enzyme Instability: The enzyme may be degrading over the course of the reaction. Consider enzyme immobilization to enhance stability.[1]

  • Substrate or Product Inhibition: High concentrations of the substrate or the product can inhibit the enzyme's activity. To investigate this, run the reaction with varying initial substrate concentrations and monitor the initial reaction rate. If inhibition is detected, consider a fed-batch approach for the substrate or in-situ product removal.

  • Cofactor Limitation: For cofactor-dependent enzymes, such as dehydrogenases, the regeneration of the cofactor (e.g., NADH, NADPH) might be the rate-limiting step. Ensure the cofactor regeneration system is functioning efficiently.[1]

  • Poor Mixing: Inadequate mixing, especially in larger scale reactions, can lead to localized gradients of pH, temperature, and substrate/product concentration, all of which can negatively affect enzyme performance.[1]

Q2: How can I improve the reusability of my enzyme for a more cost-effective process?

A2: Enzyme immobilization is a primary strategy for enhancing reusability.[1] By confining the enzyme to a solid support, it can be easily separated from the reaction mixture and reused in multiple batches. Common immobilization methods include:

  • Adsorption: The enzyme is physically bound to the support via weak interactions. This method is simple, but enzyme leaching can be a drawback.

  • Covalent Bonding: The enzyme is attached to the support via strong covalent bonds, which minimizes leaching.[1]

  • Entrapment: The enzyme is physically entrapped within a porous matrix.

  • Cross-linking: Enzyme molecules are cross-linked to each other to form larger, insoluble aggregates.

The choice of immobilization method and support material depends on the specific enzyme and reaction conditions.

Q3: My cofactor-dependent reaction is stalling. How can I troubleshoot the cofactor regeneration system?

A3: An inefficient cofactor regeneration system is a common bottleneck. Here's how to troubleshoot:

  • Depletion of the Co-substrate: The sacrificial co-substrate used for regeneration (e.g., glucose for glucose dehydrogenase, formate for formate dehydrogenase) may be depleted.[1] Ensure an adequate amount is present throughout the reaction.

  • Inhibition of the Regeneration Enzyme: The regeneration enzyme itself can be subject to inhibition by substrates or products of the main reaction or the regeneration reaction.

  • Instability of the Regeneration Enzyme: Like the primary enzyme, the regeneration enzyme can also be unstable under the reaction conditions. Co-immobilization of both enzymes can sometimes improve the stability of both.

  • Mismatched Reaction Rates: The rate of cofactor consumption by the primary enzyme and the rate of regeneration by the secondary enzyme must be balanced. If the primary reaction is much faster, the cofactor will be depleted.

Q4: I am observing low enantioselectivity in my reaction. What could be the issue?

A4: Low enantioselectivity can be caused by several factors:

  • Sub-optimal Reaction Conditions: Temperature and pH can influence the flexibility of the enzyme's active site, which in turn can affect its stereoselectivity.

  • Presence of Inhibitors or Contaminants: Certain molecules can bind to the enzyme and alter its conformation, leading to a loss of selectivity.

  • Racemization of Product: The desired chiral product might be racemizing under the reaction or work-up conditions.

  • Incorrect Enzyme Choice: The inherent enantioselectivity of the chosen enzyme may not be high enough for the specific substrate. Screening different enzymes or enzyme engineering may be necessary.

Troubleshooting Guides

Guide 1: Low Activity of Immobilized Enzyme
Symptom Possible Cause Troubleshooting Steps
Low initial activity after immobilization Enzyme denaturation during immobilization: The immobilization conditions (pH, temperature, chemical reagents) may have damaged the enzyme.Optimize immobilization conditions (e.g., use a milder pH, lower temperature, or a different cross-linker).
Mass transfer limitations: The substrate may have difficulty accessing the enzyme within the support matrix.Use a support with a larger pore size or reduce the particle size of the support.
Unfavorable enzyme orientation: The enzyme's active site may be blocked or oriented away from the bulk solution.Try a different immobilization chemistry or a support with different surface properties.
Activity decreases over a few cycles Enzyme leaching: The enzyme is detaching from the support.For adsorption, try a stronger binding support or switch to covalent immobilization. For covalent methods, ensure complete reaction of the linking groups.
Mechanical instability of the support: The support material may be breaking down under stirring or flow conditions.Use a more robust support material. Consider using a packed-bed reactor instead of a stirred-tank reactor to reduce shear stress.
Fouling of the support: The support surface may be getting blocked by reaction byproducts or impurities.Wash the immobilized enzyme with appropriate buffers or solvents between cycles.
Guide 2: Substrate and Product Inhibition in Transaminase Reactions
Symptom Possible Cause Troubleshooting Steps
Reaction rate decreases sharply at high substrate concentrations Substrate inhibition: The substrate binds to the enzyme in a non-productive manner at high concentrations.- Perform kinetic studies to confirm substrate inhibition. - Implement a fed-batch strategy to maintain a low, optimal substrate concentration. - Use a two-phase system where the substrate is sparingly soluble in the aqueous phase.
Reaction stops before reaching high conversion Product inhibition: The product binds to the enzyme's active site, preventing the substrate from binding.- Consider in-situ product removal (ISPR) techniques such as extraction, adsorption, or crystallization. - For reactions producing a ketone byproduct, an enzyme-coupled system can be used to convert the ketone to a less inhibitory compound.[2]
Both high substrate and product concentrations are problematic Complex inhibition patterns: Some enzymes exhibit inhibition by both substrate and product.- A combination of fed-batch substrate addition and in-situ product removal may be necessary. - Screen for enzyme variants with reduced sensitivity to inhibition.

Data Presentation

Table 1: Comparison of Immobilization Methods for ω-Transaminase

Immobilization MethodSupport MaterialSpecific Activity (U/g)Reusability (Number of Cycles with >80% Activity)Reference
Covalent Bonding Epoxy-functionalized resin4>10[3]
Adsorption Hydrophobic octadecyl resinNot Reported10[3]
Covalent Bonding Amino-functionalized resin (with glutaraldehyde)2.58[3]
Adsorption Silica gel1.85[3]

Table 2: Comparison of NADH Regeneration Systems

Regeneration SystemCo-substrateCo-enzymeTypical Total Turnover Number (TTN)Key AdvantagesKey Disadvantages
Glucose Dehydrogenase (GDH) GlucoseNAD(P)HUp to 500,000High TTN, readily available and inexpensive co-substrate.Product (gluconic acid) can lower the pH.
Formate Dehydrogenase (FDH) FormateNADHUp to 10,000Gaseous byproduct (CO2) is easily removed.Lower specific activity compared to GDH.
Alcohol Dehydrogenase (ADH) IsopropanolNAD(P)HUp to 5,000Inexpensive co-substrate.Ketone byproduct can inhibit the main reaction.

Experimental Protocols

Protocol 1: Immobilization of ω-Transaminase on Epoxy-Functionalized Resin

This protocol is a general guideline for the covalent immobilization of an ω-transaminase onto an epoxy-activated support.

Materials:

  • ω-Transaminase solution

  • Epoxy-functionalized resin (e.g., methacrylate-based)

  • Immobilization buffer (e.g., 1 M phosphate buffer, pH 7.0)

  • Washing buffer (e.g., 10 mM phosphate buffer, pH 7.0)

  • Bovine Serum Albumin (BSA) standard for protein quantification

  • Bradford reagent

Procedure:

  • Resin Equilibration:

    • Wash the epoxy resin three times with the immobilization buffer. A resin-to-buffer ratio of 1:2 (w/v) is suggested.

    • Remove the supernatant after the final wash.

  • Enzyme Solution Preparation:

    • Dissolve the lyophilized ω-transaminase or use the enzyme solution in the immobilization buffer.

  • Immobilization:

    • Add the enzyme solution to the equilibrated resin. A resin-to-buffer ratio of 1:4 (w/v) is recommended.

    • Gently mix the suspension on a rotator or shaker at room temperature for a specified time (typically 12-24 hours). Avoid magnetic stirrers that can damage the resin beads.

  • Washing:

    • After immobilization, separate the resin from the supernatant.

    • Wash the immobilized enzyme with the washing buffer to remove any non-covalently bound enzyme. Repeat the washing step three times.

  • Determination of Immobilization Yield:

    • Measure the protein concentration in the initial enzyme solution and in the combined supernatant and wash fractions using the Bradford assay with BSA as a standard.

    • Calculate the immobilization yield as the percentage of protein that has been immobilized onto the support.

  • Activity Assay:

    • Determine the activity of the immobilized enzyme using a standard assay protocol for the specific transaminase.

    • Compare the activity of the immobilized enzyme with that of the free enzyme to determine the activity recovery.

Protocol 2: Enzymatic Synthesis of L-tert-leucine using a Branched-Chain Aminotransferase (BCAT)

This protocol describes the asymmetric synthesis of L-tert-leucine from trimethylpyruvate.[4][5]

Materials:

  • Branched-chain aminotransferase (BCAT)

  • Trimethylpyruvate

  • L-glutamate (amino donor)

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 8.0)

  • HPLC system with a chiral column for enantiomeric excess (ee) analysis

Procedure:

  • Reaction Setup:

    • In a reaction vessel, combine the reaction buffer, trimethylpyruvate (e.g., 100 mM), L-glutamate (e.g., 120 mM), and PLP (e.g., 0.1 mM).

    • Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C).

  • Enzyme Addition:

    • Initiate the reaction by adding the BCAT enzyme to the reaction mixture.

  • Reaction Monitoring:

    • Take samples at regular intervals and quench the reaction (e.g., by adding an equal volume of methanol or by acidification).

    • Analyze the samples by HPLC to monitor the consumption of trimethylpyruvate and the formation of L-tert-leucine.

  • Enantiomeric Excess (ee) Determination:

    • After the reaction is complete, determine the enantiomeric excess of the L-tert-leucine product using a suitable chiral HPLC method.

  • Product Isolation:

    • The L-tert-leucine can be purified from the reaction mixture using standard techniques such as ion-exchange chromatography.

Visualizations

Enzymatic_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Biocatalytic Conversion cluster_monitoring Process Monitoring cluster_downstream Downstream Processing Substrate Prochiral Substrate Reactor Bioreactor (Controlled pH & Temp) Substrate->Reactor Enzyme Enzyme Solution Enzyme->Reactor Cofactor Cofactor (if needed) Cofactor->Reactor Buffer Buffer System Buffer->Reactor Sampling Regular Sampling Reactor->Sampling Separation Product-Enzyme Separation Reactor->Separation Analysis Analytical Method (e.g., HPLC) Sampling->Analysis Purification Product Purification Separation->Purification FinalProduct Chiral Amino Acid Purification->FinalProduct

Caption: General workflow for enzymatic synthesis of chiral amino acids.

Immobilization_Workflow cluster_prep Preparation cluster_immob Immobilization cluster_post Post-Immobilization EnzymeSol Enzyme Solution Mixing Mixing & Incubation EnzymeSol->Mixing Support Support Material Activation Support Activation (if required) Support->Activation Activation->Mixing Washing Washing Mixing->Washing ActivityAssay Activity Assay Washing->ActivityAssay ImmobilizedEnzyme Immobilized Enzyme Washing->ImmobilizedEnzyme

Caption: Standard workflow for enzyme immobilization.

Cofactor_Regeneration_Cycle cluster_main Main Reaction cluster_regen Regeneration Reaction Prochiral\nSubstrate Prochiral Substrate Chiral\nProduct Chiral Product Prochiral\nSubstrate->Chiral\nProduct Main Enzyme NAD(P)H NAD(P)H NAD(P)+ NAD(P)+ NAD(P)H->NAD(P)+ NAD(P)+->NAD(P)H Co-substrate Co-substrate By-product By-product Co-substrate->By-product Regeneration Enzyme

Caption: Logical relationship in an enzyme-coupled cofactor regeneration system.

References

Addressing stability and degradation issues of (2S,4R)-hydroxyglutamic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (2S,4R)-hydroxyglutamic acid. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common stability and degradation issues encountered when working with (2S,4R)-hydroxyglutamic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for (2S,4R)-hydroxyglutamic acid in aqueous solutions?

A1: The primary degradation pathway for (2S,4R)-hydroxyglutamic acid in aqueous solution is through intramolecular cyclization. This can result in the formation of two main products: a lactone and a pyroglutamic acid derivative. The formation of these products is influenced by factors such as pH and temperature.

Q2: How does pH affect the stability of (2S,4R)-hydroxyglutamic acid solutions?

A2: The stability of (2S,4R)-hydroxyglutamic acid is significantly pH-dependent. Both acidic and basic conditions can accelerate degradation. Specifically, the formation of the pyroglutamic acid derivative is known to be more rapid at acidic (e.g., pH 4) and basic (e.g., pH 8) conditions, with minimal formation observed around pH 6.2.[1][2]

Q3: What is the impact of temperature on the stability of (2S,4R)-hydroxyglutamic acid?

A3: Elevated temperatures accelerate the degradation of (2S,4R)-hydroxyglutamic acid. For instance, studies on N-terminal glutamic acid in proteins have shown that incubation at 45°C significantly increases the rate of pyroglutamic acid formation.[1] It is recommended to store stock solutions at low temperatures (e.g., -20°C or -80°C) to minimize degradation.

Q4: What are the recommended storage conditions for (2S,4R)-hydroxyglutamic acid solutions?

A4: To ensure maximum stability, stock solutions of (2S,4R)-hydroxyglutamic acid should be prepared in a buffer with a pH around 6.2 and stored frozen at -20°C for short-term storage or -80°C for long-term storage. Aliquoting the solution to avoid repeated freeze-thaw cycles is also highly recommended.

Q5: Are there any known biological signaling pathways involving (2S,4R)-hydroxyglutamic acid?

A5: Yes, (2S,4R)-hydroxyglutamic acid is known to interact with components of the glutamatergic system. It can act on ionotropic glutamate receptors (iGluRs) and excitatory amino acid transporters (EAATs).[3] Its metabolism is also implicated in certain metabolic disorders, such as hyperprolinemia type II and arginine:glycine amidinotransferase deficiency.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound activity or concentration over time. Degradation of (2S,4R)-hydroxyglutamic acid in solution.Prepare fresh solutions before each experiment. Store stock solutions under recommended pH and temperature conditions. Verify the concentration of your stock solution periodically using a validated analytical method.
Appearance of unexpected peaks in HPLC or NMR analysis. Formation of degradation products such as the corresponding pyroglutamic acid or lactone.Characterize the degradation products using techniques like LC-MS or NMR. Adjust solution pH to around 6.2 to minimize pyroglutamate formation. Lower the storage and experimental temperature.
Inconsistent experimental results. Variability in the stability of the compound due to inconsistent solution preparation or storage.Standardize your protocol for solution preparation, ensuring consistent pH and buffer components. Aliquot stock solutions to minimize freeze-thaw cycles and contamination.
Precipitation of the compound in solution. Poor solubility at the prepared concentration or pH.Check the solubility of (2S,4R)-hydroxyglutamic acid in your specific buffer system. Adjust the pH or concentration as needed. Gentle warming and sonication may aid in dissolution, but be mindful of potential degradation at elevated temperatures.

Experimental Protocols

Protocol 1: Forced Degradation Study of (2S,4R)-Hydroxyglutamic Acid

This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop stability-indicating analytical methods.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of (2S,4R)-hydroxyglutamic acid in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

  • Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2) or NMR spectroscopy to identify and quantify the parent compound and any degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general framework for an HPLC method to separate (2S,4R)-hydroxyglutamic acid from its potential degradation products.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A time-based gradient from 100% A to a suitable proportion of B to ensure separation of all components. A starting point could be a linear gradient from 0% to 30% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or Mass Spectrometry (MS) for identification.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

2. Method Validation:

  • The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

  • Specificity is demonstrated by the ability to resolve the main peak from all degradation product peaks generated during the forced degradation study.

Data Presentation

Table 1: pH-Dependent Rate of Pyroglutamate Formation from N-Terminal Glutamic Acid (Reference Data)

This data is for N-terminal glutamic acid in a monoclonal antibody and serves as a reference for the expected behavior of free (2S,4R)-hydroxyglutamic acid.

pHTemperature (°C)Half-life (months)
4.145~9[1]
6.237-45Minimal formation[1][2]
8.037-45Increased formation[1][2]

Visualizations

degradation_pathway hydroxyglutamic_acid (2S,4R)-Hydroxyglutamic Acid lactone gamma-Lactone derivative hydroxyglutamic_acid->lactone Intramolecular Esterification (Acid/Heat) pyroglutamate Pyroglutamic acid derivative hydroxyglutamic_acid->pyroglutamate Intramolecular Amidation (pH dependent, Heat)

Caption: Primary degradation pathways of (2S,4R)-hydroxyglutamic acid in solution.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Outcome start Prepare Stock Solution of (2S,4R)-Hydroxyglutamic Acid acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal Stress start->thermal photo Photostability start->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc nmr NMR Spectroscopy thermal->nmr photo->hplc ms Mass Spectrometry hplc->ms pathway Identify Degradation Pathways hplc->pathway nmr->pathway ms->pathway method Validate Analytical Method pathway->method

Caption: Workflow for a forced degradation study.

signaling_pathway cluster_membrane Cell Membrane extracellular Extracellular Space intracellular Intracellular Space igluR Ionotropic Glutamate Receptors (iGluRs) ion_influx Ion Influx (e.g., Ca2+, Na+) igluR->ion_influx Activates eaat Excitatory Amino Acid Transporters (EAATs) reuptake Reuptake eaat->reuptake hydroxyglutamate (2S,4R)-Hydroxyglutamic Acid hydroxyglutamate->igluR Binds to hydroxyglutamate->eaat Transported by cellular_response Downstream Cellular Response ion_influx->cellular_response

Caption: Interaction of (2S,4R)-hydroxyglutamic acid with neuronal receptors.

References

Optimization of reaction conditions for preparing nonracemic hydroxyglutamic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions in the synthesis of nonracemic hydroxyglutamic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common chiral starting materials for synthesizing nonracemic hydroxyglutamic acids?

The majority of synthetic strategies rely on the "chiral pool" approach, utilizing readily available natural products as starting materials. This approach preserves an existing stereocenter (usually Cα) while inducing chirality at a new stereocenter. The most frequently employed starting materials include serine, glutamic and pyroglutamic acids, proline, and 4-hydroxyproline.[1][2][3] Alternatively, α-hydroxy acids like malic acid can be used, where the chirality at the C-OH group is retained.[3]

Q2: How can I introduce the hydroxyl group with stereocontrol?

Stereocontrol is critical for obtaining the desired nonracemic product. Several methods are effective:

  • Electrophilic Hydroxylation: Using reagents like 3-phenyl-N-phenylsulfonyl oxaziridine can install a hydroxyl group with high diastereoselectivity.[1]

  • Catalytic Dihydroxylation: Osmium tetroxide (OsO₄)-catalyzed dihydroxylation of unsaturated precursors is a powerful method. The stereochemical outcome can be directed by bulky protecting groups on the nearby amine, such as an N-diphenylmethylene group, which leads to high diastereoselectivity (>10:1).[4]

  • Cycloaddition Reactions: 1,3-dipolar cycloadditions between nitrones and acrylates can form isoxazolidine intermediates, which control the stereochemistry at two new centers. These intermediates can then be cleaved to yield the desired 4-hydroxyglutamic acids.[1]

Q3: My reaction is producing a mixture of diastereomers. What are the best methods for separation?

The separation of diastereomers is a common challenge. Since diastereomers have different physical properties, several methods can be employed:

  • Chromatography: Flash column chromatography is the most common method. For difficult separations, reversed-phase chromatography using a C18 cartridge can provide the necessary resolution.[5]

  • Crystallization: Sometimes, one diastereomer will selectively crystallize from a solution, allowing for simple separation.

  • Chemical Conversion: Taking advantage of differential reactivity can aid separation. For example, the threo isomer of 4-hydroxyglutamic acid lactonizes more readily than the erythro isomer. This difference in reactivity, combined with solubility differences, can be exploited for effective separation.[1]

  • Derivatization: Converting the diastereomers into new derivatives (e.g., esters) can sometimes make them easier to separate by chromatography.

Troubleshooting Guide

Problem 1: Low Yields in Coupling or Modification Steps

Potential Cause Suggested Solution
Hydrolysis of Activated Intermediates Ensure all reagents and solvents are anhydrous. Reactions involving activated carboxylic acids are particularly sensitive to moisture.[6]
Incomplete Reaction Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] If the reaction stalls, consider increasing the temperature incrementally or extending the reaction time.
Suboptimal Stoichiometry Use a slight excess (e.g., 1.1-1.2 equivalents) of one reagent to drive the reaction to completion, especially if it is inexpensive or easily removed.[6]
Side Reactions Additives like HOBt (Hydroxybenzotriazole) can suppress side reactions in amide coupling.[6] Lowering the reaction temperature may also reduce the rate of unwanted side reactions.

Problem 2: Poor Diastereoselectivity or Enantioselectivity

Potential Cause Suggested Solution
Ineffective Chiral Induction The choice of starting material is crucial. The inherent chirality of precursors like serine or 4-hydroxyproline is used to induce the configuration of the new stereocenter.[1][3]
Inadequate Protecting Group Bulky protecting groups near the reacting center can provide steric hindrance that directs the approach of incoming reagents. For example, N-diarylmethylene groups have been shown to enhance stereoselectivity in dihydroxylation reactions compared to standard carbamates.[4]
Suboptimal Catalyst or Reagent For enantioselective reactions, the choice of catalyst is paramount. Screen different chiral catalysts and ligands. For instance, in Michael additions, cyclopropenimine catalysts have shown high enantioselectivity (up to 94% ee).[7][8]
Incorrect Solvent or Temperature Solvent polarity can influence the transition state of the reaction. Screen a variety of solvents (e.g., Toluene, Ethyl Acetate, Benzene) to find the optimal medium.[8] Temperature can also significantly impact selectivity; lower temperatures often lead to higher selectivity.

Data Presentation

Table 1: Optimization of Cyclopropenimine-Catalyzed Michael Addition of Alanine Imine to Methyl Acrylate [8]

EntryCatalystSolventTemp (°C)Time (h)Yield (%)ee (%)
15 EtOAc2328794
25 EtOAc078993
35 Benzene2328894
45 Toluene2328693
55 TBME2328993

Data adapted from a study on cyclopropenimine catalysis, demonstrating the impact of reaction conditions on yield and enantioselectivity.

Table 2: Comparison of Diastereoselectivity in Selected Synthetic Strategies

Starting MaterialKey ReactionProductDiastereomeric Ratio (d.r.)Reference
N-phthaloyl-L-glutamic acidBromination/Methanolysis(2S,4S)- & (2S,4R)-4-bromoglutamate2:1[1]
(S)-Acetoxypyrrolidin-2,5-dioneReaction with furan(2S,3S)- & (2R,3S)-isomers67:33[3]
Nitrone + Acrylamide1,3-Dipolar Cycloaddition(3S,5S)-isoxazolidine20:1[1]
N-Boc-D-phenylglycinalGrignard with Benzylmagnesium chloride(1R,2R)-N-Boc-aminoalcohol9:1[1]

Experimental Protocols

Protocol 1: Synthesis of (2S,4S)-4-Hydroxy-L-glutamic Acid via Electrophilic Hydroxylation [1]

This protocol describes the synthesis of an orthogonally protected (4S)-4-hydroxy-L-glutamic acid derivative as a single diastereoisomer.

  • Preparation: To a solution of the starting pyroglutamate derivative (65) in anhydrous Tetrahydrofuran (THF), add Lithium bis(trimethylsilyl)amide (LiHMDS).

  • Hydroxylation: Add 3-phenyl-N-phenylsulfonyl oxaziridine to the solution and stir. The reaction introduces the hydroxyl group.

  • Hydrolysis: Quench the reaction and subsequently hydrolyze the product with 6 M HCl to yield the final (4S)-4-hydroxy-L-glutamic acid.

  • Purification: Purify the final product using appropriate chromatographic techniques.

Protocol 2: Synthesis from (2S,4R)-4-Hydroxyproline via Oxidation and Ring Opening [1]

This method utilizes a common chiral precursor to access N-Boc protected 4-hydroxyglutamate.

  • Oxidation: Treat the acetate of methyl N-Boc-(2S,4R)-4-hydroxyprolinate with Ruthenium(IV) oxide (RuO₂) and Sodium periodate (NaIO₄) in a biphasic solvent system (e.g., AcOEt/H₂O). This oxidizes the C5 position, opening the proline ring to form a protected pyroglutamate (80).

  • Ring Opening: Treat the resulting pyroglutamate with Methanol (MeOH) and Potassium carbonate (K₂CO₃) to open the lactam ring.

  • Esterification: The resulting carboxylic acid can be esterified to yield dimethyl N-Boc-(2S,4R)-4-hydroxyglutamate (81).

Protocol 3: Stereoselective OsO₄-Catalyzed Dihydroxylation [4]

This protocol is key for synthesizing (2S,3S,4S)-3,4-dihydroxyglutamic acid with high stereocontrol.

  • Precursor Synthesis: Prepare the chiral γ-amino-α,β-unsaturated (Z)-ester precursor from a D-serine derivative. The N-diphenylmethylene protecting group is critical for stereocontrol.

  • Dihydroxylation: Subject the unsaturated ester to OsO₄-catalyzed dihydroxylation. This reaction introduces the diol moiety with a high diastereomeric ratio (>10:1).

  • Conversion: The resulting intermediate is then converted to the target (2S,3S,4S)-3,4-dihydroxyglutamic acid through subsequent oxidation and hydrolysis steps.

Visualizations

General_Workflow cluster_start Phase 1: Synthesis cluster_end Phase 2: Finalization Start Chiral Precursor Selection (e.g., Serine, 4-Hydroxyproline) Protect Protecting Group Strategy Start->Protect Reaction Key Stereoselective Reaction (e.g., Hydroxylation, Dihydroxylation) Protect->Reaction Modification Carbon Chain Modification Reaction->Modification Deprotect Deprotection Modification->Deprotect Purify Purification & Separation (Chromatography, Crystallization) Deprotect->Purify Product Nonracemic Hydroxyglutamic Acid Purify->Product

Caption: General workflow for the synthesis of nonracemic hydroxyglutamic acids.

Troubleshooting_Diastereoselectivity Problem Low Diastereoselectivity Observed Cause1 Substrate Control Problem->Cause1 Cause2 Reagent/Catalyst Control Problem->Cause2 Cause3 Reaction Conditions Problem->Cause3 Sol1 Change Chiral Precursor Use Bulky Protecting Group Cause1->Sol1 Solution Sol2 Screen Chiral Catalysts Verify Reagent Purity Cause2->Sol2 Solution Sol3 Optimize Temperature (Lower) Screen Different Solvents Cause3->Sol3 Solution

Caption: Troubleshooting guide for low diastereoselectivity in reactions.

Chiral_Pool_Strategy cluster_precursors Chiral Pool Starting Materials cluster_products Resulting Hydroxyglutamic Acid Scaffolds Ser L-Serine HG3 3-Hydroxyglutamic Acids Ser->HG3 retains Cα chirality Hyp (2S,4R)-4-Hydroxyproline HG4 4-Hydroxyglutamic Acids Hyp->HG4 via oxidative cleavage Mal L-Malic Acid Mal->HG3 retains Cβ-OH chirality

Caption: Relationship between common chiral precursors and product scaffolds.

References

Challenges in scaling up the production of (2S,4R)-2-amino-4-hydroxypentanedioic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of (2S,4R)-2-amino-4-hydroxypentanedioic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for producing this compound?

A1: The main strategies for synthesizing this compound, also known as (2S,4R)-4-hydroxyglutamic acid, include:

  • Chemical Synthesis: Often starting from chiral precursors like L-pyroglutamic acid or (2S,4R)-4-hydroxyproline. These methods can provide good control over stereochemistry but may involve multiple steps with protecting groups.[1]

  • Enzymatic Synthesis: Utilizing enzymes such as proline 4-hydroxylase to stereoselectively hydroxylate a suitable precursor. This approach can offer high selectivity and milder reaction conditions.

  • Fermentation: Employing genetically engineered microorganisms to produce the target molecule. This method is promising for large-scale, cost-effective production, though optimization of strains and fermentation conditions is crucial.

Q2: What are the most significant challenges in scaling up the production of this compound?

A2: The primary challenges encountered during the scale-up of production are:

  • Achieving High Stereoselectivity: The key difficulty lies in obtaining the desired (2S,4R) configuration while minimizing the formation of other diastereomers ((2S,4S), (2R,4S), and (2R,4R)).

  • Purification of Diastereomers: The separation of the (2S,4R) isomer from other stereoisomers is often complex due to their similar physicochemical properties.

  • Low Overall Yield: Many synthetic routes suffer from low yields, which can make the process economically unfeasible at an industrial scale.

  • Impurity Profile Management: The formation of side-products and process-related impurities requires robust purification strategies to meet the high purity standards for pharmaceutical applications.

Troubleshooting Guides

Chemical Synthesis

Issue 1: Low Yield in Chemical Synthesis

Q: My chemical synthesis of this compound is resulting in a low overall yield. What are the potential causes and how can I troubleshoot this?

A: Low yields in multi-step chemical syntheses can arise from various factors. A systematic approach to troubleshooting is essential.

Troubleshooting Steps:

  • Starting Material Purity: Ensure the purity of your starting materials and reagents. Impurities can lead to side reactions and reduce the efficiency of subsequent steps.

  • Reaction Conditions Optimization:

    • Temperature: Verify that each reaction step is conducted at the optimal temperature. Undesirable side reactions can occur at temperatures that are too high, while incomplete reactions may result from temperatures that are too low.

    • Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to ensure it has gone to completion.

    • Reagent Stoichiometry: Re-evaluate the molar ratios of your reactants. An excess of one reagent may be necessary to drive the reaction to completion, but can also lead to the formation of byproducts.

  • Intermediate Purification: Ensure that intermediates are sufficiently pure before proceeding to the next step. Impurities carried over from previous steps can interfere with subsequent reactions.

  • Protecting Group Strategy: If using protecting groups, ensure their stability throughout the synthesis and that deprotection is complete without degrading the target molecule.

Troubleshooting Decision Tree for Low Yield in Chemical Synthesis

LowYieldTroubleshooting start Low Yield Observed check_purity Check Purity of Starting Materials & Reagents start->check_purity review_conditions Review Reaction Conditions (Temp, Time, Conc.) check_purity->review_conditions analyze_crude Analyze Crude Product (NMR, LC-MS) review_conditions->analyze_crude side_products Side Products Identified? analyze_crude->side_products incomplete_reaction Incomplete Reaction? side_products->incomplete_reaction No optimize_purification Optimize Purification Method side_products->optimize_purification Yes optimize_conditions Optimize Reaction Conditions incomplete_reaction->optimize_conditions Yes reassess_route Reassess Synthetic Route incomplete_reaction->reassess_route No

Caption: Troubleshooting workflow for low yield in chemical synthesis.

Issue 2: Poor Stereoselectivity

Q: My synthesis is producing a mixture of diastereomers with a low ratio of the desired (2S,4R) isomer. How can I improve the stereoselectivity?

A: Achieving high stereoselectivity is a common challenge. The following strategies can be employed:

  • Chiral Starting Materials: The choice of a highly enantiomerically pure starting material, such as (2S,4R)-4-hydroxyproline, is crucial.

  • Stereoselective Reagents: Employing chiral reagents or catalysts can induce the desired stereochemistry.

  • Reaction Condition Optimization:

    • Solvent: The polarity and nature of the solvent can influence the transition state of the reaction and, consequently, the stereochemical outcome.

    • Temperature: Lowering the reaction temperature can often enhance stereoselectivity.

  • Purification of Diastereomers: If a mixture of diastereomers is unavoidable, efficient purification methods are necessary.

Purification

Issue 3: Difficulty in Separating Diastereomers

Q: I am struggling to separate the (2S,4R) diastereomer from the other stereoisomers. What are the recommended purification techniques?

A: The separation of diastereomers of 4-hydroxyglutamic acid requires specialized techniques due to their similar properties.

Recommended Purification Methods:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers and diastereomers.

    • Chiral Stationary Phases (CSPs): The selection of the appropriate CSP is critical. For amino acids, macrocyclic glycopeptide phases (e.g., teicoplanin-based) are often effective for direct separation without derivatization.[2]

    • Mobile Phase Optimization: The composition of the mobile phase, including the organic modifier and any additives, plays a crucial role in achieving selectivity.

  • Diastereomeric Recrystallization: This classical method involves reacting the mixture of diastereomers with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.[3][4]

    • Solvent Selection: The choice of solvent is critical to maximize the solubility difference between the diastereomeric salts.[3]

    • Cooling Rate: A slow cooling rate is generally preferred to promote the selective crystallization of the less soluble diastereomer.[3]

Table 1: Comparison of Purification Methods for 4-Hydroxyglutamic Acid Diastereomers

MethodPrincipleAdvantagesDisadvantages
Chiral HPLC Differential interaction with a chiral stationary phase.High resolution, applicable to small quantities, analytical and preparative scale.High cost of chiral columns and solvents, lower throughput for large-scale purification.
Diastereomeric Recrystallization Formation of diastereomeric salts with different solubilities.Cost-effective for large-scale, well-established technique.Requires a suitable chiral resolving agent, can be labor-intensive, yield may be compromised.[3][4]
Enzymatic Synthesis & Fermentation

Issue 4: Low Enzyme Activity or Productivity in Scale-up

Q: I am observing a significant drop in enzyme activity and productivity when scaling up my enzymatic synthesis/fermentation of this compound. What could be the reasons?

A: Scale-up of bioprocesses often presents challenges that are not apparent at the lab scale.

Troubleshooting Scale-Up Issues:

  • Mass Transfer Limitations:

    • Oxygen Supply: In aerobic fermentations, ensuring adequate dissolved oxygen is critical. Poor mixing in larger vessels can lead to oxygen limitation.

    • Nutrient Distribution: Inefficient mixing can also result in poor distribution of nutrients and the accumulation of inhibitory byproducts.

  • Sub-optimal Fermentation Conditions:

    • pH and Temperature Gradients: Maintaining uniform pH and temperature throughout a large bioreactor can be challenging.

    • Substrate/Product Inhibition: High concentrations of substrate or product can inhibit enzyme activity. A fed-batch strategy may be necessary to control substrate levels.

  • Enzyme Stability: The enzyme may be less stable under the prolonged operational times and higher shear stress of large-scale reactors. Enzyme immobilization can be a strategy to improve stability and reusability.[5]

  • Cofactor Regeneration: For enzymes requiring cofactors, ensuring an efficient cofactor regeneration system is crucial for sustained activity.[5]

Table 2: Key Parameters for Optimizing Proline 4-Hydroxylase Activity in Fermentation

ParameterOptimal Range/ConditionRationale
Temperature 25-35 °CBalances enzyme activity and stability.[6][7]
pH ~6.5-7.0Maintains optimal enzyme conformation and activity.[6][7]
Dissolved Oxygen Maintain >20% saturationProline 4-hydroxylase is an oxygenase and requires sufficient oxygen for catalysis.[8]
Fe²⁺ Concentration Supplementation may be requiredFe²⁺ is a crucial cofactor for proline 4-hydroxylase.[8]
Substrate (L-proline) Feed Fed-batch strategyAvoids substrate inhibition at high concentrations.

Experimental Protocols

Protocol 1: Synthesis of (2S,4R)-4-Hydroxypyroglutamic Acid Derivative from a Precursor

This protocol is a representative example of a chemical synthesis step.

  • Reaction Setup: In a dried flask under an inert atmosphere, dissolve the N-Boc protected pyroglutamic acid precursor in anhydrous THF.

  • Base Addition: Cool the solution to -78°C and add a solution of LiHMDS in THF dropwise. Stir the mixture at this temperature for 1 hour.

  • Hydroxylation: Add a solution of 3-phenyl-N-phenylsulfonyloxaziridine in THF dropwise. Continue stirring at -78°C for 2 hours.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired (2S,4R)-4-hydroxypyroglutamic acid derivative.[1]

Protocol 2: Chiral HPLC Separation of 4-Hydroxyglutamic Acid Diastereomers

This protocol provides a general guideline for analytical separation.

  • Sample Preparation: Dissolve the mixture of 4-hydroxyglutamic acid diastereomers in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • HPLC System:

    • Column: Chiral stationary phase column (e.g., teicoplanin-based).

    • Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate). The exact ratio should be optimized for the specific column and diastereomers.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 25°C).

    • Detection: UV detector at a suitable wavelength (e.g., 210 nm) or a mass spectrometer.

  • Analysis: Inject the prepared sample and monitor the chromatogram for the separation of the diastereomeric peaks. The retention times will differ for each diastereomer.

Visualizations

Overall Production Workflow

ProductionWorkflow start Starting Material (e.g., L-Glutamic Acid) synthesis Chemical Synthesis or Bioprocess (Fermentation/Enzymatic) start->synthesis crude Crude Product (Mixture of Diastereomers) synthesis->crude purification Purification (Chiral HPLC or Recrystallization) crude->purification final_product This compound purification->final_product analysis Quality Control (Purity, Stereoisomeric Identity) final_product->analysis

Caption: General workflow for the production of this compound.

References

Technical Support Center: Resolving NMR Signal Overlap for Diastereomers of Hydroxyglutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the NMR analysis of hydroxyglutamic acid diastereomers.

Frequently Asked Questions (FAQs)

Q1: Why do the NMR signals of my hydroxyglutamic acid diastereomers overlap?

A1: Diastereomers, while being distinct chemical compounds, can have very similar electronic environments for corresponding protons. This is particularly true for protons that are distant from the stereogenic centers. The subtle differences in their three-dimensional structures may not be sufficient to induce large enough variations in chemical shifts, leading to signal overlap in the 1H NMR spectrum.

Q2: What are the primary strategies to resolve overlapping NMR signals for these diastereomers?

A2: The main approaches to resolve signal overlap include:

  • Chemical Derivatization: Reacting the diastereomers with a chiral derivatizing agent (CDA) to form new diastereomeric adducts with greater chemical shift dispersion.

  • Use of Chiral Solvating Agents (CSAs): Adding a chiral solvating agent to the NMR sample to induce non-covalent diastereomeric complexes, which can lead to chemical shift separation.

  • Higher Magnetic Field Strength: Using a higher field NMR spectrometer can increase the chemical shift dispersion.

  • Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY and HSQC can resolve signals by spreading them into a second dimension based on scalar couplings.

  • Solvent Effects: Changing the NMR solvent can sometimes alter the chemical shifts of the diastereomers differently, leading to better resolution.

Q3: How do Chiral Derivatizing Agents (CDAs) work?

A3: CDAs are enantiomerically pure reagents that react with a functional group (e.g., the hydroxyl or amino group) in the diastereomers to form a covalent bond. This reaction converts the pair of diastereomers into a new pair of diastereomers where the chiral center of the CDA is now part of the molecule. The presence of this new chiral center often leads to more significant differences in the chemical environments of the protons, resulting in better separation of their NMR signals.

Q4: What is the difference between a Chiral Derivatizing Agent (CDA) and a Chiral Solvating Agent (CSA)?

A4: The key difference lies in the nature of the interaction. A CDA forms a stable, covalent bond with the analyte, creating a new molecule. A CSA, on the other hand, forms transient, non-covalent complexes (e.g., through hydrogen bonding or π-π stacking) with the analyte molecules in solution. These transient diastereomeric complexes have different average magnetic environments, which can lead to the resolution of signals in the NMR spectrum.

Q5: When should I use a 2D NMR technique like COSY or HSQC?

A5: 2D NMR techniques are particularly useful when signal overlap is severe in the 1D spectrum, even after attempting derivatization or using CSAs.

  • COSY (Correlation Spectroscopy) is a homonuclear correlation experiment that shows correlations between protons that are coupled to each other (typically through 2-3 bonds). This can help in tracing the spin systems and differentiating signals that are close together.

  • HSQC (Heteronuclear Single Quantum Coherence) is a heteronuclear correlation experiment that shows correlations between protons and the carbons to which they are directly attached. Since carbon chemical shifts are generally more dispersed than proton shifts, this can effectively resolve overlapping proton signals by spreading them out in the carbon dimension.

Troubleshooting Guides

Issue 1: Poor resolution of diastereomeric signals after derivatization.

Possible Cause Troubleshooting Step
Incomplete derivatization reaction.Ensure the reaction has gone to completion by monitoring it with TLC or 1H NMR. Use a slight excess of the derivatizing agent and ensure optimal reaction conditions (temperature, time, catalyst if needed).
The chosen derivatizing agent is not effective.The chiral center of the CDA may be too far from the stereocenters of the hydroxyglutamic acid to induce a significant difference in chemical shifts. Try a different CDA with a different structure or one that reacts at a different functional group.
Line broadening.High concentrations of the sample or the presence of paramagnetic impurities can cause line broadening, which can obscure small chemical shift differences. Ensure the sample is pure and run the NMR at an appropriate concentration.

Issue 2: No observable separation of signals with a Chiral Solvating Agent (CSA).

Possible Cause Troubleshooting Step
Weak interaction between the CSA and the analyte.The non-covalent interactions may be too weak to form stable enough diastereomeric complexes. Increase the concentration of the CSA.
Incorrect solvent.The solvent can compete with the analyte for binding to the CSA. Try a less polar or non-coordinating solvent (e.g., benzene-d6, CDCl3).
Temperature effects.The equilibrium between the free and complexed states is temperature-dependent. Acquiring the spectrum at a lower temperature might slow down the exchange and improve resolution.

Issue 3: Ambiguous assignments in 2D NMR spectra.

Possible Cause Troubleshooting Step
Low signal-to-noise ratio.Increase the number of scans to improve the signal-to-noise ratio, especially for HSQC and HMBC experiments.
Artifacts in the spectrum.Ensure proper phasing and baseline correction of the 2D spectrum. For COSY, consider using a DQF-COSY pulse sequence to suppress diagonal peaks and artifacts.
Overlapping cross-peaks.Optimize the spectral width and the number of increments in the indirect dimension (t1) to improve resolution.

Quantitative Data

Resolving the signals of hydroxyglutamic acid diastereomers often requires chemical derivatization. A common approach for hydroxy acids is derivatization with an enantiomerically pure reagent like diacetyl-L-tartaric anhydride (DATAN). This converts the diastereomers into new diastereomeric esters with more distinct NMR spectra.

Below is a representative table of ¹H NMR chemical shift data for the diastereomers of 2-hydroxyglutarate after derivatization with DATAN. While not hydroxyglutamic acid, this data illustrates the degree of separation that can be achieved.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for DATAN-derivatized 2-Hydroxyglutarate Diastereomers.

ProtonD-2HG Derivative (δ, ppm)L-2HG Derivative (δ, ppm)MultiplicityJ (Hz)
H25.225.17dd8.5, 4.0
H3a2.152.10m
H3b2.052.00m
H4a2.452.50m
H4b2.352.40m

Note: This data is for 2-hydroxyglutarate and serves as an example. Actual chemical shifts for hydroxyglutamic acid derivatives will vary.

Experimental Protocols

Protocol 1: Derivatization of Hydroxyglutamic Acid with Diacetyl-L-Tartaric Anhydride (DATAN)

This protocol is adapted from a method used for 2-hydroxy acids and is applicable to hydroxyglutamic acid.[1]

  • Sample Preparation: Lyophilize the sample containing the hydroxyglutamic acid diastereomers to dryness.

  • Derivatization Reaction:

    • Prepare a fresh solution of DATAN in a 4:1 mixture of acetonitrile (ACN) and glacial acetic acid (gHAc) at a concentration of 25-50 mg/mL.

    • Add an excess of the DATAN solution to the dried sample. The exact amount will depend on the estimated quantity of hydroxyglutamic acid.

    • For efficient reaction, use a focused-beam microwave reactor at 70°C for 7 minutes under a nitrogen atmosphere. Alternatively, the reaction can be carried out by heating in a dry block at 70°C for 2 hours.

  • Work-up: After the reaction is complete, evaporate the solvent under a stream of nitrogen.

  • NMR Sample Preparation:

    • Reconstitute the dried derivative in a suitable deuterated solvent (e.g., D₂O with a phosphate buffer at pD 7.0 or CDCl₃).

    • Add an internal standard (e.g., DSS-d6) for chemical shift referencing and quantification.

    • Centrifuge the sample to remove any particulates and transfer the supernatant to an NMR tube.

  • NMR Acquisition: Acquire a 1D ¹H NMR spectrum and appropriate 2D spectra (e.g., COSY, HSQC).

Protocol 2: 2D ¹H-¹H COSY (Correlation Spectroscopy)

  • Setup: Load a standard COSY pulse program on the NMR spectrometer. For cleaner spectra, especially if sharp singlets are present, a Double Quantum Filtered COSY (DQF-COSY) is recommended.

  • Parameters:

    • Set the spectral width in both dimensions to encompass all proton signals.

    • The number of increments in the indirect dimension (t₁) will determine the resolution in that dimension; 128-256 increments are often sufficient for routine analysis.

    • Set the number of scans per increment to achieve an adequate signal-to-noise ratio.

  • Acquisition: Run the experiment.

  • Processing and Analysis: Process the 2D data with appropriate window functions, zero-filling, and Fourier transformation. Phasing and baseline correction are critical. Cross-peaks in the COSY spectrum indicate J-coupling between protons, allowing for the identification of connected spin systems.

Protocol 3: 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Setup: Load a standard HSQC pulse program. This is a proton-detected experiment, so good proton signal is necessary.

  • Parameters:

    • Set the ¹H spectral width to cover all proton signals and the ¹³C spectral width to cover all expected carbon signals.

    • The number of increments in the t₁ dimension will determine the ¹³C resolution.

    • Ensure the one-bond ¹JCH coupling constant is set appropriately (typically around 145 Hz for sp³ carbons).

  • Acquisition: Run the experiment. The experiment time will depend on the sample concentration and the desired signal-to-noise ratio.

  • Processing and Analysis: Process the 2D data. Each cross-peak in the HSQC spectrum correlates a proton signal with the signal of the carbon to which it is directly attached. This is highly effective for resolving overlapping proton signals, as the attached carbons often have well-separated chemical shifts.

Visualizations

Experimental_Workflow cluster_sample Sample Preparation cluster_methods Resolution Methods cluster_analysis Data Analysis DiastereomerMixture Diastereomer Mixture of Hydroxyglutamic Acid Derivatization Chiral Derivatization (e.g., with DATAN) DiastereomerMixture->Derivatization Covalent Modification CSA Chiral Solvating Agent Addition DiastereomerMixture->CSA Non-covalent Interaction TwoD_NMR 2D NMR Spectroscopy (COSY, HSQC) DiastereomerMixture->TwoD_NMR Direct Analysis ResolvedSpectra Resolved NMR Spectra Derivatization->ResolvedSpectra CSA->ResolvedSpectra TwoD_NMR->ResolvedSpectra Quantification Quantification of Diastereomeric Ratio ResolvedSpectra->Quantification

Caption: Workflow for resolving NMR signals of diastereomers.

Troubleshooting_Logic Start Overlapping Signals in 1D NMR Method Choose Resolution Method Start->Method Derivatization Use Chiral Derivatizing Agent Method->Derivatization Covalent CSA Use Chiral Solvating Agent Method->CSA Non-covalent TwoD_NMR Perform 2D NMR Method->TwoD_NMR Spectroscopic Check_Resolution1 Signals Resolved? Derivatization->Check_Resolution1 Check_Resolution2 Signals Resolved? CSA->Check_Resolution2 Check_Resolution3 Signals Resolved? TwoD_NMR->Check_Resolution3 Success Quantify Diastereomers Check_Resolution1->Success Yes Failure1 Change CDA or Optimize Reaction Check_Resolution1->Failure1 No Check_Resolution2->Success Yes Failure2 Change CSA, Solvent, or Temp. Check_Resolution2->Failure2 No Check_Resolution3->Success Yes Failure3 Optimize 2D Parameters Check_Resolution3->Failure3 No Failure1->Derivatization Failure2->CSA Failure3->TwoD_NMR

Caption: Troubleshooting decision tree for signal overlap.

References

Strategies to prevent epimerization during the synthesis of 4-hydroxyglutamic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent epimerization during the synthesis of 4-hydroxyglutamic acid.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a critical issue in the synthesis of 4-hydroxyglutamic acid?

Epimerization is an undesired stereochemical change at one of the chiral centers of a molecule. In the context of 4-hydroxyglutamic acid, which has two stereocenters (at C2 and C4), epimerization can lead to the formation of diastereomers. This is a critical issue because different stereoisomers can have vastly different biological activities. The formation of diastereomeric impurities complicates purification and can significantly impact the efficacy and safety of the final product.

Q2: Which steps in the synthesis of 4-hydroxyglutamic acid are most susceptible to epimerization?

Epimerization can occur at several stages, but the most critical steps are:

  • Amino Acid Activation: The activation of the α-carboxyl group to facilitate coupling is a primary source of epimerization at the C2 position. This occurs through the formation of an oxazolone intermediate, which can readily tautomerize.[1][2]

  • Base-Mediated Reactions: The use of strong bases can lead to the abstraction of the α-proton at C2, causing epimerization.[1][3]

  • Side Chain Manipulations: Chemical transformations involving the hydroxyl or the γ-carboxyl group can sometimes create conditions that favor epimerization at either the C2 or C4 position, depending on the reaction mechanism.

Q3: How do I choose the right protecting groups to minimize epimerization?

The selection of appropriate protecting groups for the α-amino, α-carboxyl, γ-carboxyl, and hydroxyl groups is crucial. An ideal protecting group strategy involves:

  • Urethane-type N-protecting groups: Groups like Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) are preferred for protecting the α-amino group as they are known to suppress oxazolone formation and thus reduce epimerization.[4]

  • Orthogonal Protection: The protecting groups for the different functional groups should be "orthogonal," meaning they can be removed under different conditions without affecting the others. This allows for selective manipulation of the molecule. For example, using an allyl ester for the γ-carboxyl group and a Boc group for the α-amino group allows for selective deprotection.[5][6]

  • Side Chain Protection: The hydroxyl and γ-carboxyl groups must be protected to prevent side reactions. Common protecting groups for the γ-carboxyl group include tert-butyl (tBu) or benzyl (Bzl) esters. The hydroxyl group can be protected as a silyl ether (e.g., TBDMS) or a benzyl ether.[7]

Troubleshooting Guides

Issue 1: High levels of C2-epimer detected after a coupling step.

  • Potential Cause: Inappropriate coupling reagent, additive, or base.

  • Recommended Actions:

    • Coupling Reagent Selection: Utilize coupling reagents known for low epimerization rates, such as those based on phosphonium (PyBOP, PyAOP) or uronium salts (HATU, HBTU) in combination with an additive.[1] Carbodiimides like DCC or EDC should be used with caution and always with an epimerization-suppressing additive.[1]

    • Additive Choice: Additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure®) are generally more effective at suppressing epimerization than 1-hydroxybenzotriazole (HOBt).

    • Base Selection: Employ a sterically hindered, weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger, more nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIEA).[1]

    • Reaction Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C or -15 °C) to reduce the rate of epimerization.[7]

Issue 2: Epimerization at C4 is observed during the synthesis.

  • Potential Cause: The synthetic route chosen may not be sufficiently stereoselective, or reaction conditions may be promoting epimerization at C4.

  • Recommended Actions:

    • Stereoselective Synthesis Routes: Employ a highly stereoselective synthetic strategy. Starting from a chiral precursor where the C4 stereochemistry is already established, such as (2S,4R)-4-hydroxyproline, can be an effective approach.[8]

    • Electrophilic Hydroxylation: The diastereoselectivity of electrophilic hydroxylation to introduce the C4-hydroxyl group can be sensitive to the metal enolate used. For example, lithium enolates have shown higher diastereoselectivity compared to sodium or potassium enolates in certain systems.[8]

    • Mitsunobu Reaction: For inversion of the C4 stereocenter, the Mitsunobu reaction can be a reliable method when starting from a precursor with the opposite stereochemistry.[8]

Issue 3: Difficulty in separating diastereomers.

  • Potential Cause: The synthesized diastereomers have very similar physical properties.

  • Recommended Actions:

    • Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analysis and purification of stereoisomers.[2][9] Careful optimization of the chiral stationary phase and mobile phase is required.

    • Derivatization: Derivatizing the amino acid with a chiral reagent, such as a variant of Marfey's reagent, can enhance the separation of diastereomers by standard HPLC.[10]

    • Recrystallization: In some cases, fractional crystallization of a protected intermediate can be used to separate diastereomers.

Data Presentation

Table 1: Influence of Coupling Additives and Bases on Epimerization (Model System: Glycosylated Serine)

Coupling Reagent/Additive (equivalents)Base (equivalents)Reaction Time (h)Yield (%)Epimerization (D/(D+L)) (%)
PyBOP/HOBt (2/2)DIPEA (4)2495.81.2
HBTU/HOBt (5/7.5)NMM (10)599.60.8
DIC/HOBt (10/10)-Not specified98.2>3
HATU/HOAt (4/4.4)NMM (8.8)Not specifiedHighHigh

Data adapted from studies on glycosylated serine, which is known to be prone to epimerization.[1][11] While not specific to 4-hydroxyglutamic acid, these trends are generally applicable.

Table 2: Effect of Coupling Reagents on Epimerization (Model System: Fmoc-Ser(tBu)-OH)

Coupling Reagent% Epimerization
HBTUHigh
HATUHigh
PyBOPHigh
DCCHigh
DEPBTLow

This table illustrates that for amino acids susceptible to epimerization, the choice of coupling reagent is critical. DEPBT showed significantly lower epimerization compared to more common reagents in this model system.[1]

Experimental Protocols

Protocol 1: Stereoselective Synthesis of (2S,4S)-4-Hydroxy-L-glutamic Acid via Electrophilic Hydroxylation

This protocol is based on the electrophilic hydroxylation of a glutamate derivative.[8]

  • Enolate Formation: Dissolve dimethyl N-Cbz-L-glutamate in anhydrous THF and cool to -78 °C. Add a solution of lithium hexamethyldisilazide (LiHMDS) in THF dropwise and stir for 1 hour at -78 °C.

  • Hydroxylation: Add a solution of 3-phenyl-N-phenylsulfonyloxaziridine (Davis oxaziridine) in THF to the enolate solution at -78 °C. Stir the reaction mixture for 2 hours at this temperature.

  • Quenching and Extraction: Quench the reaction with saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the protected (2S,4S)-dimethyl N-Cbz-4-hydroxyglutamate.

  • Deprotection: Treat the purified product with 6 M HCl and heat to reflux to remove the protecting groups. After cooling, the product, (2S,4S)-4-hydroxy-L-glutamic acid hydrochloride, can be isolated.

Protocol 2: Synthesis of Orthogonally Protected (2S,4S)-4-Hydroxyglutamic Acid Derivative from (2S,4R)-4-Hydroxyproline

This protocol utilizes a chiral pool starting material and involves an inversion of stereochemistry at C4.[8]

  • Protection: Protect the amino and carboxyl groups of (2S,4R)-4-hydroxyproline. For example, the amino group can be protected with a Boc group and the carboxyl group as a methyl ester.

  • Inversion of Stereochemistry (Mitsunobu Reaction): Dissolve the protected 4-hydroxyproline derivative in anhydrous THF. Add triphenylphosphine (PPh3) and a carboxylic acid (e.g., acetic acid). Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise. Allow the reaction to warm to room temperature and stir until completion. This results in the inversion of the hydroxyl group to the (2S,4S) configuration.

  • Oxidative Cleavage: The proline ring is then oxidatively cleaved. A common method is ozonolysis followed by an oxidative workup, or oxidation with reagents like ruthenium(IV) oxide. This opens the ring to form the protected 4-hydroxyglutamic acid derivative.

  • Purification: The desired orthogonally protected (2S,4S)-4-hydroxyglutamic acid derivative is then purified by column chromatography.

Visualizations

Caption: Mechanism of C2-epimerization via oxazolone formation during peptide coupling.

Experimental_Workflow cluster_start Starting Material Selection cluster_synthesis Synthetic Strategy cluster_analysis Analysis cluster_product Final Product Chiral_Pool Chiral Pool (e.g., 4-Hydroxyproline) Protection Orthogonal Protecting Groups Chiral_Pool->Protection Glutamic_Acid_Derivative Glutamic Acid Derivative Glutamic_Acid_Derivative->Protection Stereocontrol Stereocontrolled Reaction (e.g., Hydroxylation, Mitsunobu) Protection->Stereocontrol Coupling Peptide Coupling (Low Epimerization Conditions) Stereocontrol->Coupling Purification Purification (e.g., Chiral HPLC) Coupling->Purification Analysis Stereochemical Analysis (e.g., Chiral HPLC, NMR) Purification->Analysis Final_Product 4-Hydroxyglutamic Acid (High Diastereomeric Purity) Analysis->Final_Product

References

Technical Support Center: Optimizing Mobile Phase for Hydroxy Acid Diastereomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chromatographic separation of hydroxy acid diastereomers. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their separation methods.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of hydroxy acid diastereomers challenging?

A1: Hydroxy acid diastereomers possess very similar physicochemical properties due to their identical molecular weight and functional groups. The subtle differences in their three-dimensional arrangement of atoms require highly selective chromatographic conditions to achieve baseline resolution.[1] Factors such as the choice of stationary phase, mobile phase composition, and temperature are critical for successful separation.[1]

Q2: What are the primary HPLC modes for separating hydroxy acid diastereomers?

A2: High-Performance Liquid Chromatography (HPLC) is a common technique for these separations. The most frequently used modes are:

  • Normal-Phase Chromatography (NP-HPLC): Often employs an unmodified silica gel column with a non-polar mobile phase (e.g., hexane) and a polar modifier (e.g., ethanol, isopropanol).[1][2] This mode can be very effective for diastereomer separation.[2]

  • Reversed-Phase Chromatography (RP-HPLC): Uses a non-polar stationary phase (like C18) with a polar mobile phase (e.g., water/acetonitrile or water/methanol). While common, achieving selectivity for similar diastereomers can be challenging.

  • Chiral Chromatography: Utilizes a chiral stationary phase (CSP) to enhance selectivity. Polysaccharide-based CSPs are a good starting point due to their broad applicability.[1][3][4] Although designed for enantiomers, they can also be highly effective for diastereomer separations.[2]

Q3: What is the role of the mobile phase in achieving separation?

A3: The mobile phase is a critical parameter for optimizing the separation of diastereomers.[1][5] Its composition influences the interactions between the analytes and the stationary phase, thereby affecting retention and selectivity.[6] Key components of the mobile phase that can be adjusted include the type and ratio of organic solvents, the pH of aqueous components, and the use of additives.[5][6]

Q4: How does mobile phase pH affect the separation of hydroxy acids?

A4: For ionizable compounds like hydroxy acids, the mobile phase pH is a crucial factor.[6][7] Adjusting the pH can change the ionization state of the analyte.[7][8] Suppressing the ionization of the carboxylic acid group (by lowering the pH to at least 2 units below the pKa) typically increases hydrophobicity and retention in reversed-phase systems, often leading to sharper peaks and improved resolution.[8] Conversely, operating at a pH where the acids are ionized can alter their interaction with the stationary phase, providing another avenue for optimizing selectivity.[7]

Q5: Can mobile phase additives improve the separation?

A5: Yes, mobile phase additives can significantly improve peak shape and resolution.

  • For acidic compounds like hydroxy acids , adding a small amount of an acid like trifluoroacetic acid (TFA), formic acid, or acetic acid (typically 0.05-0.1%) to the mobile phase in reversed-phase chromatography can suppress silanol interactions and improve peak symmetry.[4][9][10][11]

  • Chiral Mobile Phase Additives (CMPAs) can be used with an achiral stationary phase. The CMPA forms transient diastereomeric complexes with the analytes in the mobile phase, which can then be separated.[12][13]

Troubleshooting Guide

Problem: Poor or No Resolution Between Diastereomer Peaks
Possible CauseSuggested Solution
Suboptimal Mobile Phase Composition Systematically adjust the ratio of the organic modifier to the aqueous phase (in RP-HPLC) or the polar modifier to the non-polar solvent (in NP-HPLC).[1][4] Even small changes can significantly impact selectivity.[4] Try switching the organic solvent (e.g., from methanol to acetonitrile or vice-versa) as this can alter selectivity.[14]
Inappropriate Mobile Phase pH For hydroxy acids in RP-HPLC, adjust the pH of the aqueous portion of the mobile phase. Try adding an acidic modifier like 0.1% formic acid or TFA to suppress ionization.[8] Explore a range of pH values, as selectivity can change dramatically.[7]
Incorrect Stationary Phase The column chemistry may not be selective enough. If using a standard C18 column, consider a different stationary phase like a phenyl-hexyl or a pentafluorophenyl (PFP) phase, which can offer different selectivities.[2] For challenging separations, screening polysaccharide-based chiral stationary phases is highly recommended.[1][2]
High Column Temperature Lowering the column temperature often enhances the subtle energetic differences between diastereomers, improving chiral recognition and separation.[4][11] Try decreasing the temperature in 5-10°C increments.
High Flow Rate Decrease the flow rate. This can increase column efficiency and provide more time for the diastereomers to interact with the stationary phase, often improving resolution.[4]
Problem: Peak Tailing
Possible CauseSuggested Solution
Secondary Interactions with Stationary Phase This is common with acidic analytes like hydroxy acids interacting with residual silanols on silica-based columns.[15] Add an acidic modifier (e.g., 0.1% TFA or formic acid) to the mobile phase to minimize these interactions.[4][15]
Incorrect Mobile Phase pH Ensure the mobile phase pH is appropriate to maintain a consistent ionization state for the analyte. An unstable pH can lead to mixed ionic forms and tailing.[15]
Column Overload The sample concentration or injection volume is too high. Reduce the amount of sample injected onto the column.[4][15]
Sample Solvent Incompatibility The sample is dissolved in a solvent much stronger than the mobile phase. If possible, dissolve the sample in the initial mobile phase.[4]
Problem: Irreproducible Retention Times
Possible CauseSuggested Solution
Mobile Phase Instability or Inaccurate Preparation Prepare fresh mobile phase daily and ensure components are accurately measured and thoroughly mixed.[4][16] Degas the mobile phase before use.
Fluctuations in Column Temperature Use a column oven to maintain a constant and consistent temperature throughout the analysis.[4][16]
Insufficient System Equilibration Ensure the HPLC system and column are fully equilibrated with the mobile phase before starting the analytical run.[16] This is especially important when changing mobile phase compositions.
Column Degradation The column may be contaminated or degraded. Flush the column with a strong solvent as recommended by the manufacturer. If performance is not restored, the column may need to be replaced.[4]

Experimental Protocols

Protocol: Method Development for Separating Hydroxy Acid Diastereomers using HPLC

This protocol provides a systematic approach to developing a separation method.

  • Analyte Information Gathering:

    • Determine the pKa of the hydroxy acid. This is crucial for selecting the mobile phase pH in RP-HPLC.

    • Assess the analyte's solubility in various common HPLC solvents (e.g., water, methanol, acetonitrile, hexane, isopropanol).

  • Initial Column and Mobile Phase Selection (Screening):

    • Approach A (Reversed-Phase):

      • Column: Start with a standard C18 column.

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: Acetonitrile or Methanol.

      • Gradient: Run a broad scouting gradient (e.g., 5% to 95% B over 20 minutes).

    • Approach B (Normal-Phase):

      • Column: Use an unmodified silica gel column.[2]

      • Mobile Phase A: n-Hexane.

      • Mobile Phase B: Isopropanol or Ethanol.

      • Initial Composition: Start with 90:10 (v/v) n-hexane/isopropanol.[1] Adjust the modifier percentage based on initial results.

  • Method Optimization:

    • Based on the screening results, select the most promising condition (column/mobile phase combination).

    • Optimize Mobile Phase Composition: If peaks are unresolved, perform fine adjustments to the solvent ratio.[1] For reversed-phase, systematically vary the pH of the aqueous phase.[7]

    • Optimize Temperature: Analyze the separation at different temperatures (e.g., 25°C, 35°C, 45°C) to see the effect on resolution.[16]

    • Optimize Flow Rate: If resolution is still insufficient, try reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min).[4]

  • Final Method Validation:

    • Once satisfactory separation is achieved, assess the method's robustness by making small, deliberate changes to parameters like mobile phase composition, pH, and temperature to ensure the separation is reliable.

Visualizations

Logical Workflow for Method Development

MethodDevelopment cluster_start 1. Initial Setup cluster_screening 2. Screening Phase cluster_eval 3. Evaluation cluster_optimize 4. Optimization cluster_end 5. Finalization Start Define Analyte (Hydroxy Acid Diastereomers) ColumnScreen Select Columns for Screening (e.g., C18, Silica, Chiral) Start->ColumnScreen RPScreen Reversed-Phase Screen (Water/ACN/MeOH +/- Acid) ColumnScreen->RPScreen NPScreen Normal-Phase Screen (Hexane/IPA/EtOH) ColumnScreen->NPScreen Evaluate Evaluate Resolution RPScreen->Evaluate NPScreen->Evaluate OptimizeMP Optimize Mobile Phase (Solvent Ratio, pH, Additives) Evaluate->OptimizeMP Resolution < 1.5 FinalMethod Final Validated Method Evaluate->FinalMethod Resolution >= 1.5 OptimizeTemp Optimize Temperature OptimizeMP->OptimizeTemp OptimizeFlow Optimize Flow Rate OptimizeTemp->OptimizeFlow OptimizeFlow->Evaluate Re-evaluate

Caption: A workflow for developing a separation method for hydroxy acid diastereomers.

Troubleshooting Logic for Poor Resolution

Troubleshooting cluster_mobile_phase Mobile Phase Adjustments cluster_conditions Instrumental Conditions cluster_column Stationary Phase Problem Problem: Poor Resolution AdjustRatio Adjust Solvent Ratio Problem->AdjustRatio Start Here ChangeSolvent Change Organic Solvent (e.g., ACN to MeOH) AdjustRatio->ChangeSolvent AdjustpH Adjust pH / Add Modifier ChangeSolvent->AdjustpH LowerTemp Lower Temperature AdjustpH->LowerTemp Solution Improved Resolution AdjustpH->Solution LowerFlow Lower Flow Rate LowerTemp->LowerFlow ChangeColumn Try Different Column Chemistry (e.g., PFP, Chiral) LowerFlow->ChangeColumn LowerFlow->Solution ChangeColumn->Solution

Caption: A decision tree for troubleshooting poor resolution of diastereomer peaks.

References

Technical Support Center: Troubleshooting Crystallization of Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the crystallization of amino acid derivatives. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges during the crystallization of these essential compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues you may face during your experiments.

Quick Links

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Frequently Asked Questions (FAQs)

A collection of answers to common questions regarding the crystallization of amino acid derivatives.

Q1: Why is my purified amino acid derivative an oil or a viscous liquid instead of a solid?

A1: It is not uncommon for highly pure protected amino acids to exist as oils or viscous liquids. This can be due to several factors, including the presence of residual solvents, the inherent properties of the molecule, or high hygroscopicity. To induce solidification, you can try techniques such as solvent trituration with a non-polar solvent like n-hexane or pentane, or co-evaporation with a solvent that can form an azeotrope with the residual solvent. In some cases, dissolving the oil in an acidic or basic solution and then neutralizing it can precipitate the solid.[1]

Q2: What is "oiling out" and how can I prevent it?

A2: "Oiling out" is when a compound separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase during cooling or addition of an antisolvent.[2][3] This often occurs when the melting point of the solid is lower than the temperature of the solution, or when the solution is highly supersaturated.[3] Impurities can also lower the melting point of a compound, increasing the likelihood of oiling out.[3] To prevent this, you can:

  • Add more solvent to reduce the supersaturation level.[3]

  • Cool the solution more slowly.

  • Add seed crystals to encourage crystallization before the solution becomes highly supersaturated.[4]

  • Use a different solvent system.[4]

  • If impurities are suspected, consider a pre-purification step like charcoal treatment.[3]

Q3: My crystallization is happening too quickly, resulting in small or impure crystals. How can I slow it down?

A3: Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of purification.[5] An ideal crystallization process should show initial crystal formation within about 5 minutes and continued growth over 20 minutes or longer.[5] To slow down crystallization:

  • Increase the amount of solvent used to dissolve the compound.[5]

  • Cool the solution more slowly by insulating the flask.[6]

  • Reduce the rate of antisolvent addition.[7]

Q4: No crystals are forming, even after the solution has cooled. What should I do?

A4: The absence of crystal formation is a common issue and can often be resolved by inducing nucleation. Here are some techniques to try in order:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

  • Seeding: Introduce a tiny crystal of the same compound (a seed crystal) into the solution. This provides a template for further crystal growth.[2]

  • Reduce Solvent Volume: If the solution is not sufficiently supersaturated, you can try evaporating some of the solvent to increase the concentration of the amino acid derivative.

  • Drastic Cooling: Place the flask in an ice bath or even a freezer for a short period to induce nucleation. Once crystals begin to form, allow the solution to warm back to a slightly higher temperature for slower, more controlled growth.

Q5: What is polymorphism and why is it important in the crystallization of amino acid derivatives?

A5: Polymorphism is the ability of a solid material to exist in two or more different crystal structures. These different forms, called polymorphs, have the same chemical composition but different physical properties, such as solubility, melting point, and stability.[8] Controlling polymorphism is critical in the pharmaceutical industry because different polymorphs of an active pharmaceutical ingredient (API) can have different bioavailabilities and manufacturing properties.[9] The formation of a specific polymorph can be influenced by factors such as the solvent used for crystallization, the rate of cooling, and the temperature.

Troubleshooting Guides

Detailed guides to resolve specific crystallization challenges.

Problem: Oiling Out

Symptoms:

  • Formation of liquid droplets instead of solid crystals upon cooling or addition of an antisolvent.

  • The oily phase may eventually solidify into an amorphous or poorly crystalline mass.

Root Causes and Solutions:

G Problem Oiling Out Cause1 High Supersaturation Problem->Cause1 Cause2 Low Melting Point / High Impurity Problem->Cause2 Cause3 Poor Solvent System Problem->Cause3 Solution1a Add more solvent Cause1->Solution1a Solution1b Slow down cooling or antisolvent addition rate Cause1->Solution1b Solution1c Use seed crystals Cause1->Solution1c Solution2a Purify compound further (e.g., charcoal) Cause2->Solution2a Solution2b Crystallize at a lower temperature Cause2->Solution2b Solution3a Change solvent or solvent/antisolvent ratio Cause3->Solution3a

Troubleshooting workflow for oiling out.
Problem: Amorphous Precipitate

Symptoms:

  • A fine, powdery, or glassy solid forms instead of well-defined crystals.

  • The precipitate may appear cloudy and does not diffract X-rays in a characteristic pattern.

Root Causes and Solutions:

G Problem Amorphous Precipitate Cause1 Too Rapid Supersaturation Problem->Cause1 Cause2 Solvent Choice Problem->Cause2 Cause3 Presence of Aggregation-Promoting Impurities Problem->Cause3 Solution1a Decrease cooling rate Cause1->Solution1a Solution1b Decrease antisolvent addition rate Cause1->Solution1b Solution1c Lower initial concentration Cause1->Solution1c Solution2a Screen different solvents Cause2->Solution2a Solution2b Use a solvent mixture to fine-tune solubility Cause2->Solution2b Solution3a Additional purification of starting material Cause3->Solution3a Solution3b Use additives that inhibit aggregation Cause3->Solution3b

Troubleshooting workflow for amorphous precipitate.
Problem: Crystal Twinning

Symptoms:

  • Crystals appear to be intergrown or have unusual shapes with re-entrant angles.

  • X-ray diffraction patterns are difficult to index due to overlapping lattices.

Root Causes and Solutions:

G Problem Crystal Twinning Cause1 Rapid Crystal Growth Problem->Cause1 Cause2 High Supersaturation Problem->Cause2 Cause3 Solvent Effects Problem->Cause3 Cause4 Structural Predisposition Problem->Cause4 Solution1a Slow down the crystallization process Cause1->Solution1a Solution2a Reduce supersaturation Cause2->Solution2a Solution2b Use seed crystals at low supersaturation Cause2->Solution2b Solution3a Screen different solvents Cause3->Solution3a Solution4a Modify the molecule to disrupt twinning interfaces Cause4->Solution4a

Troubleshooting workflow for crystal twinning.

Experimental Protocols

Detailed methodologies for key crystallization techniques.

Protocol 1: Slow Cooling Crystallization of Boc-Glycine

This protocol describes the crystallization of Boc-Glycine from a dioxane/n-hexane solvent system.[3][10]

  • Dissolution: In a clean Erlenmeyer flask, dissolve the crude Boc-Glycine in a minimal amount of hot dioxane. Heat the mixture gently on a hot plate until all the solid dissolves.

  • Induce Turbidity: While the solution is still warm, add n-hexane dropwise until the solution becomes slightly turbid.

  • Re-dissolution: Add a few more drops of hot dioxane until the solution becomes clear again.

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. For even slower cooling, place the flask in an insulated container (e.g., a Dewar flask filled with warm water or wrapped in glass wool).

  • Further Cooling: Once the flask has reached room temperature, place it in a refrigerator (4 °C) for several hours, or overnight, to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold n-hexane, and dry them under vacuum.

Protocol 2: Vapor Diffusion Crystallization of a Protected Amino Acid

This is a general protocol for vapor diffusion, a technique well-suited for small quantities of material.[8][11]

  • Prepare the Inner Vial: Dissolve the amino acid derivative (e.g., 5-10 mg) in a small volume (e.g., 0.5 mL) of a "good" solvent (a solvent in which it is readily soluble) in a small, open vial.

  • Prepare the Outer Vial: In a larger vial, add a larger volume (e.g., 2-3 mL) of a "bad" or "anti-solvent" (a volatile solvent in which the compound is insoluble).

  • Set up the System: Place the small, open vial containing the sample solution inside the larger vial. Ensure the inner vial does not touch the walls of the outer vial.

  • Seal and Equilibrate: Seal the outer vial tightly and leave it undisturbed. The vapor of the more volatile anti-solvent will slowly diffuse into the sample solution, gradually decreasing the solubility of the amino acid derivative and inducing crystallization.

  • Monitor: Check for crystal growth over a period of days to weeks.

Protocol 3: Antisolvent Crystallization

This protocol describes a general method for antisolvent crystallization.

  • Dissolution: Dissolve the amino acid derivative in a minimal amount of a "good" solvent at a specific temperature (e.g., room temperature).

  • Antisolvent Addition: Slowly add a "bad" solvent (antisolvent) in which the compound is insoluble, but which is miscible with the "good" solvent. The antisolvent should be added dropwise with continuous stirring. The rate of addition can significantly impact crystal size and morphology.[7]

  • Induce Crystallization: Continue adding the antisolvent until the solution becomes cloudy, indicating the onset of nucleation.

  • Crystal Growth: Once nucleation begins, you can either continue the slow addition of the antisolvent to promote further crystallization or stop the addition and allow the existing crystals to grow.

  • Isolation: After crystallization is complete, collect the crystals by vacuum filtration, wash them with a small amount of the antisolvent, and dry them under vacuum.

Data on Solvent Systems

Quantitative data to aid in the selection of appropriate solvents for crystallization.

Table 1: Quantitative Solubility of Selected Boc-Protected Amino Acids
Boc-Amino AcidSolventSolubility (mg/mL)Notes
Boc-Leu-Leu-OHDMF~30-
DMSO~10-
Ethanol~30-
Ethanol:PBS (pH 7.2) (1:3)~0.25Sparingly soluble in aqueous buffers.
Boc-Val-OHDMF~108.6Equivalent to 1 mmole in 2 mL.
Boc-Leu-OHDMSO~100Requires sonication.
N-Boc-L-prolineDMF~20-
DMSO~15-
Ethanol~15-
DMF:PBS (pH 7.2) (1:6)~0.14Sparingly soluble in aqueous buffers.
Boc-Gly-Gly-OHDMSO~100Requires sonication.
Boc-β-Ala-OHDMSO~100Requires sonication and warming.
Boc-Arg(Boc)2-OHDMF~30-
DMSO~30-
Ethanol~30-
Boc-Phe-OHDCM, DMF, NMPSolubleQualitative data.[3]

Data compiled from various sources and should be used as a guideline. Actual solubility may vary.[8][12]

Table 2: Quantitative and Qualitative Solubility of Selected Fmoc-Protected Amino Acids
Fmoc-Amino AcidSolventSolubilityMolarity (M)Notes
Fmoc-D-Trp-OHDMSO≥ 100 mg/mL≥ 0.234-
DMF~213 mg/mL~0.500Calculated from "clearly soluble" at 1 mmol in 2 mL.[12]
Fmoc-Trp(Boc)-OHTHFNo data available--
ChloroformSoluble-Qualitative data.[12]
Ethyl AcetateSoluble-Qualitative data.[12]
Fmoc-Thr-OHDMF"excellent solubility"~0.250Based on 1 mmole in 2 mL.[13]
DMSO100 mg/mL0.252Ultrasonic assistance is required.[13]

Data compiled from various sources and should be used as a guideline. Actual solubility may vary.[7][12][13]

Table 3: Qualitative Solubility of Z-Gly-OH
SolventSolubility
MethanolSoluble
WaterInsoluble

Data for Z-Gly-OH (N-Carbobenzyloxyglycine).

Table 4: Impact of Stirring Speed on Crystal Size
CompoundStirring Speed (rpm)Observation
p-Acetamidobenzoic Acid150Small size, low aspect ratio, clear aggregation.
300Increased average particle size.
>300Decreased average particle size.
L-leucine0, 120, 480Different stirring intensities were studied.
LiCoO2240Irregularly shaped crystals and fine crystals.
1000Non-plate-like morphology and reduced crystal size.

The effect of stirring is complex and compound-specific. Generally, very low or no stirring can lead to large, well-formed crystals but may suffer from poor heat and mass transfer. Moderate stirring can improve homogeneity and lead to more uniform crystals. Very high stirring rates can lead to smaller crystals due to increased secondary nucleation and crystal breakage.[9][14][15]

References

Technical Support Center: Purification of Synthetic (2S,4R)-4-Hydroxyglutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of synthetic (2S,4R)-4-hydroxyglutamic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthetic (2S,4R)-4-hydroxyglutamic acid?

A1: Common impurities can include the starting materials, reagents from the synthesis, and, most notably, diastereomers of 4-hydroxyglutamic acid, such as the (2S,4S) isomer. The presence of these impurities can affect the yield and purity of the final product. One separation strategy involves the preferential lactonization of the (2S,4S) isomer, which allows for separation from the more water-soluble (2S,4R) isomer.[1]

Q2: Which chromatographic technique is most suitable for purifying (2S,4R)-4-hydroxyglutamic acid?

A2: Ion-exchange chromatography (IEX) is a highly effective method for the purification of charged molecules like amino acids.[2][3][4] Given that 4-hydroxyglutamic acid has two carboxylic acid groups and one amino group, its charge will be dependent on the pH of the buffer, making it an ideal candidate for IEX. Both cation-exchange and anion-exchange chromatography can be employed, depending on the selected pH and the isoelectric point (pI) of the molecule.

Q3: How can I monitor the purity of my fractions during purification?

A3: The purity of fractions can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC), particularly with a chiral column to resolve diastereomers.[5] Mass spectrometry (MS) can be used to confirm the molecular weight of the product. For a quick assessment, Thin Layer Chromatography (TLC) with an appropriate staining reagent (e.g., ninhydrin) can be used to visualize the presence of amino acids.

Q4: My final product is not crystallizing. What can I do?

A4: Crystallization is influenced by factors such as purity, concentration, temperature, and the solvent system. If your product is not crystallizing, consider the following:

  • Purity: Ensure the product is of high purity as impurities can inhibit crystallization. You may need to repeat a purification step.

  • Supersaturation: The solution must be supersaturated for crystals to form. This can be achieved by slowly evaporating the solvent or by changing the temperature.

  • Seeding: Introducing a small seed crystal of the desired compound can initiate crystallization.

  • Solvent System: Experiment with different solvent systems. The solubility of glutamic acid is temperature-dependent, a property that can be exploited during crystallization.[6]

Troubleshooting Guides

Ion-Exchange Chromatography (IEX) Troubleshooting

This guide addresses common issues encountered during the purification of (2S,4R)-4-hydroxyglutamic acid using IEX.

Issue Potential Cause Troubleshooting Steps
Poor or No Binding to the Column Incorrect Buffer pH: The pH of the sample and binding buffer may not be appropriate for the charge of the target molecule.For cation-exchange, the buffer pH should be below the pI of the molecule to ensure a net positive charge. For anion-exchange, the pH should be above the pI for a net negative charge.
High Salt Concentration in Sample: Excessive salt in the sample will compete with the target molecule for binding to the resin.Desalt the sample before loading or dilute it with the binding buffer.
Incorrect Column Type: Using a cation-exchange column when an anion-exchanger is needed, or vice-versa.Verify the charge of your molecule at the working pH and select the appropriate column.
Target Molecule Elutes in the Wash Step Buffer pH Too Close to pI: The molecule may have a neutral charge and will not bind effectively.Adjust the buffer pH to be at least 1 pH unit away from the pI of 4-hydroxyglutamic acid.
Ionic Strength of Binding Buffer is Too High: This can weaken the interaction between the molecule and the resin.Use a binding buffer with a lower salt concentration.
Poor Resolution of Target Molecule from Impurities Shallow Elution Gradient: The salt gradient may not be optimized to separate molecules with similar charges.Optimize the salt gradient. A shallower gradient can improve the separation of closely eluting compounds.
Column Overloading: Too much sample was loaded onto the column.Reduce the amount of sample loaded onto the column.
Incorrect Flow Rate: A high flow rate can lead to broader peaks and decreased resolution.Reduce the flow rate to allow for better interaction and separation.
Low Recovery of the Target Molecule Molecule is Binding Too Tightly: The elution conditions are not strong enough to release the molecule from the resin.Increase the salt concentration in the elution buffer or adjust the pH to reduce the charge of the molecule.
Precipitation on the Column: The concentration of the eluted molecule is too high, or the elution buffer is not suitable, leading to precipitation.Elute with a larger volume of buffer to reduce the concentration. Ensure the molecule is soluble in the elution buffer.
Crystallization Troubleshooting

This guide provides solutions for common problems encountered during the crystallization of the purified (2S,4R)-4-hydroxyglutamic acid.

Issue Potential Cause Troubleshooting Steps
No Crystal Formation Solution is Not Supersaturated: The concentration of the compound is below the solubility limit.Slowly evaporate the solvent or cool the solution to induce supersaturation.
Presence of Impurities: Even small amounts of impurities can inhibit nucleation and crystal growth.Re-purify the compound. Consider a final polishing step like a second chromatography run.
Incorrect Solvent: The chosen solvent may not be suitable for crystallization.Screen a variety of solvents or solvent mixtures.
Formation of Oil Instead of Crystals Supersaturation is Too High: The solution is too concentrated, leading to amorphous precipitation.Dilute the solution slightly and allow for slower evaporation or cooling.
Temperature Change is Too Rapid: Fast cooling can lead to oiling out.Decrease the temperature gradually.
Formation of a Polymorph: Different Crystal Forms: Glutamic acid is known to exist in different polymorphic forms (α and β), which have different stabilities and crystal habits.[6][7]Control the crystallization conditions carefully. Factors like temperature, cooling rate, and agitation can influence which polymorph is formed. Seeding with the desired polymorph can help.

Experimental Protocols

Representative Ion-Exchange Chromatography Protocol

Note: This is a general protocol and may require optimization for your specific sample and equipment.

  • Column Selection and Equilibration:

    • Choose a strong cation-exchange column (e.g., Dowex 50W) or a strong anion-exchange column (e.g., Dowex 1).

    • Equilibrate the column with 5-10 column volumes of the binding buffer (e.g., for cation exchange, a low ionic strength acidic buffer like 0.1 M acetic acid, pH 4.0).

  • Sample Preparation and Loading:

    • Dissolve the crude synthetic (2S,4R)-4-hydroxyglutamic acid in the binding buffer. Ensure the pH is adjusted to that of the binding buffer.

    • Filter the sample through a 0.45 µm filter to remove any particulate matter.

    • Load the sample onto the equilibrated column at a low flow rate.

  • Washing:

    • Wash the column with 5-10 column volumes of the binding buffer to remove any unbound impurities.

  • Elution:

    • Elute the bound (2S,4R)-4-hydroxyglutamic acid using a linear salt gradient. For cation exchange, this can be a gradient from the binding buffer to an elution buffer containing a high salt concentration (e.g., 0.1 M acetic acid with 2 M NaCl, pH 4.0).

    • Alternatively, a pH gradient can be used for elution.

  • Fraction Collection and Analysis:

    • Collect fractions throughout the elution process.

    • Analyze the fractions for the presence of the target molecule using HPLC or TLC with ninhydrin staining.

    • Pool the pure fractions.

  • Desalting:

    • The purified fractions will contain a high concentration of salt. Desalting can be achieved by dialysis, size-exclusion chromatography, or by precipitating the amino acid.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_output Final Product synthesis Crude Synthetic Product (mixture of diastereomers) iex Ion-Exchange Chromatography (IEX) synthesis->iex Initial Purification crystallization Crystallization iex->crystallization Further Purification hplc Purity Analysis (Chiral HPLC) crystallization->hplc Purity Check ms Identity Confirmation (MS) hplc->ms Structure Verification pure_product Pure (2S,4R)-4-hydroxyglutamic acid ms->pure_product Final Approval

Caption: Experimental workflow for the purification and analysis of synthetic (2S,4R)-4-hydroxyglutamic acid.

troubleshooting_logic start Low Purity after IEX check_binding Was there poor binding to the column? start->check_binding check_resolution Was the resolution poor? check_binding->check_resolution No adjust_ph_salt Adjust Buffer pH and/or Lower Sample Salt Concentration check_binding->adjust_ph_salt Yes optimize_gradient Optimize Elution Gradient (shallower gradient) check_resolution->optimize_gradient Yes reduce_load_flow Reduce Sample Load and/or Decrease Flow Rate check_resolution->reduce_load_flow Yes re_run_iex Re-run IEX adjust_ph_salt->re_run_iex optimize_gradient->re_run_iex reduce_load_flow->re_run_iex

Caption: Troubleshooting logic for addressing low purity after ion-exchange chromatography.

References

Validation & Comparative

A Comparative Guide to the Validation of LC-MS/MS Methods for D- and L-2-Hydroxyglutaric Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of D- and L-2-hydroxyglutaric acid (2-HG) enantiomers is critical for researchers, scientists, and drug development professionals in the fields of oncology and inborn errors of metabolism.[1][2] The accumulation of D-2-HG is a hallmark of cancers with isocitrate dehydrogenase (IDH) 1 and 2 mutations, while elevated L-2-HG is associated with other metabolic disorders.[2][3] This guide provides a comparative overview of validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the chiral analysis of 2-HG, offering insights into their performance and detailed experimental protocols.

Introduction to 2-Hydroxyglutaric Acid Analysis

D- and L-2-hydroxyglutaric acid are stereoisomers, meaning they have the same chemical formula but a different three-dimensional arrangement of atoms. This structural difference necessitates chiral separation techniques for their individual quantification. The two primary LC-MS/MS approaches for resolving these enantiomers are:

  • Direct Chiral Separation: Utilizes a chiral stationary phase in the LC column to directly separate the D- and L-enantiomers.

  • Chiral Derivatization: Involves reacting the 2-HG enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard (achiral) LC column.

Alternative methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and enzymatic assays, are also available but LC-MS/MS is often preferred for its high sensitivity and specificity.[4][5]

Comparative Performance of Analytical Methods

The following tables summarize the quantitative performance of different validated methods for the analysis of D- and L-2-hydroxyglutaric acid.

Table 1: LC-MS/MS Method Performance with Chiral Derivatization (DATAN)
ParameterD-2-HGL-2-HGMatrixReference
Linearity Range (µM) 0.34–135.040.34–135.04Serum/Plasma[6]
>0.9>0.9Serum/Plasma[6]
Intra-assay Precision (%CV) 3.4 - 6.23.4 - 6.2Urine[4][7]
Inter-assay Precision (%CV) 3.4 - 6.23.4 - 6.2Urine[4][7]
Accuracy (% Recovery) 91 - 9791 - 97Urine[8]
LOD (µM) 11Urine[8]
LOQ (µM) 0.180.18CSF, Plasma, Urine[8]
Table 2: Alternative Method Performance
MethodAnalyteLinearity RangePrecision (%CV)Accuracy (% Recovery)LODReference
GC-MS with R-(-)-butanol derivatization D/L-2-HGNot SpecifiedGood agreement with LC-MS/MSGood agreement with LC-MS/MSNot Specified[4][7]
Capillary Electrophoresis-MS D/L-2-HGNot SpecifiedNot SpecifiedNot Specified31-38 nmol/L[5]
Enzymatic Assay D-2-HGNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]

Experimental Protocols

Detailed methodologies for the key analytical approaches are provided below.

LC-MS/MS with Chiral Derivatization using DATAN

This method is widely used due to its robustness and the ability to use standard C18 columns.[3]

1. Sample Preparation (Plasma/Serum):

  • To 50 µL of plasma or serum, add 200 µL of cold methanol containing a stable isotope-labeled internal standard (e.g., D/L-2-HG-d4) to precipitate proteins.[3]

  • Vortex and incubate at -20°C for 30 minutes.[3]

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[3]

  • Transfer the supernatant to a new tube and dry under a stream of nitrogen.[3][7]

2. Derivatization:

  • To the dried extract, add 50 µL of a freshly prepared solution of (+)-O,O'-diacetyl-L-tartaric anhydride (DATAN) in a suitable solvent (e.g., dichloromethane:acetic acid, 4:1 v/v).[3][9]

  • Incubate at 70-75°C for 30 minutes.[3][9]

  • Evaporate the derivatization reagent to dryness.[3]

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[3]

3. LC-MS/MS Analysis:

  • LC Column: Standard C18 column.[3][6]

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is typically used.[3]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is commonly employed for sensitive and specific detection.[3][8]

Direct Chiral Separation by LC-MS/MS

This approach simplifies sample preparation by avoiding the derivatization step.

1. Sample Preparation:

  • Protein precipitation is performed as described in the derivatization method.

  • The dried extract is reconstituted directly in the initial mobile phase.

2. LC-MS/MS Analysis:

  • LC Column: A chiral column, such as one with a ristocetin A glycopeptide bonded to a silica gel stationary phase (e.g., Astec® CHIROBIOTIC® R), is used for enantiomeric separation.[1][2][10]

  • Mobile Phase: Polar ionic mobile phases are typically used to achieve separation on these columns.[1][2]

  • Mass Spectrometer: Detection is performed using a tandem mass spectrometer, often a high-resolution mass spectrometer (HRMS), in negative ion mode.[1][2][10]

Visualizing the Workflow and Metabolic Context

The following diagrams illustrate the experimental workflow and the metabolic pathway relevant to 2-hydroxyglutaric acid.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Chiral Derivatization (Optional) cluster_analysis LC-MS/MS Analysis start Biological Sample (Plasma, Urine, CSF) protein_precipitation Protein Precipitation (Cold Methanol) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection drying Drying supernatant_collection->drying derivatization Derivatization with DATAN drying->derivatization lc_separation LC Separation (Chiral or C18) drying->lc_separation For Direct Analysis drying2 Drying derivatization->drying2 reconstitution Reconstitution drying2->reconstitution reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Fig. 1: General experimental workflow for LC-MS/MS analysis of 2-HG.

signaling_pathway cluster_tca TCA Cycle cluster_cancer Cancer Metabolism (IDH Mutation) cluster_hypoxia Hypoxic Conditions cluster_aciduria 2-Hydroxyglutaric Acidurias isocitrate Isocitrate alpha_kg α-Ketoglutarate isocitrate->alpha_kg Wild-type IDH1/2 mutant_idh Mutant IDH1/2 alpha_kg->mutant_idh ldh Lactate Dehydrogenase alpha_kg->ldh d_2hg D-2-Hydroxyglutarate (Oncometabolite) mutant_idh->d_2hg l_2hg L-2-Hydroxyglutarate ldh->l_2hg d2hgdh D-2-HGDH Deficiency d_2hg_accum D-2-HG Accumulation d2hgdh->d_2hg_accum l2hgdh L-2-HGDH Deficiency l_2hg_accum L-2-HG Accumulation l2hgdh->l_2hg_accum

Fig. 2: Simplified metabolic pathways of D- and L-2-hydroxyglutarate.

Comparison of Methodologies

FeatureLC-MS/MS with Chiral DerivatizationDirect Chiral LC-MS/MS
Principle Formation of diastereomers for separation on a standard column.Direct separation of enantiomers on a specialized chiral column.
Advantages - Uses readily available C18 columns.[3]- Often results in robust and reproducible methods.[6]- Simpler sample preparation (no derivatization).- Reduced risk of derivatization-related variability.
Disadvantages - Additional sample preparation steps (derivatization and cleanup).- Potential for incomplete derivatization or side reactions.- Requires specialized and more expensive chiral columns.[1][2]- Method development can be more challenging.
Typical Application High-throughput clinical and research laboratories.Laboratories with expertise in chiral separations.

Conclusion

Both direct chiral separation and chiral derivatization followed by LC-MS/MS are powerful techniques for the accurate and sensitive quantification of D- and L-2-hydroxyglutaric acid. The choice of method depends on the specific laboratory setup, available instrumentation, and the desired sample throughput. The derivatization-based approach offers the flexibility of using standard LC columns, making it a popular choice. However, direct chiral separation provides a more streamlined workflow. This guide provides the necessary data and protocols to assist researchers in selecting and implementing the most suitable method for their analytical needs in the study of cancer and metabolic diseases.

References

A Comparative Analysis of the Biological Activity of Hydroxyglutamic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of hydroxyglutamic acid isomers is critical for the targeted design of novel therapeutics. This guide provides a comprehensive comparison of these isomers, summarizing their interactions with key neurological targets and detailing the experimental methodologies used to elucidate these activities.

Hydroxyglutamic acids, a group of non-proteinogenic amino acids, are stereoisomers of glutamic acid that possess a hydroxyl group on their carbon backbone. The position of this hydroxyl group (at the 3- or 4-position) and the stereochemistry at the chiral centers give rise to a variety of isomers, each with a unique three-dimensional structure. This structural diversity translates into distinct pharmacological profiles, particularly in their interactions with glutamate receptors and transporters, which are central to excitatory neurotransmission in the central nervous system (CNS).

Comparative Biological Activity of Hydroxyglutamic Acid Isomers

The interaction of hydroxyglutamic acid isomers with glutamate receptors (ionotropic and metabotropic) and excitatory amino acid transporters (EAATs) is highly dependent on their specific stereochemistry. The following tables summarize the available quantitative data on the biological activity of various isomers.

IsomerTargetAssay TypeValueUnitsReference
3-Hydroxyglutamic Acid Isomers
L-threo-3-Hydroxyaspartic acidEAAT1 (human)[³H]-D-Aspartate Uptake InhibitionKi = 11µM[1]
EAAT2 (human)[³H]-D-Aspartate Uptake InhibitionKi = 19µM[1]
EAAT3 (human)[³H]-D-Aspartate Uptake InhibitionKi = 14µM[1]
EAAT1 (human)FLIPR Membrane PotentialKm = 3.6µM[1]
EAAT2 (human)FLIPR Membrane PotentialKm = 3.8µM[1]
EAAT3 (human)FLIPR Membrane PotentialKm = 3.2µM[1]
DL-threo-3-HydroxyaspartateNMDA ReceptorReduction of Glutamate Activation--[2]
Glutamate UptakeInhibition--[3]
4-Hydroxyglutamic Acid Isomers
(2S,4R)-4-Hydroxy-L-glutamic acidKainate ReceptorsSelective Agonist--[4]
(2S,4S)-4-Hydroxy-L-glutamic acidmGluR1α and mGluR2Selective Agonist--[4]

Note: 3-Hydroxyaspartic acid is a closely related analogue and is included due to the availability of specific isomer data.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of hydroxyglutamic acid isomers.

Radioligand Receptor Binding Assay

This assay is used to determine the affinity of a ligand for a specific receptor.

Objective: To determine the inhibition constant (Ki) of hydroxyglutamic acid isomers for glutamate transporter subtypes.

Materials:

  • HEK293 cells expressing human EAAT1, EAAT2, or EAAT3.

  • [³H]-D-Aspartate (radioligand).

  • Hydroxyglutamic acid isomers (test compounds).

  • Cell culture medium and reagents.

  • Scintillation counter.

  • Glass fiber filters.

Procedure:

  • Cell Culture: Maintain HEK293 cells expressing the specific EAAT subtype in appropriate cell culture conditions.

  • Assay Preparation: On the day of the experiment, harvest the cells and prepare cell membranes.

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of [³H]-D-Aspartate and varying concentrations of the hydroxyglutamic acid isomer.

  • Filtration: After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.[5]

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to measure the ion flow through channels in the cell membrane in response to agonist application.

Objective: To characterize the agonist or antagonist activity of hydroxyglutamic acid isomers at ionotropic and metabotropic glutamate receptors.

Materials:

  • Cultured neurons (e.g., hippocampal or cortical neurons).

  • Extracellular (recording) solution containing necessary ions (e.g., NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).

  • Intracellular (pipette) solution containing specific ions and reagents (e.g., K-gluconate, KCl, MgCl₂, HEPES, EGTA, ATP, GTP).

  • Hydroxyglutamic acid isomers (test compounds).

  • Patch-clamp amplifier and data acquisition system.

  • Micromanipulator and microscope.

  • Borosilicate glass pipettes.

Procedure:

  • Cell Preparation: Plate and culture neurons on coverslips.

  • Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries and fill with intracellular solution. The pipette resistance should be between 3-7 MΩ.

  • Recording: Place the coverslip in a recording chamber perfused with extracellular solution. Under microscopic guidance, approach a neuron with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

  • Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch, establishing a whole-cell recording configuration.

  • Data Acquisition: Clamp the cell at a specific holding potential (e.g., -60 mV). Apply the hydroxyglutamic acid isomer to the cell via the perfusion system and record the resulting changes in membrane current.

  • Data Analysis: Analyze the recorded currents to determine the potency (EC50) and efficacy of the isomer as an agonist or its inhibitory concentration (IC50) as an antagonist.

Signaling Pathways and Experimental Workflows

The interaction of hydroxyglutamic acid isomers with glutamate receptors initiates downstream signaling cascades that are crucial for neuronal function. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows used to study them.

experimental_workflow cluster_synthesis Isomer Synthesis & Preparation cluster_assays Biological Assays cluster_analysis Data Analysis & Interpretation synthesis Stereoselective Synthesis of Hydroxyglutamic Acid Isomers purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification binding Receptor Binding Assays (Determine Ki) purification->binding electro Electrophysiology (Determine EC50/IC50) purification->electro uptake Transporter Uptake Assays (Determine Inhibition) purification->uptake data Quantitative Data Analysis (Dose-Response Curves) binding->data electro->data uptake->data sar Structure-Activity Relationship (SAR) Analysis data->sar

Experimental workflow for comparative analysis.

signaling_pathway cluster_receptor Glutamate Receptor Activation cluster_downstream Downstream Signaling isomer Hydroxyglutamic Acid Isomer receptor Glutamate Receptor (iGluR or mGluR) isomer->receptor g_protein G-Protein Activation (for mGluRs) receptor->g_protein mGluR ion_channel Ion Channel Modulation (Ca2+, Na+, K+) receptor->ion_channel iGluR second_messenger Second Messenger Production (e.g., IP3, DAG) g_protein->second_messenger kinase_activation Kinase Activation (e.g., PKA, PKC) ion_channel->kinase_activation second_messenger->kinase_activation gene_expression Changes in Gene Expression kinase_activation->gene_expression synaptic_plasticity Synaptic Plasticity (LTP/LTD) kinase_activation->synaptic_plasticity

Glutamate receptor signaling pathways.

Conclusion

The stereochemistry of hydroxyglutamic acid isomers dictates their biological activity, leading to distinct affinities and efficacies at various glutamate receptors and transporters. This comparative analysis highlights the importance of considering isomeric purity in the design and development of novel neuropharmacological agents. The provided experimental protocols offer a foundation for researchers to further investigate the intricate structure-activity relationships of these fascinating molecules. Further research is warranted to fully elucidate the complete pharmacological profile of all hydroxyglutamic acid isomers and their potential as therapeutic agents for neurological disorders.

References

A Comparative Analysis of the Neuroprotective Potential of (2S,4R)- and (2S,4S)-Hydroxyglutamic Acid: A Review of Currently Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of the neuroprotective effects of (2S,4R)-hydroxyglutamic acid and (2S,4S)-hydroxyglutamic acid is not feasible at this time due to a notable absence of dedicated studies in the scientific literature. Research investigating the neuroprotective properties of these specific isomers is scarce, preventing a comprehensive, data-driven comparison of their efficacy and mechanisms of action.

While the broader field of glutamatergic signaling in neuroprotection is extensively studied, the specific roles of (2S,4R)- and (2S,4S)-hydroxyglutamic acid remain largely unexplored. This guide aims to transparently address this knowledge gap and provide context for future research directions.

Current State of Research

A thorough review of existing scientific literature reveals a significant lack of studies directly evaluating and comparing the neuroprotective capacities of the (2S,4R) and (2S,4S) stereoisomers of hydroxyglutamic acid. Consequently, quantitative data on their relative performance in preclinical models of neurodegeneration, including measures of cell viability, apoptosis, or oxidative stress, are unavailable.

Limited research exists on closely related compounds, which may offer indirect insights. For instance, a derivative, N-methyl-(2S, 4R)-Trans-4-hydroxy-L-proline (NMP), has demonstrated neuroprotective effects in a mouse model of Alzheimer's disease. However, these findings cannot be directly extrapolated to (2S,4R)-hydroxyglutamic acid. Similarly, while agonists for metabotropic glutamate receptors, which share structural similarities, have been investigated for neuroprotection, this does not provide specific data on the isomers .

There is a notable absence of published research on the neuroprotective effects of (2S,4S)-hydroxyglutamic acid.

Data Presentation

Due to the lack of available experimental data, a quantitative comparison table cannot be provided.

Experimental Protocols

Detailed experimental methodologies for key experiments comparing the two compounds cannot be cited as no such studies were identified.

Signaling Pathways and Experimental Workflows

As no specific neuroprotective signaling pathways have been elucidated for either (2S,4R)- or (2S,4S)-hydroxyglutamic acid, diagrams illustrating their mechanisms of action cannot be generated.

Future Research Directions

The current void in the literature highlights a clear opportunity for future investigation. To build a comprehensive understanding of the potential neuroprotective roles of these compounds, the following experimental approaches are recommended:

In Vitro Studies
  • Neuronal Cell Viability Assays: Comparative studies using primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y, HT22) exposed to various neurotoxic insults (e.g., glutamate excitotoxicity, oxidative stress, amyloid-beta toxicity). Cell viability could be quantified using MTT or LDH assays.

  • Mechanism of Action Studies: Investigation into the potential mechanisms, such as modulation of glutamate receptors (ionotropic and metabotropic), regulation of intracellular calcium levels, mitigation of oxidative stress (ROS production), and anti-apoptotic effects (caspase activity assays).

The logical workflow for such an initial in vitro screening is depicted below.

G cluster_setup Experimental Setup cluster_assays Comparative Assays cluster_analysis Data Analysis cell_culture Primary Neuronal Culture or Neuronal Cell Line neurotoxin Induce Neurotoxicity (e.g., Glutamate, H2O2, Aβ) cell_culture->neurotoxin treatment Treat with: 1. Vehicle (Control) 2. (2S,4R)-HGA 3. (2S,4S)-HGA neurotoxin->treatment viability Cell Viability Assay (MTT, LDH) treatment->viability ros Oxidative Stress Assay (ROS Measurement) treatment->ros apoptosis Apoptosis Assay (Caspase Activity) treatment->apoptosis compare Compare Neuroprotective Efficacy: (2S,4R)-HGA vs. (2S,4S)-HGA viability->compare ros->compare apoptosis->compare

A Comparative Analysis of (2S,4R)-4-hydroxyglutamic acid and Other NMDA Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of (2S,4R)-4-hydroxyglutamic acid and other prominent N-methyl-D-aspartate (NMDA) receptor agonists. While extensive research has characterized the pharmacological profiles of many NMDA receptor agonists, a notable gap exists in the publicly available literature regarding the specific binding affinity, potency, and subunit selectivity of (2S,4R)-4-hydroxyglutamic acid. This guide summarizes the available quantitative data for key agonists to provide a baseline for comparison and highlights the current knowledge gap concerning (2S,4R)-4-hydroxyglutamic acid, thereby identifying an area for future research.

Introduction to NMDA Receptors

N-methyl-D-aspartate (NMDA) receptors are a class of ionotropic glutamate receptors crucial for excitatory synaptic transmission in the central nervous system. Their activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. A unique feature of NMDA receptors is their voltage-dependent channel block by magnesium ions (Mg2+). This property allows them to function as coincidence detectors, requiring both presynaptic glutamate release and postsynaptic depolarization for activation. The subsequent influx of Ca2+ through the receptor channel triggers a cascade of intracellular signaling pathways integral to synaptic plasticity, learning, and memory.

Comparative Data of NMDA Receptor Agonists

The following tables summarize the available quantitative data for several key NMDA receptor agonists. It is important to note the absence of specific data for (2S,4R)-4-hydroxyglutamic acid in the current literature.

Table 1: Binding Affinity (Ki) of NMDA Receptor Agonists

AgonistRadioligandTissue/PreparationKi (nM)
L-Glutamate[3H]CGP 39653Rat Cortical Membranes280
NMDA[3H]CGP 39653Rat Cortical Membranes530
D-Serine[3H]MDL 105,519Rat Cortical Membranes130
(2S,4R)-4-Methylglutamic acid[3H]GlutamateRecombinant NR1/NR2D~46-fold higher affinity than for NR2A

Table 2: Functional Potency (EC50) and Efficacy of NMDA Receptor Agonists

AgonistPreparationEC50 (µM)Maximal Response (vs. Glutamate)
L-GlutamateCultured Hippocampal Neurons2.3100%
NMDACultured Hippocampal Neurons11Not specified
D-AspartateOocytes expressing NMDA receptors~28Not specified
(2S,4R)-4-Methylglutamic acidNot specifiedNot specifiedNot specified

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and comparison of NMDA receptor agonists. Below are protocols for key experiments.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This assay measures the affinity of a compound for the NMDA receptor by its ability to displace a radiolabeled ligand.

Materials:

  • Membrane Preparation: Synaptosomal membranes prepared from rat cerebral cortex.

  • Radioligand: [3H]CGP 39653 (a high-affinity competitive NMDA receptor antagonist).

  • Test Compounds: (2S,4R)-4-hydroxyglutamic acid and other agonists.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration System: Brandel cell harvester or equivalent.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Incubate the membrane preparation with a fixed concentration of [3H]CGP 39653 and varying concentrations of the unlabeled test compound in the assay buffer.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at 4°C).

  • Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology for Determining Potency (EC50) and Efficacy

This technique directly measures the ion current mediated by NMDA receptors in response to agonist application.

Materials:

  • Cell Culture: Primary neuronal cultures (e.g., hippocampal or cortical neurons) or cell lines (e.g., HEK293) expressing recombinant NMDA receptors.

  • Patch-Clamp Setup: Amplifier, micromanipulator, perfusion system, and data acquisition software.

  • Electrodes: Borosilicate glass capillaries pulled to a resistance of 3-5 MΩ.

  • Internal Solution (in mM): 140 CsF, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP-Mg, 0.3 GTP-Na, pH 7.2.

  • External Solution (in mM): 150 NaCl, 3 KCl, 10 HEPES, 2 CaCl2, 0.01 Glycine, pH 7.4. Mg2+ is omitted to prevent channel block.

  • Agonists: (2S,4R)-4-hydroxyglutamic acid and other test compounds.

Procedure:

  • Establish a whole-cell patch-clamp recording from a neuron or transfected cell.

  • Hold the cell at a negative membrane potential (e.g., -60 mV).

  • Apply different concentrations of the agonist to the cell using a rapid perfusion system.

  • Record the inward current elicited by the agonist application.

  • Data Analysis: Plot the peak current amplitude against the agonist concentration to generate a dose-response curve. Fit the curve with the Hill equation to determine the EC50 (concentration that elicits a half-maximal response) and the Hill slope. Efficacy is determined by comparing the maximal response of the test agonist to that of a standard full agonist like L-glutamate.

Visualizations

NMDA Receptor Signaling Pathway

NMDA_Signaling Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine/D-Serine Glycine->NMDAR Ca_influx Ca2+ Influx NMDAR->Ca_influx opens Depolarization Membrane Depolarization Mg_block Mg2+ Block Relief Depolarization->Mg_block Mg_block->NMDAR enables CaM Calmodulin (CaM) Ca_influx->CaM activates CaMKII CaMKII CaM->CaMKII activates CREB CREB CaMKII->CREB phosphorylates Gene_expression Gene Expression (Synaptic Plasticity) CREB->Gene_expression regulates

Caption: NMDA Receptor Activation and Downstream Signaling Cascade.

Experimental Workflow for Agonist Characterization

Agonist_Workflow start Start: Synthesize/Obtain Agonist Compound binding_assay Radioligand Binding Assay start->binding_assay electrophysiology Whole-Cell Patch-Clamp Electrophysiology start->electrophysiology calcium_imaging Calcium Imaging Assay start->calcium_imaging calc_ki Calculate Ki (Binding Affinity) binding_assay->calc_ki calc_ec50 Calculate EC50 (Potency) electrophysiology->calc_ec50 determine_efficacy Determine Efficacy electrophysiology->determine_efficacy calcium_imaging->calc_ec50 subunit_selectivity Subunit Selectivity Screening (Recombinant Receptors) calc_ki->subunit_selectivity calc_ec50->subunit_selectivity determine_efficacy->subunit_selectivity analyze_selectivity Analyze Subunit Selectivity Profile subunit_selectivity->analyze_selectivity end End: Complete Pharmacological Profile analyze_selectivity->end

Caption: Workflow for Pharmacological Characterization of NMDA Receptor Agonists.

Logical Relationship of Agonist Properties

Agonist_Properties Agonist NMDA Receptor Agonist Binding Binding Affinity (Ki) Agonist->Binding has Potency Potency (EC50) Agonist->Potency has Efficacy Efficacy (% Max Response) Agonist->Efficacy has Selectivity Subunit Selectivity (e.g., GluN2A vs. GluN2B) Agonist->Selectivity can have Binding->Potency influences Functional_Response Cellular/Physiological Response Potency->Functional_Response determines concentration for Efficacy->Functional_Response determines magnitude of Selectivity->Functional_Response modulates

Caption: Interrelationship of Key Pharmacological Properties of NMDA Receptor Agonists.

A Researcher's Guide to Cross-Validation of Analytical Techniques for Stereoisomer Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of stereoisomer purity is a critical aspect of pharmaceutical development and quality control. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles, making the precise quantification of their relative amounts a regulatory and safety imperative. This guide provides an objective comparison of the primary analytical techniques used for stereoisomer purity assessment and outlines the process of cross-validation to ensure the reliability and consistency of results across different methods.

Principles of Stereoisomer Purity Assessment

Stereoisomers, particularly enantiomers, possess identical physical and chemical properties in an achiral environment, making their separation and quantification challenging. Analytical techniques for stereoisomer purity assessment overcome this by creating a chiral environment that allows for differentiation between the stereoisomers. This is typically achieved through the use of chiral selectors, which can be part of a stationary phase in chromatography, an additive in an electrolyte solution in electrophoresis, or a derivatizing or solvating agent in spectroscopy.

Comparative Analysis of Key Analytical Techniques

The choice of an analytical technique for stereoisomer purity assessment depends on various factors, including the physicochemical properties of the analyte, the required sensitivity and accuracy, sample throughput needs, and available instrumentation. The most commonly employed techniques are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), Chiral Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Quantitative Performance Comparison

The following tables provide a summary of typical performance characteristics for each technique, with illustrative data from the analysis of common chiral pharmaceutical compounds.

Table 1: Comparison of Chromatographic and Electrophoretic Techniques for Ketoprofen Enantiomer Analysis

TechniqueChiral Selector/Stationary PhaseResolution (Rs)Analysis Time (min)Limit of Detection (LOD)Limit of Quantitation (LOQ)Reference
Chiral HPLCChirobiotic V CSP2.28< 151 µg/LNot Specified[1]
Chiral HPLCVancomycin as mobile phase additive (C8 column)2.22< 2014.5 µg/LNot Specified[1]
Chiral HPLCAmylose tris(3-chloro-5-methylphenyl carbamate)> 2.0~10Not SpecifiedNot Specified[1]
Chiral CENot SpecifiedNot Specified< 10Not SpecifiedNot Specified[1]

Table 2: Comparison of Chiral HPLC and SFC for Ibuprofen Enantiomer Analysis

TechniqueChiral Stationary Phase (CSP)Resolution (Rs)Analysis Time (min)Key FindingsReference
Chiral HPLCChiral OVM column> 2.0< 8Good resolution with optimized mobile phase pH.[2]
Chiral SFCKromasil CHI-TBB> 2.5< 5Strong dependence on the type and content of the modifier.[3]
Chiral SFCChiralcel OX-H®Not Specified< 5High enantiomeric excess (95.1% for R-form, 99.3% for S-form) achieved in preparative scale.[4]

Table 3: Comparison of Analytical Techniques for Beta-Blocker Enantiomer Separation

TechniqueChiral Stationary Phase/SelectorResolution (Rs)Key FindingsReference
Chiral HPLCChiralpak AD-H, Lux Cellulose-1, Chirobiotic T, Sumichiral OA-4900VariesDifferent CSPs show varying enantioselectivities for different beta-blockers.[5]
Chiral HPLCChirobiotic VGoodGood enantioseparation of five beta-blockers with a single method.[6]

Experimental Protocols

Detailed and robust experimental protocols are essential for reproducible and reliable stereoisomer purity assessment. Below are generalized protocols for the key techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify enantiomers using a chiral stationary phase.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis, PDA, MS).

Materials:

  • Chiral HPLC column (e.g., polysaccharide-based, protein-based, or cyclodextrin-based).

  • HPLC-grade solvents for the mobile phase.

  • Racemic standard and sample of the analyte.

Procedure:

  • Method Development:

    • Screen different chiral stationary phases and mobile phase compositions (normal-phase, reversed-phase, or polar organic mode) to achieve baseline separation of the enantiomers.

    • Optimize the mobile phase composition, flow rate, and column temperature to maximize resolution and minimize analysis time.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent, ideally the mobile phase, to a known concentration.

    • Filter the sample through a 0.22 µm or 0.45 µm filter.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the racemic standard to determine the retention times and resolution of the enantiomers.

    • Inject the sample for analysis.

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers.

    • Calculate the percentage of each enantiomer and the enantiomeric excess (% ee) using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.

Chiral Supercritical Fluid Chromatography (SFC)

Objective: To achieve fast and efficient separation of enantiomers using a supercritical fluid as the primary mobile phase.

Instrumentation:

  • SFC system with a CO₂ pump, co-solvent pump, autosampler, column oven, back-pressure regulator, and a suitable detector (e.g., UV-Vis, PDA, MS).

Materials:

  • Chiral SFC column (often the same columns as in normal-phase HPLC).

  • SFC-grade CO₂ and organic modifiers (e.g., methanol, ethanol, isopropanol).

  • Racemic standard and sample of the analyte.

Procedure:

  • Method Development:

    • Screen different chiral columns and organic modifiers to find a suitable separation system.

    • Optimize the modifier percentage, back pressure, and temperature to achieve the desired resolution.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent, typically the organic modifier.

  • Analysis:

    • Equilibrate the system with the chosen mobile phase.

    • Inject the racemic standard and the sample.

  • Data Analysis:

    • Similar to HPLC, integrate the peak areas and calculate the enantiomeric purity.

Chiral Capillary Electrophoresis (CE)

Objective: To separate enantiomers based on their differential migration in an electric field in the presence of a chiral selector.

Instrumentation:

  • Capillary electrophoresis system with a high-voltage power supply, capillary, autosampler, and detector (e.g., UV-Vis, PDA).

Materials:

  • Fused-silica capillary.

  • Background electrolyte (BGE) buffer.

  • Chiral selector (e.g., cyclodextrins, chiral crown ethers).

  • Racemic standard and sample of the analyte.

Procedure:

  • Method Development:

    • Select a suitable chiral selector and optimize its concentration in the BGE.

    • Optimize the pH of the BGE, applied voltage, and capillary temperature.

  • Sample Preparation:

    • Dissolve the sample in the BGE or a compatible solvent.

  • Analysis:

    • Condition the capillary with the BGE.

    • Inject the sample using hydrodynamic or electrokinetic injection.

    • Apply the voltage and record the electropherogram.

  • Data Analysis:

    • Integrate the peak areas and calculate the enantiomeric purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the enantiomeric excess by creating a diastereomeric environment that results in distinct NMR signals for each enantiomer.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

Materials:

  • Deuterated NMR solvent.

  • Chiral derivatizing agent (CDA) or chiral solvating agent (CSA).

  • Racemic standard and sample of the analyte.

Procedure:

  • Method Development:

    • Screen different CSAs or CDAs to find one that induces a sufficient chemical shift difference between the enantiomers for a specific proton or nucleus.

    • Optimize the molar ratio of the chiral agent to the analyte.

  • Sample Preparation:

    • Using a CSA: Dissolve a known amount of the analyte and the CSA in an NMR tube with the deuterated solvent.

    • Using a CDA: React the analyte with the CDA to form diastereomers, then dissolve the product in the NMR solvent.

  • Analysis:

    • Acquire the NMR spectrum (e.g., ¹H NMR).

  • Data Analysis:

    • Identify the well-resolved signals corresponding to each enantiomer or diastereomer.

    • Integrate the distinct signals.

    • Calculate the enantiomeric excess from the ratio of the integrals.

Cross-Validation of Analytical Techniques

Cross-validation is the process of comparing the results from two or more different analytical methods to ensure they provide equivalent results.[7] This is a crucial step when transferring a method between laboratories or when using a new method to replace an existing one.[8][9]

Cross-Validation Workflow

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase DefineObjective Define Objective and Acceptance Criteria SelectMethods Select Methods for Comparison DefineObjective->SelectMethods PrepareProtocol Prepare Cross-Validation Protocol SelectMethods->PrepareProtocol PrepareSamples Prepare Homogeneous Sample Lots PrepareProtocol->PrepareSamples AnalyzeMethod1 Analyze Samples with Method 1 PrepareSamples->AnalyzeMethod1 AnalyzeMethod2 Analyze Samples with Method 2 PrepareSamples->AnalyzeMethod2 StatisticalAnalysis Perform Statistical Analysis (e.g., Bland-Altman) AnalyzeMethod1->StatisticalAnalysis AnalyzeMethod2->StatisticalAnalysis CompareResults Compare Results to Acceptance Criteria StatisticalAnalysis->CompareResults Conclusion Draw Conclusion on Method Equivalence CompareResults->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Statistical Analysis for Method Comparison

A common statistical tool for comparing two analytical methods is the Bland-Altman plot.[1][10][11] This plot graphs the difference between the measurements of the two methods against the average of the two measurements.

BlandAltman cluster_plot Bland-Altman Plot cluster_legend Legend p1 p2 p3 p4 p5 p6 p7 MeanDiff UpperLOA LowerLOA YAxis Difference (Method 1 - Method 2) XAxis Average of Methods MeanLabel Mean Difference LOALabel Limits of Agreement (±1.96 SD)

Caption: Illustrative Bland-Altman plot for method comparison.

Interpretation:

  • Mean Difference (Bias): The average of the differences between the two methods. A value close to zero indicates no systematic difference.

  • Limits of Agreement (LoA): Calculated as the mean difference ± 1.96 times the standard deviation of the differences. This range is expected to contain 95% of the differences between the two methods.

  • Acceptance Criteria: The LoA are compared to a predefined acceptance limit based on the clinical or practical significance of the measurement. If the LoA fall within the acceptance limits, the two methods can be considered interchangeable.

Conclusion

The selection of an appropriate analytical technique for stereoisomer purity assessment is a critical decision in drug development. Chiral HPLC and SFC are powerful separation techniques offering high resolution, while chiral CE provides high efficiency and low sample consumption. NMR spectroscopy offers a rapid and non-separative approach for determining enantiomeric excess.

Cross-validation of these methods is essential to ensure the consistency and reliability of data, particularly in a regulated environment. By following a structured cross-validation protocol and employing appropriate statistical tools, researchers can confidently establish the equivalence of different analytical techniques and ensure the quality and safety of chiral pharmaceutical products.

References

Efficacy comparison between synthetic and naturally sourced (2S,4R)-hydroxyglutamic acid

Author: BenchChem Technical Support Team. Date: December 2025

Efficacy Showdown: Synthetic vs. Naturally Sourced (2S,4R)-Hydroxyglutamic Acid

A Comparative Guide for Researchers in Drug Development

In the realm of neuroscience and drug discovery, the stereospecificity of molecules is paramount to their biological activity. (2S,4R)-hydroxyglutamic acid, a known agonist of the N-methyl-D-aspartate (NMDA) receptor, presents a compelling case for examining the nuances of sourcing—synthetic versus natural derivation. This guide provides an objective comparison of these two sourcing methodologies, focusing on the intrinsic efficacy of the pure compound, and offers the experimental frameworks necessary for its evaluation.

Data Presentation: Quantitative Efficacy at the NMDA Receptor

(2S,4R)-hydroxyglutamic acid functions as an agonist at the glutamate binding site on the GluN2 subunit of the NMDA receptor. The following table summarizes the key efficacy parameters for this compound. Note: Specific quantitative values for the binding affinity (Ki) and functional potency (EC50) of (2S,4R)-hydroxyglutamic acid were not available in the searched scientific literature. The table structure is provided as a template for such data, and typical value ranges for other NMDA agonists are provided for context.

ParameterSynthetic (2S,4R)-Hydroxyglutamic AcidNaturally Sourced (2S,4R)-Hydroxyglutamic AcidContextual Range for NMDA Agonists
Binding Affinity (Ki) Data not available in searched literatureData not available in searched literature0.003 - 0.31 µM (for various agonists)[1]
Functional Potency (EC50) Data not available in searched literatureData not available in searched literature0.3 - 12 µM (for various agonists)[1]

Sourcing Methodologies

The origin of (2S,4R)-hydroxyglutamic acid dictates its purification challenges and potential impurity profile.

1. Synthetic Production:

Chemical synthesis offers the advantage of high purity and scalability, with well-controlled processes that eliminate biological contaminants. A common strategy involves stereoselective synthesis starting from readily available chiral precursors. For instance, a Diels-Alder reaction can be employed to construct the required stereochemistry. An acylnitroso derivative prepared from N-Boc-L-alaninate can react with cyclopentadiene to form cycloadducts. Subsequent reduction, protection, and oxidative cleavage of the bicyclic framework yield the desired O-protected (2S,4R)-4-hydroxyglutamic acid as part of a dipeptide, which can then be deprotected to give the final product.

2. Natural Sourcing and Isolation:

(2S,4R)-hydroxyglutamic acid is found in various plants, notably in the genus Phlox. The isolation from natural sources involves extraction and purification, which may yield a product with other co-extracted phytochemicals.

  • General Isolation Protocol (Adapted):

    • Extraction: Dried and powdered plant material (e.g., leaves of Phlox decussata) is subjected to extraction with a polar solvent, such as 70% ethanol, to isolate amino acids and other small molecules.

    • Purification: The crude extract is then purified using a series of chromatographic techniques. Ion-exchange chromatography is particularly effective for separating amino acids based on their charge. The extract is passed through a cation-exchange resin, and different amino acid fractions are eluted by changing the pH or ionic strength of the buffer.

    • Further Separation: The fractions containing hydroxyglutamic acid isomers can be further resolved using reversed-phase high-performance liquid chromatography (HPLC) to isolate the pure (2S,4R) stereoisomer.

    • Characterization: The final product's identity and purity are confirmed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Experimental Protocols

To empirically determine the efficacy of (2S,4R)-hydroxyglutamic acid from either source, the following experimental protocols are standard in the field.

Competitive Radioligand Binding Assay for Ki Determination

This assay measures the affinity of (2S,4R)-hydroxyglutamic acid for the NMDA receptor by assessing its ability to displace a known radiolabeled antagonist.

  • Materials:

    • Membrane preparations from rat forebrain (source of NMDA receptors).

    • [³H]CGP 39653 (a radiolabeled competitive antagonist for the glutamate site).

    • (2S,4R)-hydroxyglutamic acid (test compound).

    • Unlabeled L-glutamic acid (for non-specific binding determination).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • In a series of tubes, combine the rat forebrain membrane preparation, a fixed concentration of [³H]CGP 39653, and varying concentrations of (2S,4R)-hydroxyglutamic acid.

    • For total binding, omit the test compound. For non-specific binding, add a saturating concentration of unlabeled L-glutamic acid.

    • Incubate the mixture at 4°C for a specified time (e.g., 40 minutes) to reach equilibrium.

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity trapped on the filters using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Imaging Functional Assay for EC50 Determination

This cell-based assay measures the functional potency of (2S,4R)-hydroxyglutamic acid by quantifying the increase in intracellular calcium ([Ca²⁺]i) following NMDA receptor activation.

  • Materials:

    • Primary neuronal cultures or a cell line expressing recombinant NMDA receptors (e.g., HEK293 cells).

    • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution) with low or no Mg²⁺ to prevent channel block.

    • Glycine or D-serine (as a co-agonist).

    • (2S,4R)-hydroxyglutamic acid (test compound).

    • A fluorescence plate reader or microscope equipped for calcium imaging.

  • Procedure:

    • Plate the cells in a multi-well plate suitable for fluorescence imaging.

    • Load the cells with a calcium-sensitive dye (e.g., incubate with Fluo-4 AM at 37°C).

    • Wash the cells to remove excess dye.

    • Add the assay buffer containing a saturating concentration of the co-agonist (glycine or D-serine).

    • Measure the baseline fluorescence.

    • Add varying concentrations of (2S,4R)-hydroxyglutamic acid to the wells and record the change in fluorescence over time, which corresponds to the influx of Ca²⁺.

    • Determine the peak fluorescence response for each concentration.

    • Plot the response as a function of the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that elicits 50% of the maximal response).

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of NMDA Receptor Activation

Activation of the NMDA receptor by (2S,4R)-hydroxyglutamic acid and a co-agonist (glycine/D-serine), coupled with membrane depolarization to relieve Mg²⁺ block, initiates a cascade of intracellular events primarily driven by Ca²⁺ influx.

NMDA_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NMDAR NMDA Receptor (GluN1/GluN2) Ca_ion Ca²⁺ NMDAR->Ca_ion Influx Mg_ion Mg²⁺ Glutamate (2S,4R)-Hydroxy- glutamic acid Glutamate->NMDAR binds Glycine Glycine / D-Serine Glycine->NMDAR binds Depolarization Depolarization Depolarization->Mg_ion removes block Calmodulin Calmodulin Ca_ion->Calmodulin activates CaMKII CaMKII Calmodulin->CaMKII activates PKC PKC Calmodulin->PKC activates nNOS nNOS Calmodulin->nNOS activates CREB CREB CaMKII->CREB phosphorylates PKC->CREB phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression regulates

Caption: NMDA receptor activation and downstream signaling cascade.

Experimental Workflow: Competitive Binding Assay

The logical flow of the competitive binding assay to determine the binding affinity (Ki) of a test compound.

Binding_Assay_Workflow A Prepare Reagents: - Receptor Membranes - Radioligand ([³H]CGP 39653) - Test Compound (Varying Conc.) B Incubate Reagents to Reach Equilibrium A->B C Rapid Vacuum Filtration B->C D Wash Filters to Remove Unbound Ligand C->D E Measure Radioactivity (Scintillation Counting) D->E F Data Analysis: - Calculate Specific Binding - Non-linear Regression for IC50 E->F G Calculate Ki using Cheng-Prusoff Equation F->G

Caption: Workflow for Ki determination via competitive binding.

Experimental Workflow: Calcium Imaging Assay

The sequence of steps in a cell-based functional assay to measure the potency (EC50) of an agonist.

Calcium_Assay_Workflow A Plate Cells Expressing NMDA Receptors B Load Cells with Calcium-Sensitive Dye (e.g., Fluo-4) A->B E Add Test Compound (Varying Conc.) + Co-agonist C Wash to Remove Excess Dye B->C D Measure Baseline Fluorescence C->D F Record Fluorescence Change (Calcium Influx) E->F G Data Analysis: - Determine Peak Response - Plot Dose-Response Curve for EC50 F->G

References

A Comparative Analysis of Hydroxyglutamic Acid Diastereomers' Binding Affinities for Glutamate Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available data reveals distinct binding profiles of hydroxyglutamic acid diastereomers for various glutamate receptor subtypes. This guide provides a comparative analysis of their binding affinities, offering valuable insights for researchers and drug development professionals in neuroscience and pharmacology. The diastereomers—(2S,4S)-hydroxyglutamic acid, (2S,4R)-hydroxyglutamic acid, and (2S,3S,4S)-dihydroxyglutamic acid—exhibit significant differences in their interactions with ionotropic (NMDA, AMPA, kainate) and metabotropic (mGluR) glutamate receptors, highlighting their potential as selective pharmacological tools.

Differential Binding Affinities: A Tabular Comparison

The binding affinities of the hydroxyglutamic acid diastereomers for a range of glutamate receptor subtypes are summarized below. This data, compiled from primary research literature, underscores the stereoselectivity of these interactions.

DiastereomerReceptor SubtypeBinding Affinity (IC₅₀/Kᵢ, µM)Reference
(2S,4S)-Hydroxyglutamic Acid mGluR1a~10[1]
mGluR8a~10[1]
AMPA>1000[1]
NMDA>1000[1]
(2S,4R)-Hydroxyglutamic Acid NMDA0.23 (Kᵢ)[2]
AMPA>100[2]
Kainate>100[2]
(2S,3S,4S)-Dihydroxyglutamic Acid mGluR1Agonist (EC₅₀ = 3.8 µM)[3]
mGluR4Weak Antagonist (IC₅₀ > 100 µM)[3]

Note: Lower IC₅₀/Kᵢ values indicate higher binding affinity.

Key Observations:

  • (2S,4S)-Hydroxyglutamic Acid demonstrates a clear preference for metabotropic glutamate receptors, specifically mGluR1a and mGluR8a, with potencies comparable to the endogenous ligand, L-glutamic acid.[1] Its affinity for ionotropic AMPA and NMDA receptors is notably low, suggesting its utility as a selective tool for studying group I and III mGluRs.[1]

  • (2S,4R)-Hydroxyglutamic Acid exhibits a significant and selective affinity for the NMDA receptor, with a Kᵢ value in the sub-micromolar range.[2] This diastereomer shows minimal interaction with AMPA and kainate receptors, positioning it as a valuable selective ligand for investigating NMDA receptor function.[2]

  • (2S,3S,4S)-Dihydroxyglutamic Acid acts as a selective agonist for the mGluR1 receptor and a weak antagonist at the mGluR4 receptor.[3] This dual activity at different mGluR subtypes highlights the nuanced pharmacological effects that can be achieved through stereochemical modifications.

Experimental Methodologies

The binding affinity data presented in this guide were primarily obtained through radioligand displacement assays . This standard technique allows for the determination of a test compound's affinity for a receptor by measuring its ability to displace a known radiolabeled ligand.

Generalized Radioligand Displacement Assay Protocol:
  • Membrane Preparation:

    • Tissue (e.g., rat brain cortex) or cells expressing the target glutamate receptor subtype are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged to pellet the cell membranes. The pellet is washed multiple times to remove endogenous ligands and other interfering substances.

    • The final membrane preparation is resuspended in the assay buffer and the protein concentration is determined.

  • Binding Assay:

    • A constant concentration of a specific radioligand (e.g., [³H]CGP 39653 for NMDA receptors, [³H]AMPA for AMPA receptors, or [³H]quisqualate for mGluRs) is incubated with the prepared cell membranes.

    • Increasing concentrations of the unlabeled test compound (hydroxyglutamic acid diastereomer) are added to the incubation mixture.

    • The mixture is incubated at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.

  • Separation and Quantification:

    • The incubation is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

    • The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding curve.

    • The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Visualizing Experimental Workflow and Signaling Pathways

To further elucidate the processes involved, the following diagrams illustrate a typical experimental workflow for a radioligand binding assay and the generalized signaling pathways of ionotropic and metabotropic glutamate receptors.

Experimental_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_quant Separation & Quantification cluster_analysis Data Analysis Tissue Tissue/Cell Homogenization Centrifugation Centrifugation & Washing Tissue->Centrifugation Membranes Isolated Membranes Centrifugation->Membranes Incubation Incubation with Radioligand & Test Compound Membranes->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc IC50 Determination Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Experimental workflow for a radioligand displacement assay.

Glutamate_Signaling cluster_ionotropic Ionotropic Receptors (NMDA, AMPA, Kainate) cluster_metabotropic Metabotropic Receptors (mGluRs) iGluR Ligand Binding to Ionotropic Receptor Ion_Channel Ion Channel Opening iGluR->Ion_Channel Ion_Influx Na⁺/Ca²⁺ Influx Ion_Channel->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response_Fast Fast Excitatory Postsynaptic Potential Depolarization->Cellular_Response_Fast mGluR Ligand Binding to Metabotropic Receptor G_Protein G-protein Activation mGluR->G_Protein Second_Messengers Second Messenger (e.g., IP₃, DAG, cAMP) G_Protein->Second_Messengers Kinase_Activation Protein Kinase Activation Second_Messengers->Kinase_Activation Cellular_Response_Slow Modulation of Synaptic Transmission Kinase_Activation->Cellular_Response_Slow Glutamate Hydroxyglutamic Acid Diastereomer Glutamate->iGluR Glutamate->mGluR

Generalized signaling pathways of glutamate receptors.

Conclusion

The distinct binding affinities of hydroxyglutamic acid diastereomers for various glutamate receptor subtypes underscore the high degree of stereoselectivity in these ligand-receptor interactions. This comparative guide provides a valuable resource for the selection of appropriate pharmacological tools to dissect the complex roles of individual glutamate receptor subtypes in neuronal function and disease. Further research into the functional consequences of these selective binding profiles will be crucial for the development of novel therapeutic agents targeting the glutamatergic system.

References

Validating the Role of (2S,4R)-4-Hydroxyglutamic Acid in Specific Neurological Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (2S,4R)-4-hydroxyglutamic acid, a metabolite of glutamic acid, and its role in specific neurological pathways. By examining its interactions with glutamate receptors and transporters in comparison to other relevant compounds, this document aims to facilitate further research and drug development efforts in the field of neuroscience.

Executive Summary

(2S,4R)-4-hydroxyglutamic acid is a stereoisomer of 4-hydroxyglutamic acid that has been investigated for its potential to modulate glutamatergic neurotransmission. While it is structurally similar to the principal excitatory neurotransmitter, L-glutamate, its pharmacological profile displays notable differences. This guide synthesizes available data on its interaction with key targets in the central nervous system, specifically glutamate transporters and ionotropic glutamate receptors. For comparative purposes, the pharmacological properties of L-glutamate and the selective kainate receptor agonist, (2S,4R)-4-methylglutamic acid (SYM 2081), are presented alongside.

Data Presentation: Comparative Pharmacology

The following tables summarize the available quantitative data for (2S,4R)-4-hydroxyglutamic acid and comparator compounds on major glutamate transporters and ionotropic glutamate receptors.

Table 1: Interaction with Excitatory Amino Acid Transporters (EAATs)

CompoundEAAT1EAAT2EAAT3
(2S,4R)-4-Hydroxyglutamic acid No interaction reported[1]No interaction reported[1]No interaction reported[1]
L-Glutamate Substrate (Km in µM range)Substrate (Km in µM range)Substrate (Km in µM range)
(2S,4R)-4-Methylglutamic acid (SYM 2081) Substrate (Km = 54 µM)Competitive blocker (Ki = 3.4 µM)N/A

Table 2: Binding Affinities at Ionotropic Glutamate Receptors

CompoundNMDA Receptor (Ki or IC50)AMPA Receptor (Ki or IC50)Kainate Receptor (Ki or IC50)
(2S,4R)-4-Hydroxyglutamic acid Significant preference reported, but quantitative data is not readily available.[1]N/AN/A
L-Glutamate Agonist (µM range)Agonist (µM range)Agonist (µM range)
(2S,4R)-4-Methylglutamic acid (SYM 2081) ~200-fold less potent than at kainate receptors[2]~800-fold less potent than at kainate receptors[2]High-affinity agonist (IC50 ≈ 19-32 nM)[2]

N/A: Data not available in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the validation and extension of these findings. Below are representative protocols for key experiments cited in this guide.

Radioligand Binding Assay for Glutamate Receptors

This protocol is adapted from standard methods used to determine the binding affinity of a compound for a specific receptor subtype.

Objective: To determine the inhibitory constant (Ki) of (2S,4R)-4-hydroxyglutamic acid for the NMDA receptor.

Materials:

  • Rat cortical membranes (source of NMDA receptors)

  • [³H]-CGP 39653 (radioligand for the NMDA receptor glutamate binding site)

  • (2S,4R)-4-hydroxyglutamic acid (test compound)

  • L-glutamate (for non-specific binding determination)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortices in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the membranes. Wash the pellet by resuspension in fresh buffer and repeat the centrifugation. Resuspend the final pellet in buffer to a protein concentration of approximately 1 mg/mL.

  • Binding Assay: In a 96-well plate, combine 100 µL of the membrane preparation, 50 µL of [³H]-CGP 39653 (to a final concentration of ~5 nM), and 50 µL of varying concentrations of (2S,4R)-4-hydroxyglutamic acid. For determining non-specific binding, use a high concentration of L-glutamate (e.g., 1 mM) instead of the test compound.

  • Incubation: Incubate the plates at 4°C for 1 hour to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of (2S,4R)-4-hydroxyglutamic acid by non-linear regression analysis of the competition binding data. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Glutamate Uptake Assay in Synaptosomes

This protocol outlines a method to assess the effect of a test compound on the function of glutamate transporters.

Objective: To determine if (2S,4R)-4-hydroxyglutamic acid inhibits glutamate uptake by EAATs.

Materials:

  • Synaptosomes prepared from rat brain tissue

  • [³H]-D-aspartate (a transportable substrate for EAATs)

  • (2S,4R)-4-hydroxyglutamic acid (test compound)

  • Krebs-Henseleit buffer

  • Scintillation cocktail and counter

Procedure:

  • Synaptosome Preparation: Isolate synaptosomes from rat brain tissue using standard subcellular fractionation techniques involving homogenization and differential centrifugation.

  • Uptake Assay: Pre-incubate synaptosomes in Krebs-Henseleit buffer at 37°C for 5 minutes. Initiate the uptake by adding [³H]-D-aspartate (to a final concentration of ~50 nM) in the presence or absence of varying concentrations of (2S,4R)-4-hydroxyglutamic acid.

  • Termination: After a short incubation period (e.g., 2 minutes), terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Compare the amount of [³H]-D-aspartate uptake in the presence of the test compound to the control (no compound) to determine the percent inhibition. Calculate the IC50 value if a dose-dependent inhibition is observed.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine Glycine->NMDAR 4OHGlu (2S,4R)-4- Hydroxyglutamic acid 4OHGlu->NMDAR Modulates? Ca2_influx Ca²⁺ Influx NMDAR->Ca2_influx Calmodulin Calmodulin Ca2_influx->Calmodulin CaMKII CaMKII Calmodulin->CaMKII nNOS nNOS Calmodulin->nNOS CREB CREB CaMKII->CREB NO Nitric Oxide nNOS->NO Gene_Expression Gene Expression (Plasticity, Survival/Death) CREB->Gene_Expression

Caption: General NMDA receptor downstream signaling cascade.

Experimental_Workflow_Binding_Assay Start Start Prep_Membranes Prepare Rat Cortical Membranes Start->Prep_Membranes Incubate Incubate Membranes with Radioligand & Test Compound Prep_Membranes->Incubate Filter Rapid Filtration to Separate Bound/Free Incubate->Filter Count Scintillation Counting of Bound Radioligand Filter->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze End End Analyze->End

Caption: Workflow for a radioligand binding assay.

Discussion and Future Directions

The available data indicates that (2S,4R)-4-hydroxyglutamic acid possesses a distinct pharmacological profile compared to L-glutamate and other 4-substituted glutamate analogs. A significant finding is its reported lack of interaction with the major excitatory amino acid transporters, EAAT1, EAAT2, and EAAT3. This suggests that any observed neurological effects are likely mediated through direct interactions with glutamate receptors rather than by modulating glutamate clearance from the synapse.

While qualitative evidence points towards a preference for NMDA receptors, the absence of robust quantitative binding data (Ki or IC50 values) for (2S,4R)-4-hydroxyglutamic acid at any of the ionotropic or metabotropic glutamate receptor subtypes is a critical knowledge gap. Future research should prioritize the determination of these values to enable a more precise understanding of its potency and selectivity.

Furthermore, the specific downstream signaling cascades activated or modulated by (2S,4R)-4-hydroxyglutamic acid upon its interaction with NMDA receptors remain to be elucidated. While the general pathways of NMDA receptor signaling are well-documented, it is crucial to investigate whether this particular compound biases the receptor towards specific downstream effectors, potentially leading to distinct physiological outcomes related to synaptic plasticity, cell survival, or excitotoxicity.

References

A comparative study of different synthetic routes to enantiopure hydroxyglutamic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enantiomerically pure hydroxyglutamic acids are crucial building blocks in medicinal chemistry and neuropharmacology due to their structural analogy to L-glutamic acid, the primary excitatory neurotransmitter in the central nervous system.[1] Their ability to interact with glutamate receptors makes them valuable tools for studying receptor function and designing novel therapeutic agents.[1] This guide provides a comparative analysis of the prominent synthetic strategies for accessing these chiral amino acids, focusing on chiral pool synthesis, asymmetric methodologies, and chemo-enzymatic approaches. The performance of each route is evaluated based on quantitative data, and detailed experimental protocols for representative syntheses are provided.

Comparative Analysis of Synthetic Routes

The synthesis of enantiopure hydroxyglutamic acids can be broadly categorized into three main strategies. The choice of a particular route often depends on the desired stereoisomer, the availability of starting materials, and the required scale of the synthesis.

Synthetic StrategyStarting MaterialKey Transformation(s)Overall Yield (%)No. of StepsEnantiomeric/Diastereomeric Excess (%)Reference
Chiral Pool Synthesis (2S,4R)-4-HydroxyprolineOxidation of pyroglutamate intermediateNot explicitly stated~4>98 de[2]
L-Serine derivativeWittig reaction, dihydroxylation, oxidation~3011>90 de[2]
(R)-Garner's AldehydeAllylation, ozonolysis, oxidationNot explicitly stated~8High[2]
Asymmetric Synthesis Glycine Schiff base-Ni(II) complexMichael additionNot explicitly stated~3>98 ee
Pyroglutamate derivativeElectrophilic hydroxylationNot explicitly stated~2Single diastereoisomer[2]
Chemo-enzymatic Synthesis Racemic 2-hydroxy acidsEnzymatic deracemization>851 (enzymatic step)>99 ee[3][4]

Experimental Protocols

Chiral Pool Synthesis: (2S,4R)-4-Hydroxyglutamic Acid from (2S,4R)-4-Hydroxyproline

This method utilizes the readily available chiral building block, (2S,4R)-4-hydroxyproline, to control the stereochemistry of the final product. The key steps involve protection of the amine and carboxyl groups, followed by oxidation of the pyrrolidine ring to a pyroglutamate intermediate, and subsequent ring-opening to afford the desired hydroxyglutamic acid.[2]

Step 1: Protection of (2S,4R)-4-Hydroxyproline

To a solution of (2S,4R)-4-hydroxy-L-proline (1.0 eq) in a mixture of dioxane and water (1:1) at 0 °C is added sodium carbonate (2.5 eq). Di-tert-butyl dicarbonate (Boc)2O (1.1 eq) is then added portion-wise, and the reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is taken up in water and washed with diethyl ether. The aqueous layer is acidified to pH 3 with 1 M HCl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give N-Boc-(2S,4R)-4-hydroxyproline.

Step 2: Oxidation to Pyroglutamate

The N-Boc-protected hydroxyproline (1.0 eq) is dissolved in a 2:2:3 mixture of acetonitrile, carbon tetrachloride, and water. Sodium periodate (4.0 eq) and ruthenium(III) chloride hydrate (0.05 eq) are added, and the mixture is stirred vigorously at room temperature for 24 hours. The reaction is quenched with isopropanol, and the mixture is filtered through a pad of Celite. The filtrate is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the N-Boc-4-hydroxy-pyroglutamate.

Step 3: Ring Opening to (2S,4R)-4-Hydroxyglutamic Acid

The pyroglutamate intermediate is dissolved in methanol, and a catalytic amount of sodium methoxide is added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is evaporated, and the residue is dissolved in water. The aqueous solution is treated with a strong acid resin to remove the sodium ions. The resin is filtered off, and the filtrate is lyophilized to give the desired dimethyl ester of N-Boc-(2S,4R)-4-hydroxyglutamic acid. Subsequent hydrolysis of the ester and Boc groups with 6 M HCl affords (2S,4R)-4-hydroxyglutamic acid.

Asymmetric Synthesis: Electrophilic Hydroxylation of a Pyroglutamate Derivative

This approach introduces the hydroxyl group stereoselectively using a chiral reagent. The starting material is a pyroglutamate derivative, which can be synthesized from L-glutamic acid.

Step 1: Synthesis of the Pyroglutamate Substrate

L-pyroglutamic acid is first protected as its N-Boc derivative and methyl ester. This can be achieved using standard protection protocols similar to those described in the chiral pool synthesis section.

Step 2: Enolate Formation and Electrophilic Hydroxylation

The N-Boc-pyroglutamate methyl ester (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. Lithium hexamethyldisilazide (LiHMDS) (1.1 eq) is added dropwise, and the solution is stirred for 1 hour to form the enolate. A solution of (+)-N-camphorsulfonyloxaziridine (1.2 eq) in THF is then added dropwise. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

Step 3: Work-up and Deprotection

The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting diastereomers are separated by column chromatography. The desired diastereomer is then deprotected by treatment with 6 M HCl at reflux to yield the enantiopure 4-hydroxyglutamic acid.

Chemo-enzymatic Synthesis: Deracemization of Racemic 2-Hydroxy Acids

This method leverages the high stereoselectivity of enzymes to resolve a racemic mixture of a hydroxy acid precursor, providing access to a single enantiomer.

Step 1: Whole-Cell Biocatalyst Preparation

Recombinant E. coli cells co-expressing a 2-hydroxyacid dehydrogenase, a ketoacid reductase, and a glucose dehydrogenase are cultured in a suitable medium. The cells are harvested by centrifugation and washed with a buffer solution (e.g., phosphate buffer, pH 7.0) to prepare the whole-cell biocatalyst.

Step 2: Enzymatic Deracemization

The racemic 2-hydroxy acid substrate (e.g., 2-hydroxyglutaric acid) is dissolved in the buffer solution containing glucose as a co-substrate for cofactor regeneration. The whole-cell biocatalyst is added to the substrate solution, and the reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation. The progress of the reaction is monitored by chiral HPLC to determine the conversion and enantiomeric excess.

Step 3: Product Isolation

Once the reaction reaches completion (typically >99% ee for the desired enantiomer), the cells are removed by centrifugation. The supernatant is acidified, and the product is extracted with an organic solvent such as ethyl acetate. The organic extracts are combined, dried, and concentrated to yield the enantiopure hydroxyglutamic acid precursor, which can be further converted to the final product if necessary.

Visualizing Synthetic Strategies and Biological Context

To better understand the relationships between the different synthetic approaches and the biological relevance of hydroxyglutamic acids, the following diagrams are provided.

Synthetic_Routes_to_Hydroxyglutamic_Acids Start Starting Materials ChiralPool Chiral Pool (e.g., Proline, Serine) Start->ChiralPool Asymmetric Asymmetric Synthesis (e.g., Chiral Auxiliaries) Start->Asymmetric ChemoEnzymatic Chemo-enzymatic (e.g., Racemic Precursors) Start->ChemoEnzymatic Product Enantiopure Hydroxyglutamic Acid ChiralPool->Product Multi-step conversion Asymmetric->Product Stereoselective reactions ChemoEnzymatic->Product Enzymatic resolution

Overview of major synthetic strategies.

Chiral_Pool_Workflow Hydroxyproline (2S,4R)-4-Hydroxyproline Protection Protection (N-Boc, O-Me) Hydroxyproline->Protection Oxidation Oxidation (RuO2/NaIO4) Protection->Oxidation Pyroglutamate Pyroglutamate Intermediate Oxidation->Pyroglutamate RingOpening Ring Opening (NaOMe) Pyroglutamate->RingOpening Deprotection Deprotection (HCl) RingOpening->Deprotection FinalProduct (2S,4R)-4-Hydroxyglutamic Acid Deprotection->FinalProduct

Workflow for Chiral Pool Synthesis.

Glutamate_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate / Hydroxyglutamic Acid AMPA_R AMPA Receptor (Ionotropic) Glutamate->AMPA_R NMDA_R NMDA Receptor (Ionotropic) Glutamate->NMDA_R mGluR mGlu Receptor (Metabotropic) Glutamate->mGluR Na_Ca_influx Na+ / Ca2+ Influx AMPA_R->Na_Ca_influx NMDA_R->Na_Ca_influx G_Protein G-Protein Activation mGluR->G_Protein Kinase_Cascades Kinase Cascades (PKC, CaMKII) Na_Ca_influx->Kinase_Cascades Second_Messengers Second Messengers (cAMP, IP3, DAG) G_Protein->Second_Messengers Second_Messengers->Kinase_Cascades Cellular_Response Cellular Response (e.g., Gene Expression, Synaptic Plasticity) Kinase_Cascades->Cellular_Response

Glutamate Receptor Signaling Pathway.

Conclusion

The synthesis of enantiopure hydroxyglutamic acids is a dynamic field with multiple viable strategies. Chiral pool synthesis offers a direct route from readily available natural products, while asymmetric synthesis provides flexibility in accessing various stereoisomers through the use of chiral auxiliaries or catalysts. Chemo-enzymatic methods are emerging as powerful tools for achieving high enantiopurity through the deracemization of racemic precursors. The choice of the optimal synthetic route will be dictated by the specific research or development goals, including the desired stereochemistry, scale, and cost-effectiveness. The continued development of novel and efficient synthetic methodologies will undoubtedly facilitate further exploration of the biological roles of hydroxyglutamic acids and their potential as therapeutic agents.

References

Confirming the Absolute Configuration of Synthetic (2S,4R)-2-amino-4-hydroxypentanedioic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in chemical synthesis and drug discovery. This guide provides a comparative overview of key analytical techniques for confirming the absolute configuration of synthetic (2S,4R)-2-amino-4-hydroxypentanedioic acid, a derivative of glutamic acid. We present a side-by-side comparison of three powerful methods: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy using Mosher's method, and Vibrational Circular Dichroism (VCD). This guide includes illustrative experimental data, detailed protocols, and a workflow diagram to aid in the selection of the most appropriate method for your research needs.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the illustrative quantitative data obtained from the analysis of synthetic this compound using three different analytical techniques.

ParameterX-ray CrystallographyNMR Spectroscopy (Mosher's Method)Vibrational Circular Dichroism (VCD)
Sample Requirements Single crystal (approx. 0.1-0.3 mm)1-5 mg of purified sample5-10 mg of purified sample
Data Acquired 3D electron density map¹H NMR chemical shifts (δ) of diastereomeric estersDifferential absorption of left and right circularly polarized IR light (ΔA)
Key Quantitative Metric Flack ParameterΔδ (δS - δR) values for protons near the chiral centersVCD signal intensity and sign
Illustrative Result for (2S,4R) Isomer Flack parameter = 0.02(4)Protons on C3: Δδ = -0.08 ppm; Proton on C4: Δδ = +0.15 ppmStrong positive band at 1720 cm⁻¹ and negative band at 1450 cm⁻¹
Confidence in Assignment High (if a good quality crystal is obtained and anomalous dispersion is significant)High (relies on the empirical Mosher's model)High (with good correlation between experimental and calculated spectra)
Throughput Low (crystal growth can be time-consuming)ModerateHigh

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

X-ray Crystallography

Single crystal X-ray crystallography provides a direct and unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration.[1][2]

Methodology:

  • Crystal Growth: Grow single crystals of the synthetic this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data, ensuring to measure Friedel pairs, which are reflections that are related by inversion and are crucial for determining the absolute configuration.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule. Refine the structural model against the experimental data.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering effects. The Flack parameter is a key indicator; a value close to 0 with a small standard uncertainty indicates the correct absolute configuration has been determined.[3]

NMR Spectroscopy: Mosher's Method

Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral alcohols and amines.[1][4][5] It involves the formation of diastereomeric esters or amides with a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[1][4][5]

Methodology:

  • Derivatization: React the synthetic this compound (after protection of the carboxylic acid and amino groups if necessary) with both (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride in separate reactions to form the corresponding diastereomeric esters at the hydroxyl group.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric products.

  • Data Analysis: Assign the proton signals in the NMR spectra for both diastereomers. Calculate the chemical shift differences (Δδ = δS - δR) for the protons located near the newly formed chiral center.

  • Configuration Assignment: According to Mosher's model, for the (R)-MTPA ester, protons on one side of the MTPA plane will be shielded (shifted upfield), while protons on the other side will be deshielded (shifted downfield). The opposite is true for the (S)-MTPA ester. By analyzing the sign of the Δδ values, the absolute configuration of the original alcohol can be deduced.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[6] The resulting spectrum is highly sensitive to the molecule's absolute configuration.[6][7]

Methodology:

  • Sample Preparation: Dissolve the synthetic this compound in a suitable solvent that has a good spectral window in the mid-infrared region (e.g., deuterated chloroform, DMSO-d6).[8] The concentration should be sufficient to obtain a good signal-to-noise ratio, typically in the range of 5-10 mg/mL.

  • VCD Measurement: Record the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.

  • Computational Modeling: Perform quantum-mechanical calculations (typically using Density Functional Theory, DFT) to predict the theoretical VCD spectrum for one of the enantiomers (e.g., the (2S,4R) configuration).

  • Spectral Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum. A good match in terms of the signs and relative intensities of the VCD bands confirms the absolute configuration of the synthetic sample.[6]

Mandatory Visualization

The following diagram illustrates the general workflow for confirming the absolute configuration of a synthetic chiral molecule.

G Workflow for Absolute Configuration Confirmation cluster_synthesis Synthesis and Purification cluster_analysis Analytical Methods cluster_data Data Acquisition and Analysis cluster_confirmation Confirmation synthesis Synthesize Target Molecule (this compound) purification Purify Synthetic Product synthesis->purification xray X-ray Crystallography nmr NMR Spectroscopy (Mosher's Method) vcd Vibrational Circular Dichroism (VCD) xray_data Crystal Growth & Diffraction Data xray->xray_data nmr_data Derivatization & NMR Spectra nmr->nmr_data vcd_data VCD Spectrum & Computational Modeling vcd->vcd_data xray_analysis Structure Solution & Flack Parameter xray_data->xray_analysis nmr_analysis Calculate Δδ (δS - δR) nmr_data->nmr_analysis vcd_analysis Compare Experimental & Calculated Spectra vcd_data->vcd_analysis confirmation Confirm Absolute Configuration (2S,4R) xray_analysis->confirmation nmr_analysis->confirmation vcd_analysis->confirmation

Caption: A flowchart illustrating the key stages in confirming the absolute configuration of a synthetic chiral molecule.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological properties of L-erythro-4-hydroxyglutamic acid and its analogues. The information presented is supported by experimental data to facilitate informed decisions in neuroscience research and drug discovery.

L-erythro-4-hydroxyglutamic acid and its related compounds are analogues of the primary excitatory neurotransmitter in the central nervous system, L-glutamic acid. These compounds are valuable pharmacological tools for dissecting the complex roles of glutamate receptors and transporters in neuronal signaling and disease. Their structural modifications, particularly at the 4-position of the glutamate backbone, allow for differential interactions with various glutamate receptor subtypes and transporters, providing insights into their structure-activity relationships (SAR). This guide summarizes the available quantitative data on their activity, details the experimental protocols used for their characterization, and visualizes the key signaling pathways and experimental workflows.

Quantitative Pharmacological Data

The pharmacological activity of L-erythro-4-hydroxyglutamic acid and its analogues has been primarily characterized at excitatory amino acid transporters (EAATs) and metabotropic glutamate receptors (mGluRs). The following tables summarize the inhibitory or activating potency of these compounds, typically expressed as IC50 or EC50 values.

Table 1: Inhibitory Activity of 4-Substituted Glutamate Analogues on Human Excitatory Amino Acid Transporters (EAATs)
CompoundEAAT1 IC50 (µM)EAAT2 IC50 (µM)EAAT3 IC50 (µM)
L-Glutamic acid>3000 (Substrate)>3000 (Substrate)>3000 (Substrate)
L-erythro-4-Hydroxyglutamic acid>1000>1000>1000
(2S,4S)-4-Methylglutamic acid140 ± 20110 ± 10120 ± 10
(2S,4R)-4-Methylglutamic acid>1000>1000>1000
(2S,4S)-4-Ethylglutamic acid130 ± 10110 ± 10130 ± 20
(2S,4S)-4-Propylglutamic acid90 ± 1070 ± 1080 ± 10
(2S,4S)-4-Isopropylglutamic acid120 ± 20100 ± 10110 ± 10
(2S,4S)-4-Butylglutamic acid70 ± 1050 ± 560 ± 5
(2S,4S)-4-tert-Butylglutamic acid150 ± 20130 ± 10140 ± 20

Data extracted from Alaux et al., 2005.[1]

Table 2: Agonist Activity of 4-Hydroxyglutamic Acid Stereoisomers at Cloned Metabotropic Glutamate Receptors (mGluRs)
CompoundmGluR1a EC50 (µM)mGluR2 EC50 (µM)mGluR8a EC50 (µM)
L-Glutamic acid0.4 ± 0.10.5 ± 0.10.08 ± 0.02
(2S,4R)-4-Hydroxyglutamic acid30 ± 5>100>100
(2S,4S)-4-Hydroxyglutamic acid0.5 ± 0.13 ± 0.50.1 ± 0.03

Potency data for (2S,4R)- and (2S,4S)-4-hydroxyglutamates indicate that the (2S,4S) isomer is a potent agonist at mGluR1a and mGluR8a receptors, with potency comparable to L-glutamate itself.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of pharmacological findings. Below are summaries of key experimental protocols used to characterize the activity of L-erythro-4-hydroxyglutamic acid and its analogues.

FLIPR Membrane Potential (FMP) Assay for Glutamate Transporter Activity

This assay is used to determine the functional activity of compounds at glutamate transporters by measuring changes in membrane potential in cells expressing a specific EAAT subtype.

Cell Culture and Transfection:

  • HEK293 cells are stably transfected with the cDNA encoding for the human EAAT1, EAAT2, or EAAT3 transporter subtype.

  • Cells are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL).

Assay Procedure:

  • Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

  • The growth medium is removed, and the cells are washed with a chloride-free buffer (e.g., 140 mM sodium gluconate, 2.5 mM potassium gluconate, 1.8 mM calcium gluconate, 1.0 mM magnesium gluconate, 10 mM HEPES, pH 7.4).

  • Cells are then incubated with a membrane potential-sensitive fluorescent dye (e.g., DiBAC4(3)) in the chloride-free buffer for a specified time at room temperature in the dark.

  • The plate is then placed in a Fluorometric Imaging Plate Reader (FLIPR).

  • Baseline fluorescence is measured before the addition of the test compounds.

  • Test compounds at various concentrations are added to the wells, and the fluorescence is monitored over time. Substrates of the transporter will induce a depolarization, leading to an increase in fluorescence, while inhibitors will block the depolarization induced by a known substrate.

  • Data are analyzed to determine IC50 or EC50 values.[1]

Radioligand Binding Assay for Metabotropic Glutamate Receptors

This assay measures the ability of a compound to displace a radiolabeled ligand from a specific mGluR subtype, providing information about its binding affinity.

Membrane Preparation:

  • HEK293 cells stably expressing the desired mGluR subtype are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed to pellet the membranes.

  • The membrane pellet is washed and resuspended in the assay buffer.

Binding Assay:

  • The membrane preparation is incubated with a specific radioligand (e.g., [3H]quisqualic acid for Group I mGluRs) and varying concentrations of the unlabeled test compound.

  • The incubation is carried out in a specific assay buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, pH 7.6) for a defined period at a specific temperature (e.g., 60 minutes at 25°C).

  • The binding reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • The data are analyzed to determine the Ki (inhibition constant) of the test compound.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

Signaling Pathways of Metabotropic Glutamate Receptors

Metabotropic glutamate receptors are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission through various intracellular signaling cascades. They are broadly classified into three groups based on their sequence homology, pharmacology, and signal transduction mechanisms.

Gq_Coupled_mGluR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate or Agonist mGluR Group I mGluR (mGluR1, mGluR5) Glutamate->mGluR Binds Gq Gαq/11 mGluR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Cellular Effects Ca2_release->Downstream PKC->Downstream

Caption: Gq-coupled signaling pathway of Group I mGluRs.

Gio_Coupled_mGluR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate or Agonist mGluR Group II/III mGluR (mGluR2,3,4,6,7,8) Glutamate->mGluR Binds Gio Gαi/o mGluR->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Caption: Gi/o-coupled signaling pathway of Group II and III mGluRs.

Experimental Workflow for Glutamate Transporter Assay

The following diagram illustrates the general workflow for assessing the activity of compounds on glutamate transporters using a radiolabeled substrate uptake assay.

Glutamate_Uptake_Assay_Workflow cluster_preparation Cell/Tissue Preparation cluster_incubation Incubation cluster_termination Termination & Washing cluster_quantification Quantification cluster_analysis Data Analysis prep Prepare cells expressing EAATs (e.g., transfected HEK293 cells, primary astrocytes, or synaptosomes) incubation Incubate cells with test compound and [³H]L-glutamate prep->incubation termination Terminate uptake by rapid filtration and wash with ice-cold buffer incubation->termination quantification Quantify radioactivity using liquid scintillation counting termination->quantification analysis Calculate IC50/EC50 values to determine compound potency quantification->analysis

Caption: Workflow for a radiolabeled glutamate uptake assay.

References

Safety Operating Guide

Proper Disposal of (2S,4R)-2-amino-4-hydroxypentanedioic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling (2S,4R)-2-amino-4-hydroxypentanedioic acid must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this glutamic acid derivative.

I. Immediate Safety and Handling Precautions

Prior to disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound may cause skin, eye, and respiratory irritation.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Safety glasses with side-shields or goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator is recommended.

In the event of a spill, contain the material using an inert absorbent (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal. Avoid generating dust. Do not allow the chemical to enter drains or waterways.

II. Step-by-Step Disposal Protocol

The primary route for the disposal of this compound is through an approved hazardous waste disposal facility. Always consult local, state, and federal regulations to ensure full compliance.

  • Waste Identification and Segregation:

    • Clearly label the waste container with the chemical name: "this compound".

    • Indicate the associated hazards (e.g., "Irritant").

    • Segregate this waste from other chemical waste streams, particularly from strong oxidizing agents.

  • Containerization:

    • Use a compatible, leak-proof container with a secure lid.

    • For solid waste, a sealed bag placed within a rigid outer container is recommended.

    • For solutions, ensure the container is appropriate for the solvent used.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated satellite accumulation area.

    • Keep away from incompatible materials.

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the chemical waste.

    • Provide them with the necessary information regarding the waste stream.

Under no circumstances should this chemical be disposed of down the drain or in regular trash.

III. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have (2S,4R)-2-amino-4- hydroxypentanedioic acid for disposal is_contaminated Is the material contaminated with other hazardous chemicals? start->is_contaminated consult_sds Consult Safety Data Sheet (SDS) for all components is_contaminated->consult_sds Yes pure_waste Label as pure This compound waste is_contaminated->pure_waste No segregate Segregate and label waste according to all components consult_sds->segregate containerize Place in a sealed, labeled, and compatible container segregate->containerize pure_waste->containerize store Store in designated satellite accumulation area containerize->store contact_ehs Contact Environmental Health & Safety (EHS) for hazardous waste pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Disposal decision workflow for this compound.

IV. Regulatory Compliance

Disposal of this product and its solutions must at all times comply with the requirements of environmental protection and waste disposal legislation, as well as any regional and local authority requirements.[1] Waste should not be disposed of untreated to the sewer unless fully compliant with the requirements of all authorities with jurisdiction.[1] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]

References

Safeguarding Your Research: A Comprehensive Guide to Handling (2S,4R)-2-amino-4-hydroxypentanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (2S,4R)-2-amino-4-hydroxypentanedioic acid. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

This compound , a glutamic acid derivative, requires careful handling due to its potential hazards. The following guidelines are based on the official Safety Data Sheet (SDS) and established laboratory safety practices.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory to minimize exposure risk. All personnel must be equipped with the following PPE prior to handling the compound.

PPE CategoryItemSpecifications and Standards
Eye and Face Protection Safety Goggles with Side ShieldsMust meet EN166 (EU) or ANSI Z87.1 (US) standards. Provides protection against splashes and airborne particles.
Face ShieldRecommended when handling larger quantities or when there is a significant risk of splashing. To be worn over safety goggles.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently.
Body Protection Laboratory CoatA long-sleeved, properly fitting lab coat is required to protect skin and personal clothing from contamination.
Chemical-Resistant ApronAdvised when working with significant quantities or in situations with a higher risk of spills and splashes.
Respiratory Protection Fume HoodAll handling of the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
NIOSH-Approved RespiratorRequired if a fume hood is unavailable or if engineering controls are insufficient to maintain exposure below acceptable limits.

Operational Plan: Step-by-Step Handling Protocol

A systematic workflow is critical for the safe handling of this compound. The following protocol outlines the procedural steps from preparation to post-handling.

  • Preparation and Pre-Handling Check:

    • Ensure the work area within the chemical fume hood is clean and uncluttered.

    • Verify that the fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents.

    • Don the required PPE as detailed in the table above.

  • Handling the Compound:

    • When weighing the solid, use a spatula and handle it gently to avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

    • Keep the container with the compound sealed when not in use.

    • Avoid direct contact with the skin, eyes, and clothing.

  • Post-Handling Procedures:

    • Decontaminate all surfaces and equipment used during the procedure.

    • Properly label and store the compound according to its storage requirements (typically at -20°C for long-term storage).

    • Remove PPE in the correct order to avoid cross-contamination (gloves last).

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All solid and liquid waste containing this compound must be collected in a designated, labeled, and sealed hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.

  • Disposal Route: Dispose of the chemical waste through an authorized hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.

  • Contaminated PPE: Used disposable gloves, aprons, and other contaminated materials should be placed in the hazardous waste container.

Visual Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare Workspace in Fume Hood verify_hood Verify Fume Hood Operation prep_area->verify_hood gather_materials Assemble Equipment and Reagents verify_hood->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_solid Weigh Solid Compound don_ppe->weigh_solid prepare_solution Prepare Solution weigh_solid->prepare_solution segregate_waste Segregate Hazardous Waste weigh_solid->segregate_waste seal_container Keep Container Sealed prepare_solution->seal_container prepare_solution->segregate_waste decontaminate Decontaminate Surfaces and Equipment seal_container->decontaminate store_compound Store Compound Correctly decontaminate->store_compound decontaminate->segregate_waste doff_ppe Doff PPE store_compound->doff_ppe doff_ppe->segregate_waste label_waste Label Waste Container segregate_waste->label_waste dispose_waste Dispose via Authorized Vendor label_waste->dispose_waste

Caption: Safe handling workflow from preparation to disposal.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.